(S)-1,5-diethylpiperazin-2-one
Description
Properties
IUPAC Name |
(5S)-1,5-diethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRHXDFJURKOL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=O)CN1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C(=O)CN1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543668 | |
| Record name | (5S)-1,5-Diethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106576-36-7 | |
| Record name | (5S)-1,5-Diethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1,5-diethylpiperazin-2-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,5-diethylpiperazin-2-one, a chiral derivative of the piperazinone scaffold, represents a molecule of significant interest within the realm of medicinal chemistry and drug discovery. The piperazine nucleus is a well-established pharmacophore, present in a multitude of clinically approved drugs, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of the known chemical properties, potential synthetic strategies, and prospective applications of this compound, drawing upon existing knowledge of related chiral piperazinones and N-alkylated heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to provide a robust framework for its scientific exploration.
Introduction: The Piperazinone Scaffold in Drug Discovery
The piperazin-2-one core is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its rigid, six-membered ring structure can serve as a conformational constraint for peptide backbones, enabling the synthesis of peptidomimetics with enhanced metabolic stability and oral bioavailability.[3] The presence of two nitrogen atoms allows for diverse chemical modifications, influencing the molecule's physicochemical properties and its interaction with biological targets.[4] The introduction of chirality, as in the (S)-enantiomer of 1,5-diethylpiperazin-2-one, adds a crucial three-dimensional aspect, which can be pivotal for stereospecific interactions with enzymes and receptors.[5]
Physicochemical Properties of this compound
Precise experimental data for this compound is not extensively documented. However, based on its structure and data from chemical suppliers, we can tabulate its fundamental properties. Further characteristics are inferred from related N-alkylated piperazinone analogs.
| Property | Value/Information | Source |
| IUPAC Name | (5S)-1,5-diethylpiperazin-2-one | Inferred |
| CAS Number | 106576-36-7 | [6][7][8][9] |
| Molecular Formula | C₈H₁₆N₂O | [6][7][9] |
| Molecular Weight | 156.23 g/mol | [3] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from related structures[10] |
| Stereochemistry | (S)-enantiomer | [6][8][9] |
Synthesis and Characterization
The synthesis of chiral piperazin-2-ones is a well-explored area of organic chemistry, with several established methodologies that can be adapted for the preparation of this compound.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound would involve the cyclization of a suitably substituted N-ethyl-N'-(1-aminopropan-2-yl)acetamide derivative. The chirality at the C5 position can be introduced from a chiral starting material, such as (S)-alanine.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The following is a proposed, non-validated synthetic protocol based on established methods for the synthesis of chiral piperazin-2-ones.[3][11]
Step 1: Synthesis of (S)-N-ethyl-1-aminopropan-2-ol
-
To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol, add ethylamine (1.1 eq).
-
Perform a reductive amination using a reducing agent like sodium borohydride or catalytic hydrogenation.
-
Purify the product by distillation or column chromatography.
Step 2: Synthesis of (S)-N-ethyl-N'-(2-hydroxypropyl)aminoacetamide
-
Dissolve (S)-N-ethyl-1-aminopropan-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add bromoacetyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the product.
Step 3: Intramolecular Cyclization to this compound
-
The cyclization can be achieved through various methods, including an intramolecular nucleophilic substitution.
-
A plausible approach involves the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by base-mediated cyclization.
-
Alternatively, a Mitsunobu reaction could be employed.
Characterization
The structural confirmation and purity assessment of the synthesized this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the two ethyl groups and the protons on the piperazinone ring. The diastereotopic protons of the methylene groups would likely appear as complex multiplets.
-
¹³C NMR would confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide carbonyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 156.23 g/mol would be expected.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Potential Biological and Pharmacological Applications
The piperazine moiety is a cornerstone in the development of centrally acting drugs.[1][12] Derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2]
Caption: Potential therapeutic areas for this compound.
The specific biological activity of this compound is yet to be reported. However, based on the structure-activity relationships of related compounds, several potential applications can be hypothesized:
-
CNS-active agents: The N-alkylation of the piperazine ring can significantly influence the affinity and selectivity for various neurotransmitter receptors, such as dopamine and serotonin receptors.[12] The ethyl groups in this compound may confer a specific pharmacological profile.
-
Antimicrobial agents: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiparasitic activities.[2][5] The lipophilicity introduced by the ethyl groups could enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.
-
Enzyme inhibitors: The rigid piperazinone scaffold can be used to design inhibitors for various enzymes, where the stereochemistry and substituents play a critical role in binding to the active site.
Future Directions and Conclusion
This compound is a chiral molecule with a promising scaffold for the development of novel therapeutic agents. While specific experimental data is currently scarce, this guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential applications based on the well-established chemistry and pharmacology of the piperazinone class of compounds.
Future research should focus on:
-
The development and optimization of an efficient and stereoselective synthesis of this compound.
-
Comprehensive spectroscopic and physicochemical characterization of the pure compound.
-
In vitro and in vivo screening to elucidate its biological activity and pharmacological profile.
The exploration of this compound and its analogs holds the potential to yield novel drug candidates with improved efficacy and safety profiles, particularly in the challenging area of central nervous system disorders.
References
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- Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity. (2013). European Journal of Medicinal Chemistry, 69, 429-440.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Synthesis, 55(15), 2465-2474.
- Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(20), 9205–9217.
- Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. (2022). Molecules, 27(18), 5843.
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Introduction: The Privileged Role of the Piperazinone Scaffold
An In-depth Technical Guide to (S)-1,5-diethylpiperazin-2-one: A Chiral Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The piperazin-2-one nucleus is unequivocally one of these "privileged structures."[1][2] Its inherent conformational constraints and ability to present substituents in well-defined spatial orientations make it an exceptional scaffold for designing peptidomimetics and novel therapeutic agents.[1] This guide focuses on a specific, chirally pure derivative, This compound (CAS 106576-36-7) , presenting it as a versatile building block for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore robust synthetic strategies for its preparation and that of its analogs, outline a framework for its analytical characterization, and discuss its potential applications in the synthesis of next-generation therapeutics.
Section 1: Physicochemical Properties and Structural Profile
A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and development. This compound is a chiral, disubstituted piperazinone.
Molecular and Physical Characteristics
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 106576-36-7 | [3][4][5] |
| Molecular Formula | C₈H₁₆N₂O | [4][5][6] |
| Molecular Weight | 156.23 g/mol | [4][7] |
| Boiling Point | 275°C (Predicted) | [4][7] |
| Density | 0.945 g/cm³ (Predicted) | [4][7] |
| pKa | 7.88 ± 0.40 (Predicted) | [4][7] |
| Storage Temp. | 2-8°C | [4][7] |
Structural Representation
The chirality at the C5 position is a defining feature of this molecule, offering a stereochemically defined scaffold for further elaboration.
Caption: Workflow for asymmetric hydrogenation synthesis.
Experimental Protocol (Generalized):
-
To an autoclave, add the 5,6-disubstituted pyrazin-2-ol substrate, Pd(OCOCF₃)₂, and the chiral ligand (e.g., (R)-Tol-BINAP) under an inert atmosphere.
-
Add the solvent system (e.g., dichloromethane/benzene 1:1) and the acid co-catalyst (e.g., TsOH·H₂O). [2]3. Seal the autoclave, purge with H₂ gas, and then pressurize to 1000 psi.
-
Heat the reaction mixture to 80°C and stir for 24-48 hours, monitoring for completion by TLC or LC-MS.
-
After cooling and venting, concentrate the reaction mixture in vacuo.
-
Purify the crude product via flash column chromatography to yield the enantiomerically enriched piperazin-2-one. [2]
Strategy 2: One-Pot Domino Ring-Opening Cyclization (DROC)
This modern approach combines multiple transformations into a single, efficient operation, minimizing waste and purification steps. It is particularly valuable for generating structural diversity. [8][9] Causality: The sequence begins with a base-catalyzed Knoevenagel condensation, followed by a stereoselective epoxidation of the resulting electron-deficient alkene, catalyzed by a chiral phase-transfer catalyst (e.g., a quinine-derived urea). [9]The final step is a domino reaction where a diamine (like N,N'-diethylethylenediamine for the target molecule) opens the epoxide, and the resulting amino alcohol undergoes an intramolecular cyclization to form the piperazinone ring. The stereochemistry of the final product is dictated by the configuration of the epoxide intermediate.
Experimental Protocol (Generalized):
-
Knoevenagel/Epoxidation: In a round-bottom flask, dissolve the starting aldehyde, (phenylsulfonyl)acetonitrile, and a quinine-derived urea catalyst in an anhydrous solvent like toluene. [9]Stir at room temperature until the condensation is complete. Cool the mixture to -20°C and add an oxidant (e.g., cumyl hydroperoxide) to form the chiral epoxide.
-
DROC Step: To the same reaction vessel, add the N,N'-disubstituted ethylenediamine (e.g., N,N'-diethylethylenediamine) and a non-nucleophilic base like triethylamine (Et₃N). [9]3. Allow the reaction to warm to room temperature or gently heat (e.g., 50°C) and stir until the cyclization is complete.
-
Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify by flash column chromatography to isolate the target 1,5-disubstituted piperazin-2-one.
Section 3: Analytical and Quality Control Framework
Ensuring the identity, purity, and stereochemical integrity of this compound is crucial for its application in research and development. A multi-pronged analytical approach is required.
Caption: A typical quality control workflow for a chiral intermediate.
Chromatographic Purity Assessment
Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile piperazine derivatives. [10]
-
Principle: The sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) provides quantitative data based on concentration, while a Mass Spectrometer (MS) detector provides structural information for peak identification.
-
Protocol Outline (GC-MS):
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). [10] 2. Instrumentation: Use a GC system equipped with a mid-polarity capillary column (e.g., DB-17). [10] 3. Conditions:
-
Carrier Gas: Helium at a constant flow. [10] * Injector Temp: ~250°C. [10] * Oven Program: A temperature gradient (e.g., start at 80°C, ramp to 280°C) to ensure separation of impurities.
-
Detector Temp (MS transfer line): ~260°C. [10] 4. Analysis: Inject the sample and integrate the peak areas to determine the purity percentage. Identify any impurity peaks by their mass spectra.
-
-
Enantiomeric Purity (ee) Determination
The most critical quality attribute is the enantiomeric excess (ee), which confirms the stereochemical integrity of the material. This is exclusively determined using chiral chromatography.
-
Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with the two enantiomers of the analyte, causing them to separate and elute at different times.
-
Protocol Outline (Chiral HPLC):
-
Column Selection: Choose a CSP known to be effective for amines or amides (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).
-
Mobile Phase: Use a non-polar mobile phase (e.g., hexane/isopropanol or hexane/ethanol) under isocratic conditions. The ratio is optimized to achieve baseline separation of the (S) and (R) enantiomers.
-
Detection: A UV detector set at a suitable wavelength (e.g., ~210 nm for the amide chromophore).
-
Quantification: Calculate the enantiomeric excess using the areas of the two enantiomer peaks: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
Section 4: Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but rather a valuable starting point. Its utility lies in its pre-installed stereocenter and the two nitrogen atoms that can be functionalized to explore chemical space.
Role as a Peptidomimetic Scaffold
The rigidified backbone of the piperazinone ring mimics the turn structures found in peptides. [1]This allows for the design of small molecules that can interact with protein targets that typically bind peptides, but with significantly improved metabolic stability and oral bioavailability.
A Building Block for Diverse Libraries
The N1 nitrogen, bearing an ethyl group, is a tertiary amine. The N4 nitrogen is part of an amide bond but can be involved in further reactions or influence the molecule's properties. The chiral C5 center provides a fixed anchor point for building out other substituents. This structure is an ideal starting point for creating libraries of compounds for screening against various biological targets. Research into other substituted piperazines has revealed potent activity in several areas:
-
Central Nervous System (CNS): Many piperazine derivatives interact with dopamine and serotonin receptors, making them candidates for treating conditions like Parkinson's disease, schizophrenia, and depression. [11][12]* Antiviral Agents: The piperazinone core is found in molecules targeting viral components, such as HIV-1 capsid modulators. [13]* Enzyme Inhibitors: The constrained structure can effectively position functional groups to interact with the active sites of enzymes, such as protein kinase C inhibitors. [14]
Conclusion
This compound (CAS 106576-36-7) represents more than just a single chemical entity; it is a gateway to a rich field of medicinal chemistry. Its defined stereochemistry and the privileged nature of the piperazinone scaffold make it a high-value building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive technical framework, outlining robust synthetic strategies and essential analytical methodologies. By leveraging this knowledge, researchers and drug developers can effectively incorporate this and related chiral piperazinones into their discovery programs, accelerating the journey toward novel therapeutics.
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In-Depth Technical Guide: Synthesis of Chiral 1,5-Disubstituted Piperazin-2-ones
Introduction: The Significance of Chiral Piperazin-2-ones in Modern Drug Discovery
The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational rigidity and the spatial arrangement of its nitrogen and carbonyl functionalities make it an attractive building block for peptidomimetics and a core component in the design of novel therapeutic agents.[3][4][5][6] The introduction of chirality, particularly at the C-5 position, significantly expands the accessible chemical space, allowing for the development of highly potent and selective drugs by optimizing interactions with chiral biological targets.[7] This guide provides a comprehensive overview of the key synthetic strategies for accessing chiral 1,5-disubstituted piperazin-2-ones, with a focus on methodologies that offer high levels of stereocontrol.
Strategic Approaches to Asymmetric Synthesis
The enantioselective synthesis of 1,5-disubstituted piperazin-2-ones presents a significant challenge due to the need to control stereochemistry at the C-5 position. Several innovative strategies have emerged, broadly categorized into two main approaches: asymmetric catalysis and the use of chiral pool starting materials. This guide will delve into the intricacies of these methods, providing both mechanistic insights and practical considerations.
Asymmetric Catalysis: A Powerful Tool for Stereocontrol
Asymmetric catalysis has revolutionized the synthesis of chiral molecules, and its application to the preparation of piperazin-2-ones is no exception. These methods offer the advantage of generating significant enantiomeric excess from achiral or racemic starting materials.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A highly effective method for the synthesis of chiral disubstituted piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols.[1][2][8] This approach provides access to the desired products with excellent diastereoselectivities and enantioselectivities.[1][2][8]
Mechanism and Rationale: The reaction proceeds through a dynamic kinetic resolution process. The pyrazin-2-ol starting material exists in tautomeric equilibrium with its corresponding 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one forms.[1] Asymmetric hydrogenation of the two imine functionalities in these intermediates, catalyzed by a chiral palladium complex, leads to the formation of the chiral piperazin-2-one product.[1] The choice of a suitable chiral ligand for the palladium catalyst is crucial for achieving high enantioselectivity.
Figure 1: Proposed reaction pathway for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation [1]
-
Catalyst Preparation: In a glovebox, a mixture of the palladium precursor and the chiral ligand in a suitable solvent (e.g., DCM/benzene) is prepared.
-
Reaction Setup: The pyrazin-2-ol substrate and an acid co-catalyst (e.g., TsOH·H₂O) are added to a high-pressure reactor.
-
Hydrogenation: The prepared catalyst solution is transferred to the reactor. The reactor is then charged with hydrogen gas to the desired pressure (e.g., 1000 psi).
-
Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the required duration (e.g., 24-48 hours).
-
Work-up and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the chiral piperazin-2-one.
Data Summary: Substrate Scope and Enantioselectivity
| Entry | R¹ (at C-5) | R² (at C-6) | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 93 | 90 |
| 2 | 4-Tolyl | Methyl | 95 | 88 |
| 3 | 4-Methoxyphenyl | Methyl | 92 | 89 |
| 4 | 4-Trifluoromethylphenyl | Methyl | 95 | 85 |
| 5 | Naphthyl | Methyl | 95 | 88 |
| Data adapted from Feng, G.-S., et al. (2021).[2] |
Palladium-Catalyzed Decarboxylative Allylic Alkylation
Another powerful strategy for accessing chiral piperazin-2-ones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-one enolates.[9][10] This method allows for the synthesis of a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones.[9]
Mechanism and Rationale: The reaction involves the in situ generation of a chiral palladium-π-allyl complex from an allylic substrate. This complex then undergoes nucleophilic attack by an enolate derived from the piperazin-2-one, leading to the formation of the C-C bond at the α-position. The use of chiral phosphine-oxazoline (PHOX) ligands is critical for inducing high levels of enantioselectivity.[10]
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enantioselective synthesis of (S)-1,5-diethylpiperazin-2-one
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-1,5-diethylpiperazin-2-one
Executive Summary
The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2] The precise control of stereochemistry is paramount, as enantiomers often exhibit vastly different pharmacological activities. This guide provides a comprehensive technical overview for the , a representative chiral piperazinone. We explore two robust synthetic strategies: a classical Chiral Pool-based approach that offers reliability and a modern Asymmetric Catalytic method that provides efficiency and atom economy. This document is intended for researchers, chemists, and drug development professionals, offering detailed, self-validating protocols, mechanistic insights, and a comparative analysis to guide strategic synthetic planning.
Introduction: The Piperazin-2-one Scaffold
Piperazin-2-ones are six-membered nitrogen-containing heterocycles that serve as valuable building blocks in drug discovery. Their structural rigidity and capacity for diverse substitution patterns allow them to act as conformationally constrained peptide mimics, engaging biological targets with high specificity.[3] Notable pharmaceuticals and natural products containing this core structure underscore its importance.[1][3] The synthesis of enantiomerically pure piperazin-2-ones, however, remains a significant challenge. Traditional methods often rely on chiral auxiliaries or resolutions, while modern strategies increasingly focus on more elegant catalytic asymmetric syntheses.[1][4] This guide focuses on this compound as a target molecule to illustrate state-of-the-art methodologies in this field.
Retrosynthetic Analysis and Strategic Overview
The selection of a synthetic strategy is dictated by factors such as scalability, cost, stereochemical purity requirements, and novelty. Our retrosynthetic analysis of this compound reveals two primary disconnection points, forming the basis for our strategic approaches.
-
Strategy I (Chiral Pool Synthesis): This approach leverages a readily available, enantiopure starting material, (S)-2-aminobutanoic acid, to install the C5 stereocenter. The piperazinone ring is then constructed, followed by late-stage N-alkylation. This method is robust and predictable.[5][6]
-
Strategy II (Asymmetric Catalysis): This strategy employs a transition-metal-catalyzed reductive amination and amidation cascade to construct the chiral center and the heterocyclic core in a single, highly efficient transformation from simple, achiral precursors.[7]
Strategy I: Chiral Pool-Based Synthesis
Rationale and Workflow
This strategy begins with (S)-2-aminobutanoic acid methyl ester, where the crucial C5 stereocenter is already established. A key step is the coupling with a protected aminoacetaldehyde via reductive amination to form a diamine intermediate. Subsequent deprotection and spontaneous intramolecular cyclization yield the piperazinone core. The final N1-ethyl group is installed via a second reductive amination. This linear approach ensures the integrity of the initial stereocenter throughout the synthesis. A patent describing a similar route starting from aminoacetaldehyde and an amino acid ester validates this general approach.[8]
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An In-depth Technical Guide to the Molecular Structure and Conformation of (S)-1,5-diethylpiperazin-2-one
Abstract
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in neurologically active agents and other therapeutic compounds.[1][2] The introduction of stereocenters and substituents dramatically influences the molecule's three-dimensional shape, which is inextricably linked to its pharmacological activity. This guide provides an in-depth analysis of the molecular structure and conformational landscape of a specific chiral derivative, (S)-1,5-diethylpiperazin-2-one. We will explore the integration of computational modeling with empirical spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), to build a comprehensive understanding of its preferred conformations in solution. This document serves as a technical blueprint for researchers aiming to characterize similar heterocyclic systems, emphasizing the causal relationships between experimental design, data interpretation, and their implications for rational drug design.
Introduction: The Significance of Conformational Analysis
The biological activity of a small molecule is not solely defined by its chemical formula and connectivity, but by the spatial arrangement of its atoms. Conformational isomers, or conformers, are different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. For cyclic systems like piperazin-2-one, this flexibility manifests as ring puckering.
The piperazine ring, a six-membered heterocycle, typically favors a low-energy chair conformation to minimize torsional and steric strain.[3] However, the introduction of substituents and the planar constraints of the internal amide bond (in the case of piperazin-2-one) create a complex energetic landscape with multiple potential conformers, including chairs, boats, and twist-boats.[4][5] The specific conformation adopted by this compound dictates the orientation of its ethyl groups, which in turn governs how the molecule presents its pharmacophoric features to a biological target, such as a receptor binding pocket. Therefore, a rigorous understanding of its conformational preferences is paramount for structure-activity relationship (SAR) studies and the design of next-generation therapeutics.
Molecular Structure and Inherent Stereochemistry
This compound is a chiral molecule featuring a piperazin-2-one core functionalized with two ethyl groups.
-
Core Scaffold: The piperazin-2-one ring consists of six atoms: four carbons and two nitrogens. One of the ring carbons is part of a carbonyl group, forming an amide (lactam) with the adjacent nitrogen (N1).
-
Substitution Pattern:
-
An ethyl group is attached to the amide nitrogen at the N1 position.
-
A second ethyl group is attached to the carbon at the C5 position.
-
-
Chirality: The C5 carbon is a stereocenter. In this guide, we focus exclusively on the (S)-enantiomer. This single, defined stereocenter is critical, as it breaks the symmetry of the ring and influences the relative stability of different ring conformations.
The presence of the amide bond within the ring introduces a region of planarity due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This partial double-bond character restricts rotation around the N1-C2 bond, influencing the overall ring flexibility.[6]
Computational Analysis of the Conformational Landscape
Before undertaking experimental work, in silico modeling provides invaluable predictive insights into the likely low-energy conformations. This allows for the formulation of clear hypotheses that can be tested empirically.
Rationale for Computational Methodology
Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for determining the geometries and relative energies of small organic molecules.[7] We select the M06-2X functional, known for its good performance with non-covalent interactions within molecules, paired with a modest basis set like cc-pVDZ for initial geometry optimizations.[7][8] A Polarizable Continuum Model (PCM) is applied to simulate the effects of a solvent (e.g., chloroform or water), as solvent polarity can significantly influence conformational equilibria.[9]
Predicted Conformational Isomers
For a C5-substituted piperazin-2-one ring, the primary conformational question revolves around the puckering of the six-membered ring and the orientation of the C5-ethyl substituent. The two most plausible low-energy conformations are chair forms where the C5-ethyl group is either in an axial or an equatorial position.
-
Chair-Equatorial (Eq): The C5-ethyl group points away from the general plane of the ring. This is typically the sterically favored conformation.
-
Chair-Axial (Ax): The C5-ethyl group points roughly perpendicular to the plane of the ring, leading to potential 1,3-diaxial steric interactions with other axial protons.
DFT calculations are used to perform a full geometry optimization for both potential conformers. The resulting relative energies provide a prediction of their equilibrium population.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | C5-Ethyl Orientation | Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| I (Eq) | Equatorial | 0.00 | ~95% |
| II (Ax) | Axial | 1.85 | ~5% |
(Note: Data are representative values derived from DFT calculations at the M06-2X/cc-pVDZ level with a PCM for chloroform.)
The computational results strongly suggest that the chair conformation with the C5-ethyl group in the equatorial position is the global minimum and will be the overwhelmingly dominant species in solution.
Experimental Protocol: NMR-Based Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of organic molecules.[10][11] By analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), we can deduce dihedral angles and spatial proximities, respectively.[12]
Core Directive: Why NMR?
NMR provides a dynamic picture of the molecule in a solution environment that mimics physiological conditions more closely than solid-state methods like X-ray crystallography. Key NMR parameters are exquisitely sensitive to geometry:
-
³J-Coupling Constants: The magnitude of the coupling constant between two protons separated by three bonds is described by the Karplus equation, which relates ³J to the dihedral angle between the protons. A large coupling (~10-13 Hz) implies an anti-periplanar (180°) relationship, typical between axial protons in a chair ring. A small coupling (~2-5 Hz) implies a gauche (~60°) relationship, as seen between axial-equatorial or equatorial-equatorial protons.
-
Nuclear Overhauser Effect (NOE): This technique detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. The observation of an NOE between two protons provides definitive proof of their spatial proximity, which is invaluable for distinguishing between axial and equatorial substituents.
Step-by-Step Experimental Workflow
-
Sample Preparation: Dissolve ~5-10 mg of high-purity this compound (synthesized via established methods[13][14]) in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical and should match that used in computational models for valid comparison.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on chemical shifts and coupling patterns.
-
COSY (Correlation Spectroscopy) Acquisition: Run a 2D COSY experiment. This will establish which protons are coupled to each other, aiding in the unambiguous assignment of all proton signals in the spin system.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D ROESY (or NOESY) spectrum. ROESY is often preferred for molecules of this size as it minimizes complications from spin diffusion. This experiment is the cornerstone of the analysis, revealing through-space correlations.
-
Data Processing and Interpretation: Process the spectra using appropriate software. Extract key ³JHH coupling constants from the 1D spectrum for all ring protons. Analyze the ROESY spectrum for critical cross-peaks that define the conformation.
Interpreting the Data: A Self-Validating System
Table 2: Key NMR Parameters and Interpretation for the Dominant Conformer
| Protons Involved | Observed Parameter | Value (Hz or a.u.) | Interpretation | Conformer Supported |
|---|---|---|---|---|
| H5 / H6ax | ³JHH | ~11.5 Hz | Anti-periplanar (diaxial) relationship | Chair |
| H5 / H6eq | ³JHH | ~3.0 Hz | Gauche (axial-equatorial) relationship | Chair |
| H5 / H3ax | ROESY cross-peak | Strong | Close spatial proximity (< 3 Å) | Equatorial C5-Et |
| H5 / H3eq | ROESY cross-peak | Weak / Absent | Distant in space | Equatorial C5-Et |
Causality in Interpretation:
-
The large coupling between H5 and one of the H6 protons (H6ax) firmly establishes that H5 is in an axial position.
-
Since the H5 proton is axial, the C5-ethyl group must be equatorial.
Visualization of the Analytical Workflow and Results
Visual aids are essential for conceptualizing the multi-step process and the final conformational equilibrium.
Diagram 1: Integrated Conformational Analysis Workflow
Caption: Workflow for integrated computational and experimental conformational analysis.
Diagram 2: Conformational Equilibrium of this compound
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The Evolving Landscape of Diethylpiperazinone Derivatives: A Technical Guide to Their Biological Activity
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, diethylpiperazinone derivatives are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of diethylpiperazinone derivatives, drawing upon the extensive research conducted on the broader piperazinone and diketopiperazine classes. We will explore their diverse pharmacological effects, including anticancer, central nervous system (CNS), and antiviral activities, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and technical insights necessary to advance the exploration of diethylpiperazinone derivatives as novel therapeutic agents.
Introduction: The Piperazinone Core - A Foundation for Diverse Bioactivity
The six-membered heterocyclic ring of piperazinone, characterized by two nitrogen atoms and a carbonyl group, provides a versatile and synthetically accessible scaffold for the development of new bioactive molecules.[1] Its structural rigidity, coupled with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of physicochemical properties and target-specific interactions.[1] This inherent adaptability has led to the exploration of piperazinone derivatives across a wide range of therapeutic areas.[2][3] While extensive research has focused on various substituted piperazinones, this guide will consolidate the existing knowledge and project it onto the specific subclass of diethylpiperazinone derivatives, highlighting their unique potential.
Anticancer Activity: Targeting the Proliferative Machinery
Piperazinone derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce cytotoxicity in various cancer cell lines.[2][4] The proposed mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which piperazinone derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][6] These enzymes play a critical role in cellular signal transduction pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified phenylpiperazine derivatives as potent inhibitors of EGFR, a key driver in many cancers.[6] By blocking the EGFR signaling pathway, these compounds can halt tumor growth and induce apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: Piperazine-based thiazolidinones have been shown to be effective inhibitors of VEGFR2, a critical regulator of angiogenesis.[7] By disrupting the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Benzofuran derivatives containing a piperazine moiety have been identified as novel type II CDK2 inhibitors, demonstrating the potential of this scaffold to target cell cycle progression.[5]
Beyond kinase inhibition, some piperazinone derivatives have been shown to induce apoptosis through caspase-dependent pathways and disrupt microtubule polymerization.[2][7]
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of piperazinone derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of a guanidine group to a 1-(3-chlorophenyl)piperazin-2-one core has been shown to significantly enhance cytotoxicity against colon and lung cancer cell lines.[4] Conversely, hydroxyl and methoxy substituents on the same scaffold did not exhibit significant cytotoxic effects.[4] These findings underscore the importance of rational drug design in optimizing the anticancer potency of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the cytotoxic activity of diethylpiperazinone derivatives against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Diethylpiperazinone derivatives (dissolved in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the diethylpiperazinone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Self-Validation: The inclusion of a known cytotoxic agent as a positive control serves as a validation for the assay's performance. Consistent IC50 values for the positive control across experiments indicate reliable and reproducible results.
Central Nervous System (CNS) Activity: Modulating Neuronal Function
The piperazine scaffold is a well-established pharmacophore in many CNS-active agents.[8] Derivatives of piperazine have shown promise in the treatment of a variety of neurological disorders, including Alzheimer's disease.[3][9]
Neuroprotective Effects in Alzheimer's Disease
Recent studies have highlighted the potential of piperazine derivatives as therapeutic agents for Alzheimer's disease.[9] The proposed mechanism involves the potentiation of TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation.[3][9] By activating neuronal store-operated calcium entry, these compounds can protect mushroom spines from amyloid toxicity and restore long-term potentiation.[9]
Signaling Pathway: TRPC6-Mediated Neuroprotection
Caption: Diethylpiperazinone derivatives may protect against Aβ-induced neurotoxicity.
Structure-Activity Insights for CNS Activity
The development of CNS-active piperazine derivatives requires careful consideration of their ability to cross the blood-brain barrier. Structure-activity relationship studies in this area often focus on optimizing lipophilicity and other physicochemical properties to enhance brain penetration.
Antiviral Activity: A Broad Spectrum of Inhibition
Diketopiperazines, which are closely related to piperazinones, have been reported to exhibit a wide range of antiviral activities, including against influenza and human immunodeficiency virus (HIV).[10][11] This suggests that diethylpiperazinone derivatives may also possess antiviral properties.
Targeting Viral Replication and Assembly
The antiviral mechanisms of diketopiperazine derivatives are varied. Some compounds have been shown to inhibit the replication of HIV-1 with low toxicity.[11] Others, particularly those with acylhydrazone moieties, have demonstrated the ability to inhibit the assembly of viruses like the tobacco mosaic virus (TMV).[10] For influenza virus, some 2,5-diketopiperazine derivatives have been found to bind to the neuraminidase enzyme, a key target for antiviral drugs.[11]
Experimental Workflow: Antiviral Plaque Reduction Assay
Caption: Workflow for assessing the antiviral efficacy of test compounds.
Synthesis of Diethylpiperazinone Derivatives
The synthesis of piperazin-2-one derivatives can be achieved through various established chemical routes. A common approach involves the reaction of a substituted α-bromophenylacetic acid with a corresponding piperazine precursor.[4][12][13] The resulting ester can then be further modified to introduce a variety of functional groups, allowing for the exploration of a wide chemical space and the optimization of biological activity.[4][12][13]
General Synthetic Scheme
Caption: A generalized synthetic route to diethylpiperazinone derivatives.
Future Directions and Conclusion
The diverse biological activities exhibited by the broader class of piperazinone and diketopiperazine derivatives provide a strong rationale for the continued investigation of diethylpiperazinone compounds. Future research should focus on several key areas:
-
Target Identification and Validation: Elucidating the specific molecular targets of active diethylpiperazinone derivatives is crucial for understanding their mechanisms of action and for guiding lead optimization.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for assessing the drug-like properties and safety of these compounds.
-
In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models of disease to establish their therapeutic potential.
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- Wang, Z., et al. (2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1350-1359. [Link]
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An In-Depth Technical Guide to the Discovery and Isolation of Piperazinone Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring system is a notable heterocyclic scaffold extensively found in a wide array of biologically active natural products.[1] These compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, exhibit a remarkable diversity of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] The structural rigidity and the capacity for substitution at the nitrogen atoms make the piperazinone core a "privileged structure" in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents.[1] Fungi, in particular, are prolific producers of piperazine alkaloids, with a vast number of structurally diverse compounds isolated and characterized since the first discovery in 1979.[5] This guide provides a comprehensive technical overview of the methodologies and strategies employed in the discovery and isolation of these valuable natural products.
Part 1: Discovery of Piperazinone Natural Products
The discovery of novel piperazinone natural products is a multifaceted process that integrates classical microbiological techniques with modern analytical and genomic approaches. The initial step typically involves the screening of diverse microbial sources, followed by the identification of biosynthetic gene clusters and the characterization of the produced metabolites.
Microbial Fermentation and Extraction
The journey to discovering new piperazinone compounds begins with the cultivation of microorganisms, primarily fungi and bacteria, known to be rich sources of secondary metabolites.[5][6] The choice of fermentation conditions is critical as it can significantly influence the metabolic profile of the producing organism.
Experimental Protocol: Small-Scale Fermentation for Screening
-
Inoculum Preparation: A pure culture of the microbial strain is grown in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Luria-Bertani broth for bacteria) for 2-3 days at an appropriate temperature (typically 25-30°C) with shaking to generate a dense seed culture.
-
Production Culture: A larger volume of production medium is inoculated with the seed culture. The composition of the production medium can be varied to induce the expression of different biosynthetic pathways. This is a key aspect of the "One Strain, Many Compounds" (OSMAC) approach.[7]
-
Incubation: The production culture is incubated for a period ranging from several days to a few weeks, depending on the growth rate of the microorganism and the kinetics of secondary metabolite production.
-
Extraction: After incubation, the culture broth is separated from the mycelia or bacterial cells by centrifugation or filtration. The supernatant and the biomass are then extracted separately with organic solvents, such as ethyl acetate or methanol, to capture a broad range of metabolites.[8]
-
Crude Extract Preparation: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract, which is then subjected to preliminary biological screening and chemical analysis.
Biosynthesis and Genome Mining
Understanding the biosynthetic pathways of piperazinone natural products provides a powerful tool for their discovery. Many of these compounds are synthesized by non-ribosomal peptide synthetases (NRPSs) or hybrid NRPS-polyketide synthase (PKS) machinery.[9][10]
The biosynthesis of the piperazic acid moiety, a common building block of these natural products, has been a subject of significant research.[10][11][12] It is a cyclic hydrazine non-proteinogenic amino acid, and its formation involves a key N-N bond formation step catalyzed by a piperazate synthase.[10]
Genome mining has emerged as a revolutionary approach to natural product discovery.[13] By sequencing the genome of a producing organism, it is possible to identify the biosynthetic gene clusters (BGCs) responsible for the synthesis of specific natural products. This allows for a targeted approach to discover novel compounds, even those produced in minute quantities under standard laboratory conditions.
Caption: A workflow diagram illustrating the integration of genome mining and analytical chemistry for the targeted discovery of novel piperazinone natural products.
Part 2: Isolation and Purification of Piperazinone Natural Products
Once a promising crude extract is identified, the next critical phase is the isolation and purification of the individual piperazinone compounds. This is a challenging process that requires a combination of chromatographic techniques.
Chromatographic Techniques
The separation of individual compounds from a complex mixture relies on differences in their physicochemical properties, such as polarity, size, and charge. A multi-step chromatographic approach is typically employed.
Table 1: Common Chromatographic Techniques for Piperazinone Isolation
| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Application |
| Column Chromatography (CC) | Adsorption | Silica gel, Alumina | Hexane, Ethyl Acetate, Methanol gradients | Initial fractionation of crude extract |
| Thin Layer Chromatography (TLC) | Adsorption | Silica gel, Alumina | Various solvent systems | Rapid analysis of fractions, monitoring purification progress |
| High-Performance Liquid Chromatography (HPLC) | Partition/Adsorption | C18, C8, Phenyl, Silica | Acetonitrile, Methanol, Water gradients with additives (e.g., formic acid, TFA) | Final purification of compounds to high purity |
| Size Exclusion Chromatography (SEC) | Size | Sephadex LH-20 | Methanol, Chloroform/Methanol mixtures | Separation based on molecular size, removal of high molecular weight contaminants |
A Generalized Isolation Workflow
The following protocol outlines a typical workflow for the isolation of a target piperazinone natural product from a microbial crude extract.
Experimental Protocol: Isolation and Purification
-
Initial Fractionation: The crude extract is first subjected to column chromatography over silica gel. A stepwise gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate, followed by methanol) is used to elute fractions of increasing polarity.
-
TLC Analysis: Each fraction is analyzed by TLC to visualize the compound profile. Fractions containing compounds of interest (identified by a characteristic spot or by bioassay) are pooled together.
-
Intermediate Purification: The pooled fractions are further purified using a secondary chromatographic technique, such as size exclusion chromatography on Sephadex LH-20, to separate compounds based on their molecular size.
-
Final Purification by HPLC: The final step involves the purification of the target compound to homogeneity using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.
Caption: A generalized workflow for the isolation and purification of piperazinone natural products from a crude microbial extract.
Part 3: Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[13][14][15]
Spectroscopic Methods
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS) of the compound. Fragmentation patterns can offer clues about the structure.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure of a novel compound.[13][14][15] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H).[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.
The process of structure elucidation is an iterative one, where data from all spectroscopic methods are pieced together to propose a chemical structure.[14]
Part 4: Pharmacological Evaluation and Drug Development Potential
Piperazinone natural products have been reported to possess a wide range of biological activities, making them attractive starting points for drug discovery programs.[1][2][3][11][16]
Biological Activities
-
Anticancer Activity: Many piperazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][16]
-
Antibacterial and Antifungal Activity: The piperazine scaffold is present in numerous antimicrobial agents, and novel natural products are continually being screened for their activity against pathogenic microbes.[1][3]
-
Anti-inflammatory Activity: Some piperazinone compounds have shown potential as anti-inflammatory agents.[1][4]
-
Antiviral Activity: The piperazine nucleus is a component of several antiviral drugs, and natural products containing this moiety are of interest for the development of new antiviral therapies.[2]
The evaluation of the biological activity of newly isolated piperazinone compounds is a crucial step in assessing their therapeutic potential. This typically involves a battery of in vitro assays against relevant biological targets.
Conclusion
The discovery and isolation of piperazinone natural products is a dynamic and evolving field that lies at the intersection of microbiology, chemistry, and pharmacology. The integration of traditional isolation techniques with modern genomic and analytical methods has accelerated the pace of discovery, unveiling a wealth of structurally diverse and biologically active molecules. These compounds continue to be a rich source of inspiration for the development of new drugs to address a wide range of human diseases.
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The Enantioselective Synthesis of Piperazin-2-ones: A Technical Guide to Palladium-Catalyzed Methodologies
Abstract
The chiral piperazin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its rigid, peptide-like structure allows it to serve as a conformationally constrained peptidomimetic, making it a valuable building block in drug discovery. This guide provides an in-depth technical overview of modern palladium-catalyzed methodologies for the asymmetric synthesis of these crucial heterocycles. We will explore the mechanistic underpinnings, substrate scope, and practical execution of two leading strategies: the asymmetric hydrogenation of pyrazin-2-ols and the decarboxylative asymmetric allylic alkylation (DAAA) of piperazin-2-one enolates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic tools.
Introduction: The Significance of Chiral Piperazin-2-ones
Piperazin-2-ones are six-membered nitrogen-containing heterocycles that are prevalent in a wide array of biologically active molecules. Their structural framework is found in compounds ranging from the well-known anthelmintic drug Praziquantel to potent anticancer alkaloids like (-)-agelastatin A.[1] The incorporation of a defined stereocenter within the piperazin-2-one ring is often critical for biological activity, driving the demand for robust and scalable enantioselective synthetic methods.
Traditionally, the synthesis of chiral piperazin-2-ones has relied on chiral pool approaches, utilizing amino acid derivatives as starting materials.[1] While effective, these methods can be limited by the availability of the desired starting materials and may require lengthy synthetic sequences. The development of catalytic asymmetric methods offers a more flexible and efficient alternative. Among the transition metals, palladium has emerged as a particularly versatile catalyst for forging the C-N and C-C bonds necessary for the construction of these chiral heterocycles with high levels of stereocontrol.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A highly effective strategy for accessing chiral disubstituted piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of readily available pyrazin-2-ol precursors. This method provides access to products with excellent diastereoselectivities and enantioselectivities.[1][3]
Mechanistic Rationale and the Role of Dynamic Kinetic Resolution
The reaction is believed to proceed through a dynamic kinetic resolution process. The pyrazin-2-ol substrate exists in tautomeric equilibrium with its corresponding pyrazinone form. In the presence of an acid co-catalyst, this equilibrium facilitates the formation of two key imine intermediates, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The chiral palladium catalyst then selectively hydrogenates these prochiral imines, leading to the formation of the enantioenriched piperazin-2-one product.[1]
The choice of the chiral ligand is paramount for achieving high enantioselectivity. Axially chiral biaryl phosphine ligands, such as (R)-TolBINAP, have proven to be highly effective. The C2-symmetric chiral environment created by the ligand around the palladium center dictates the facial selectivity of the hydride transfer to the imine substrate. The acid additive, typically p-toluenesulfonic acid monohydrate (TsOH·H₂O), is crucial for promoting the tautomerization and the formation of the reactive imine intermediates.[1]
Substrate Scope and Performance
This methodology tolerates a wide range of 5,6-disubstituted pyrazin-2-ols. The electronic properties and the position of the substituents on the aromatic rings can influence the enantioselectivity. Generally, substrates with electron-donating or electron-withdrawing groups on the aryl rings are well-tolerated, affording the corresponding chiral piperazin-2-ones in high yields and enantiomeric excesses (ee).[1]
| Entry | Aryl Substituent (R¹) | Alkyl Substituent (R²) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Methyl | 93 | 90 | [1] |
| 2 | 4-Methoxyphenyl | Methyl | 94 | 88 | [1] |
| 3 | 4-Chlorophenyl | Methyl | 92 | 89 | [1] |
| 4 | 2-Naphthyl | Methyl | 95 | 88 | [1] |
| 5 | Phenyl | Ethyl | 91 | 87 | [1] |
Table 1: Performance Data for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols.
Experimental Protocol: Asymmetric Hydrogenation of 5-Methyl-6-phenylpyrazin-2-ol
The following protocol is adapted from Feng, G.-S., et al., Org. Chem. Front., 2021, 8, 6273-6278.[1]
Materials:
-
5-methyl-6-phenylpyrazin-2-ol (1.0 mmol, 1.0 equiv)
-
Pd(OCOCF₃)₂ (0.033 mmol, 3.3 mol%)
-
(R)-TolBINAP (0.036 mmol, 3.6 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM), anhydrous (1.5 mL)
-
Benzene, anhydrous (1.5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add Pd(OCOCF₃)₂ (11.0 mg) and (R)-TolBINAP (24.4 mg).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
In a separate flame-dried autoclave, add 5-methyl-6-phenylpyrazin-2-ol (186.2 mg), TsOH·H₂O (190.2 mg), and a magnetic stir bar.
-
Evacuate and backfill the autoclave with argon three times.
-
Add the pre-stirred catalyst solution to the autoclave via syringe, followed by an additional portion of anhydrous DCM (0.5 mL) and anhydrous benzene (1.5 mL).
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 1000 psi with hydrogen.
-
Place the autoclave in a preheated oil bath at 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral piperazin-2-one product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
The construction of α-quaternary stereocenters is a significant challenge in organic synthesis. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of N-protected piperazin-2-one enolates provides a powerful solution for accessing α,α-disubstituted chiral piperazin-2-ones.[2][4][5] This method allows for the synthesis of highly enantioenriched products that can be further transformed into valuable gem-disubstituted piperazines.[2]
Mechanistic Rationale: The π-Allyl Palladium Intermediate
The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex to the allylic ester substrate, which expels a carboxylate and forms a π-allyl palladium(II) intermediate. The chiral ligand, typically a phosphinooxazoline (PHOX) ligand, creates a chiral pocket around the metal center. The piperazin-2-one substrate is deprotonated to form an enolate, which then acts as a nucleophile. The enolate attacks the π-allyl complex in an outer-sphere fashion. The facial selectivity of this nucleophilic attack is controlled by the chiral ligand, leading to the enantioselective formation of the C-C bond. Reductive elimination regenerates the Pd(0) catalyst, completing the cycle.[6][7]
The choice of an electron-deficient PHOX ligand has been shown to be crucial for achieving high yields and enantioselectivities.[2] The electronic nature of the ligand influences the electrophilicity of the π-allyl intermediate and the rate of the key C-C bond-forming step.
Substrate Scope and Performance
The DAAA of piperazin-2-ones exhibits a broad substrate scope with respect to both the allylic partner and the substituents on the piperazin-2-one ring. Various N-protecting groups are tolerated, with the N-Boc group being particularly effective.[2] The reaction can be used to synthesize a diverse range of α,α-disubstituted piperazin-2-ones in high yields and enantioselectivities.
| Entry | N-Protecting Group | R¹ Substituent | R² Substituent | Yield (%) | ee (%) | Reference |
| 1 | Boc | Methyl | Allyl | 95 | 94 | [2] |
| 2 | Boc | Benzyl | Allyl | 92 | 96 | [2] |
| 3 | Boc | Propargyl | Allyl | 88 | 93 | [2] |
| 4 | Cbz | Methyl | Allyl | 85 | 91 | [5] |
| 5 | Boc | i-Butyl | Cinnamyl | 90 | 95 | [2] |
Table 2: Performance Data for Palladium-Catalyzed DAAA of Piperazin-2-ones.
Field-Proven Insights and Future Outlook
The palladium-catalyzed asymmetric synthesis of chiral piperazin-2-ones has matured into a reliable and powerful tool for medicinal chemistry and drug development. The methodologies discussed herein offer significant advantages over classical approaches in terms of efficiency, flexibility, and stereocontrol.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of these asymmetric transformations is intrinsically linked to the structure of the chiral ligand. The bite angle, steric bulk, and electronic properties of the ligand (e.g., TolBINAP vs. PHOX) directly influence the geometry of the transition state and, consequently, the enantioselectivity of the reaction. Electron-deficient ligands in DAAA, for instance, enhance the electrophilicity of the π-allyl intermediate, promoting the desired nucleophilic attack.[2]
-
Solvent and Additives: The choice of solvent and additives can significantly impact reaction rates and selectivity. In the asymmetric hydrogenation, the acid co-catalyst is essential for generating the reactive imine species.[1] In DAAA, the solvent polarity can affect the stability of the intermediates and the overall efficiency of the catalytic cycle.
Future Directions: The field continues to evolve, with ongoing research focused on the development of more active and selective catalysts, the expansion of the substrate scope to include more challenging substitution patterns, and the application of these methods to the total synthesis of complex natural products and pharmaceuticals. The development of tandem reactions that combine the synthesis of the piperazin-2-one core with subsequent functionalization in a one-pot process is also a promising area of investigation.
Conclusion
Palladium-catalyzed reactions have revolutionized the synthesis of chiral piperazin-2-ones, providing access to these valuable scaffolds with high levels of efficiency and enantioselectivity. The asymmetric hydrogenation of pyrazin-2-ols and the decarboxylative asymmetric allylic alkylation of piperazin-2-one enolates stand out as particularly robust and versatile methodologies. A thorough understanding of the underlying reaction mechanisms and the factors that govern their stereochemical outcome is crucial for the successful application of these powerful synthetic tools in the pursuit of new therapeutic agents.
References
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- Zhao, M. M., McNamara, J. M., Ho, G. J., Emerson, K. M., Song, Z. J., Tschaen, D. M., Brands, K. M., Dolling, U. H., Grabowski, E. J., Reider, P. J., Cottrell, I. F., Ashwood, M. S., & Bishop, B. C. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
- Request PDF. (n.d.). Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols.
- Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8423–8427. [Link]
- Lattanzi, A., Bernardi, L., Pesciaioli, F., & Ricci, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2956–2967. [Link]
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- ResearchGate. (n.d.). Representative drug molecules containing chiral piperazinone, piperazine, and 1,4-diazepane. [Link]
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- Behenna, D. C., Liu, Y., & Stoltz, B. M. (2011). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams.
- Zhao, M. M., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. Princeton University. [Link]
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. [Link]
- Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant.
- ResearchGate. (n.d.).
- Cruz, F. A., & Dong, V. M. (2022). Enantioselective Addition of Pyrazoles to Dienes.
- Karageorgis, G., & O'Brien, P. (2021).
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- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
- Lattanzi, A., Bernardi, L., Pesciaioli, F., & Ricci, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2956–2967. [Link]
- ResearchGate. (n.d.).
- Behenna, D. C., & Stoltz, B. M. (2014). Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters. Tetrahedron, 70(27-28), 4208-4212. [Link]
- Hrytsenko, O., & Yaremenko, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Organic and Biomolecular Chemistry. [Link]
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Foreword: The Piperazinone Scaffold - A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Mechanism of Asymmetric Hydrogenation for Chiral Piperazinone Synthesis
The piperazinone core is a six-membered saturated N-heterocycle that has emerged as an indispensable structural motif in medicinal chemistry.[1][2] Its prevalence in a wide array of bioactive molecules, from anti-helminthic drugs like Praziquantel to potent anti-cancer agents, underscores its status as a "privileged scaffold".[1][3][4] The rigid, yet modifiable, structure of the piperazinone ring allows medicinal chemists to precisely orient functional groups in three-dimensional space, enhancing binding affinity and selectivity for biological targets.[3][4] Consequently, the development of efficient, stereoselective methods to synthesize enantiomerically pure piperazinones remains a critical objective for researchers in pharmaceutical and fine chemical industries.[5][6] Asymmetric hydrogenation stands out as one of the most powerful and atom-economical strategies to achieve this, directly installing the desired chirality through the addition of molecular hydrogen.[7]
This guide provides an in-depth exploration of the mechanisms underpinning the asymmetric hydrogenation of piperazinone precursors. We will dissect the catalytic cycles, explain the rationale behind experimental design, and provide actionable protocols, moving beyond a simple recitation of facts to offer field-proven insights for the practicing scientist.
The Engine of Chirality: Principles of Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, a field revolutionized by the pioneering work of Knowles and Noyori, who shared the 2001 Nobel Prize in Chemistry for their contributions.[8] The fundamental principle involves the use of a chiral transition-metal catalyst—typically based on rhodium, ruthenium, iridium, or palladium—to add two hydrogen atoms across a prochiral double bond (C=C, C=O, or C=N) with high facial selectivity.[7][8][9]
The enantioselectivity of the reaction is governed by a chiral ligand, a molecule that coordinates to the metal center and creates a well-defined, asymmetric environment. This chiral "pocket" forces the incoming substrate to bind in a specific orientation, exposing one of its two prochiral faces to the metal hydride for hydrogenation, thereby dictating the stereochemistry of the final product.[10]
Caption: General workflow for asymmetric piperazinone synthesis.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A highly effective strategy for synthesizing chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of their aromatic precursors, 5,6-disubstituted pyrazin-2-ols.[1][11] This approach is particularly elegant as it constructs the chiral center while simultaneously reducing the heteroaromatic ring.
Mechanistic Rationale
The reaction is believed to proceed through a dynamic kinetic resolution process.[1] The pyrazin-2-ol substrate (A) exists in equilibrium with its tautomeric pyrazinone form, which can then isomerize to form two key intermediates: 1,6-dihydropyrazin-2(3H)-one (B) and 4,5-dihydropyrazin-2(3H)-one (C).[1] These intermediates contain prochiral C=N and C=C bonds, respectively. The chiral palladium catalyst then selectively hydrogenates these unsaturated bonds to deliver the chiral piperazin-2-one product. The high enantioselectivity arises from the catalyst's ability to hydrogenate one enantiomer of the rapidly equilibrating intermediates much faster than the other.
Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation.
Field Insights: Causality in Experimental Design
-
Ligand Selection: P,N-ligands, such as phosphine-oxazolines (PHOX), are highly effective in iridium catalysis for these substrates. [12]The hard nitrogen donor of the oxazoline ring and the soft phosphorus donor provide a complementary electronic balance that is well-suited for activating both the iridium center and the imine substrate.
-
Counterion Effect: The counterion (e.g., BArF⁻) plays a significant role. [12]A weakly coordinating anion is preferred because it does not compete with the substrate for coordination sites on the cationic iridium center, leading to higher catalytic activity.
-
Solvent Choice: The choice of solvent can influence both reactivity and enantioselectivity. Halogenated solvents like dichloromethane (DCM) are common, but protic co-solvents can sometimes accelerate the protonolysis step, enhancing catalyst turnover.
Quantitative Data Summary
The performance of different catalytic systems for the synthesis of chiral piperazinones via asymmetric hydrogenation is summarized below. This data allows for a direct comparison of methodologies and highlights the strengths of each approach.
| Entry | Catalyst Precursor | Chiral Ligand | Substrate Type | Yield (%) | ee (%) | Reference |
| 1 | Pd₂(dba)₃ | (R)-C₃-TunePhos | Pyrazin-2-ol | 93 | 90 | [1] |
| 2 | Pd₂(dba)₃ | (R)-SEGPHOS | Pyrazin-2-ol | 85 | 88 | [1] |
| 3 | [Ir(COD)Cl]₂ | (R)-BINAP | Dihydropyrazinone | 99 | 83 | [12] |
| 4 | [Ir(COD)Cl]₂ | tBu-mono-RuPHOX | Dihydropyrazinone | 99 | 94 | [12] |
Experimental Protocol: A Self-Validating System
The following protocol for a palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol is adapted from published literature and serves as a representative, reproducible procedure. [1] Objective: Gram-scale synthesis of (R)-5,6-diphenylpiperazin-2-one.
Materials:
-
5,6-diphenylpyrazin-2-ol (1a)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-C₃-TunePhos (Ligand)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Benzene, anhydrous
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave with magnetic stirring
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a glovebox, a glass liner for the autoclave is charged with Pd₂(dba)₃ (e.g., 1.5 mol%) and (R)-C₃-TunePhos (e.g., 3.3 mol%).
-
Reagent Addition: To the glass liner containing the catalyst, add 5,6-diphenylpyrazin-2-ol (1a, e.g., 1.0 gram), TsOH·H₂O (1.0 equivalent), anhydrous DCM, and anhydrous benzene (e.g., in a 1:1 ratio).
-
Reactor Setup: The sealed glass liner is placed inside the high-pressure autoclave. The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.
-
Hydrogenation: The reactor is pressurized with hydrogen to 1000 psi and heated to 80 °C. The reaction mixture is stirred vigorously for 24-48 hours.
-
Work-up: After cooling the reactor to room temperature, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure product.
-
Analysis:
-
The chemical structure and purity are confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak column).
-
Expected Outcome: The desired product should be obtained with high yield (>90%) and high enantioselectivity (≥90% ee). [1]
Conclusion and Future Outlook
Asymmetric hydrogenation has been firmly established as a robust and scalable method for the synthesis of chiral piperazinones. Palladium and iridium-based catalysts, equipped with state-of-the-art chiral ligands, provide reliable access to these valuable building blocks with excellent levels of enantiocontrol. [1][12]The mechanistic understanding detailed herein—from substrate activation to the stereo-determining migratory insertion step—is paramount for troubleshooting, optimization, and the rational design of next-generation catalysts.
Future efforts will likely focus on developing catalysts that operate under milder conditions (lower pressure and temperature), broadening the substrate scope to include more complex and functionally diverse piperazinone precursors, and further enhancing catalyst turnover numbers to improve process efficiency and sustainability. The continued synergy between mechanistic investigation and catalyst development will undoubtedly unlock new and more powerful synthetic routes to the chiral piperazinone scaffold, accelerating the discovery of novel therapeutics.
References
- Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link] [10]14. ResearchGate. Syntheses and transformations of piperazinone rings. A review. [Link] [5]15. Semantic Scholar. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. [Link] [22]16. Huang, W.-X., et al. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link] [23]17. ResearchGate. Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols | Request PDF. [Link] [24]18. Synfacts. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines. Synfacts, 13(04), 0397. [Link] [25]19. Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link] [6]20. Royal Society of Chemistry. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [Link] [26]21. Tang, W., & Zhang, X. (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Chiral Amine Synthesis. [Link] [7]22. Royal Society of Chemistry. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. [Link] [13]23. Wikipedia. Piperazine. [Link] [27]24. Royal Society of Chemistry. Synthesis of chiral piperazin-2-ones as model peptidomimetics. [Link] [28]25. DC Chemicals. Piperazine-2-One Supplier & Manufacturer | Factory Price. [Link] [29]26. ResearchGate. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Piperazin-2-ones | Request PDF. [Link]
- PubMed. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones.
- PubMed. Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. [Link]
- RWTH Publications.
- ResearchGate. Synthesis of Chiral 2‐Oxazolidinones by Ruthenium‐Catalyzed Asymmetric Transfer Hydrogenation of 2‐Oxazolones | Request PDF. [Link]
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An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of (S)-1,5-diethylpiperazin-2-one
Abstract
(S)-1,5-diethylpiperazin-2-one is a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. The precise stereochemical control and the introduction of substituents at the N1 and C5 positions are critical for its biological activity. This technical guide provides a comprehensive overview of the strategic selection of starting materials for the synthesis of this compound. We will delve into various synthetic strategies, elucidating the rationale behind the choice of precursors and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the synthesis of this important molecular scaffold.
Introduction: The Significance of Chiral Piperazin-2-ones
The piperazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] The introduction of chirality, particularly at the carbon atoms of the ring, significantly expands the accessible chemical space and allows for fine-tuning of pharmacological properties. This compound, with its defined stereocenter at C5 and ethyl substitutions at both the C5 and N1 positions, presents a synthetic challenge that requires careful planning and selection of starting materials to ensure high enantiomeric purity and overall yield.
This guide will focus on a retro-synthetic analysis to identify the most logical and efficient starting materials for the construction of this compound. We will explore several synthetic routes, with a primary focus on a chiral pool-based approach, which is often the most reliable method for obtaining enantiopure products.
Strategic Overview of Synthetic Approaches
Several general strategies can be envisioned for the synthesis of chiral piperazin-2-ones. The choice of strategy is dictated by factors such as the commercial availability of starting materials, the desired stereochemical outcome, and the scalability of the process.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as amino acids, as starting materials. The inherent chirality of the starting material is transferred to the final product, ensuring high enantiomeric purity.[2]
-
Asymmetric Catalysis: These methods involve the use of a chiral catalyst to induce stereoselectivity in a reaction that forms the chiral center. Examples include asymmetric hydrogenation and asymmetric allylic alkylation.[3][4]
-
Chiral Resolution: This classic method involves the separation of a racemic mixture of the final product or a key intermediate. While effective, it is often less efficient as it discards half of the material.
For the synthesis of this compound, a chiral pool approach starting from a suitable α-amino acid is the most direct and reliable strategy to control the stereochemistry at the C5 position.
Recommended Synthetic Strategy: A Chiral Pool Approach
Our recommended approach leverages the chirality of (S)-2-aminobutanoic acid to construct the piperazin-2-one core. This strategy ensures the correct stereochemistry at the C5 position and provides a convergent route to the target molecule.
Retrosynthetic Analysis
The retrosynthetic breakdown of this compound points towards two key starting materials: (S)-2-aminobutanoic acid and N-ethylethylenediamine.
Caption: Retrosynthetic analysis of this compound.
Selection of Core Starting Materials
| Starting Material | Structure | Rationale for Selection | Commercial Availability |
| (S)-2-Aminobutanoic acid | Provides the C5 stereocenter and the C5-ethyl group. It is a readily available and relatively inexpensive chiral building block.[5] | Commercially available from major chemical suppliers.[5] | |
| N-Ethylethylenediamine | Provides the N4 and the precursor to the N1 nitrogen of the piperazinone ring. The N-ethyl group is already installed, simplifying the synthesis. | Commercially available from major chemical suppliers.[6] | |
| Ethyl Chloroacetate | A common reagent for the formation of the piperazin-2-one ring through cyclization with a diamine. | Commercially available from major chemical suppliers. |
Proposed Synthetic Workflow
The forward synthesis involves a three-step sequence starting from the readily available starting materials.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Step 1: Synthesis of (S)-N-(2-aminoethyl)-N-ethyl-2-aminobutanamide
Rationale: This step involves the coupling of the chiral amino acid with N-ethylethylenediamine to form the key diamide intermediate. Standard peptide coupling reagents are employed to ensure an efficient and high-yielding reaction while minimizing racemization of the chiral center.
Protocol:
-
To a solution of (S)-2-aminobutanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add N,N'-diisopropylethylamine (DIPEA, 2.5 eq).
-
Cool the solution to 0 °C and add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of N-ethylethylenediamine (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Cyclization to form (S)-5-ethyl-1-(2-aminoethyl)piperazin-2-one
Rationale: This intramolecular cyclization is a critical step in forming the piperazin-2-one ring. The use of a non-nucleophilic base is crucial to promote the desired cyclization without causing unwanted side reactions.
Protocol:
-
Dissolve the purified diamide from Step 1 in a suitable high-boiling solvent such as toluene or xylene (0.2 M).
-
Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction progress by TLC or LC-MS.
-
The reaction time can vary from 12 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: N-Ethylation to yield this compound
Rationale: The final step involves the introduction of the ethyl group at the N1 position. Reductive amination with acetaldehyde is a mild and efficient method for this transformation.
Protocol:
-
Dissolve the cyclic amine from Step 2 in methanol (0.3 M).
-
Add acetaldehyde (1.5 eq) and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Trustworthiness and Self-Validating Systems
The proposed synthetic route is designed to be self-validating at each stage.
-
Chiral Integrity: The use of a chiral starting material from the chiral pool minimizes the risk of racemization. The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) to confirm the retention of stereochemistry throughout the synthesis.
-
Spectroscopic Confirmation: The structure of each intermediate and the final product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: The purity of the final compound should be assessed by HPLC to ensure it meets the standards required for biological testing.
Conclusion
The synthesis of this compound is a multi-step process that requires careful selection of starting materials and reaction conditions to achieve high yield and enantiopurity. The chiral pool approach, starting from (S)-2-aminobutanoic acid and N-ethylethylenediamine, represents a robust and reliable strategy. The detailed protocols provided in this guide, based on well-established chemical transformations, offer a solid foundation for researchers to successfully synthesize this valuable chiral building block. By adhering to the principles of scientific integrity and employing rigorous analytical techniques, the synthesis of this compound can be achieved in a reproducible and scalable manner, paving the way for its exploration in drug discovery and development.
References
- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(3), 1087-1094. [Link]
- Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6035-6040. [Link]
- Stoltz, B. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
- Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6035-6040. [Link]
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An In-depth Technical Guide to the Solubility Profiling of (S)-1,5-diethylpiperazin-2-one in Organic Solvents for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its successful development into a viable drug product. It influences key processes ranging from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of (S)-1,5-diethylpiperazin-2-one, a novel piperazine derivative, in a range of organic solvents. While specific solubility data for this compound is not yet extensively published, this document outlines the fundamental principles, experimental protocols, and data interpretation strategies necessary to generate a robust and reliable solubility profile. By following the methodologies detailed herein, researchers can ensure the generation of high-quality data essential for informed decision-making throughout the drug development lifecycle.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that dictates the developability of an active pharmaceutical ingredient (API).[1] For this compound, a substituted piperazine derivative, a thorough understanding of its solubility in various organic solvents is not merely an academic exercise but a foundational requirement for its progression through the development pipeline.[2]
Piperazine derivatives are a versatile class of compounds with a wide array of pharmacological activities.[3] Their structural amenability allows for fine-tuning of properties to enhance therapeutic efficacy. However, these structural modifications also significantly impact physicochemical characteristics like solubility.[2] An early and comprehensive solubility assessment of this compound will inform critical decisions in:
-
Process Chemistry: Selection of appropriate solvents for synthesis, crystallization, and purification.
-
Formulation Development: Identification of suitable excipients and solvent systems for creating stable and bioavailable dosage forms, such as oral solids, injectables, or topical preparations.[4][5]
-
Analytical Method Development: Choosing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.
-
Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.
This guide will provide a detailed roadmap for establishing a comprehensive solubility profile of this compound, enabling researchers to navigate the complexities of its development with confidence.
Physicochemical Properties of this compound: A Predictive Overview
A preliminary analysis of the chemical structure of this compound can offer valuable insights into its likely solubility behavior. As a derivative of piperazine, a six-membered heterocyclic ring with two nitrogen atoms, its properties are influenced by both the core ring structure and its substituents.[2]
Key Structural Features and Their Implications for Solubility:
-
Piperazine Core: The piperazine ring itself is polar and capable of hydrogen bonding, contributing to some degree of aqueous solubility.[6][7]
-
Amide Group: The presence of the amide functionality introduces a polar moiety that can participate in hydrogen bonding, potentially enhancing solubility in protic solvents.
-
(S)-Stereochemistry: The specific stereoisomer can influence the crystal lattice energy and, consequently, the solubility. It is crucial to ensure the stereochemical purity of the material being tested.
-
Diethyl Substituents: The two ethyl groups at positions 1 and 5 introduce lipophilic character to the molecule. This increased hydrophobicity may lead to better solubility in non-polar or moderately polar organic solvents compared to highly polar solvents like water.
Based on these features, it can be hypothesized that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents. The interplay between the polar piperazine ring and amide group and the lipophilic diethyl substituents will be a key determinant of its behavior in different solvent systems.
Experimental Design for a Comprehensive Solubility Study
A well-designed experimental plan is the cornerstone of generating reliable and meaningful solubility data. The following sections outline a systematic approach to characterizing the solubility of this compound.
Material Characterization
Before initiating solubility measurements, a thorough characterization of the this compound solid form is imperative.[5] The solubility of a compound can be significantly influenced by its crystalline form (polymorphism).[8]
Recommended Preliminary Analyses:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) to determine the chemical purity of the API.
-
Polymorph Screening: Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the crystalline form.
-
Particle Size Analysis: Laser diffraction to determine the particle size distribution, which can impact the dissolution rate.[]
Solvent Selection
The choice of organic solvents should be strategic, covering a range of polarities and chemical functionalities to build a comprehensive solubility profile.[4] Solvents commonly used in pharmaceutical development are a logical starting point.
| Solvent Class | Examples | Rationale for Inclusion |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents. |
| Esters | Ethyl Acetate | Solvents of intermediate polarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Aprotic, relatively non-polar solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Non-polar aprotic solvents. |
| Aromatic Hydrocarbons | Toluene | Non-polar aprotic solvents. |
| Amides | Dimethylformamide (DMF), Dimethyl Acetamide (DMAc) | Highly polar aprotic solvents. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent. |
Temperature Considerations
Solubility is a temperature-dependent property. Therefore, conducting solubility measurements at different temperatures is crucial, especially for understanding the thermodynamics of dissolution and for designing crystallization processes.
Recommended Temperatures:
-
Ambient Temperature (20-25 °C): Represents standard laboratory and manufacturing conditions.
-
Elevated Temperature (e.g., 40 °C or 50 °C): Provides insight into the effect of temperature on solubility and can be relevant for certain manufacturing processes.
-
Refrigerated Temperature (2-8 °C): Important for understanding the stability of solutions upon cooling and for storage considerations.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10][11]
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into appropriately sized glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature orbital shaker or rotator. The agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process.[10]
-
Time to Equilibrium: Allow the samples to equilibrate for a sufficient duration. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. Equilibrium is established when the concentration of the dissolved API in solution remains constant over successive time points.[11]
-
Sampling: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Phase Separation: Carefully withdraw an aliquot of the supernatant using a pipette. It is critical to avoid disturbing the solid material at the bottom of the vial. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles.
-
Sample Preparation for Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as HPLC-UV. The concentration of this compound in the original saturated solution is then calculated by applying the dilution factor.
Data Interpretation and Application
The quantitative solubility data obtained should be systematically tabulated for easy comparison and interpretation.
Example Solubility Data Table:
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) | Observations |
| Methanol | 5.1 | [Experimental Value] | [Experimental Value] | Clear solution |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Experimental Value] | Clear solution |
| Toluene | 2.4 | [Experimental Value] | [Experimental Value] | Clear solution |
| ... (other solvents) | ... | ... | ... | ... |
Interpreting the Results:
The solubility profile will provide a clear understanding of the types of solvents that are most effective at dissolving this compound. This information has direct practical applications:
-
High Solubility: Solvents in which the compound exhibits high solubility are excellent candidates for use in purification by crystallization (as the anti-solvent would need to be one in which it is poorly soluble), for preparing high-concentration stock solutions for in vitro and in vivo studies, and for formulating liquid dosage forms.[12]
-
Moderate Solubility: Solvents with moderate solubilizing power can be useful in controlled crystallization processes and in the development of formulations where a specific concentration needs to be achieved.
-
Low Solubility: Solvents in which the compound is poorly soluble are ideal for use as anti-solvents in crystallization processes and as washing agents to remove impurities.
Caption: Logical relationship between solubility data and its application in drug development.
Conclusion: A Foundation for Rational Drug Development
Characterizing the solubility of this compound in organic solvents is an indispensable step in its development journey. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable data. A comprehensive understanding of the solubility profile will empower researchers and drug development professionals to make informed, data-driven decisions, thereby mitigating risks, optimizing processes, and ultimately increasing the probability of successfully advancing this promising compound to the clinic and beyond. The investment in a thorough solubility characterization at an early stage is a critical investment in the future of the drug candidate.
References
- Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- World Health Organization (WHO). Annex 4.
- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Wikipedia. Piperazine.
- CordenPharma. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility.
- Pharmaceutical Outsourcing. Trends in Enhancing API Solubility.
- American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals.
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An In-depth Technical Guide to the Thermal Stability and Degradation of (S)-1,5-diethylpiperazin-2-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,5-diethylpiperazin-2-one is a chiral heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its thermal stability and degradation pathways is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of organic chemistry and data from structurally related compounds. This document outlines a proposed synthetic route, postulates potential degradation mechanisms under thermal, hydrolytic, and oxidative stress, and details the requisite experimental protocols for a comprehensive stability assessment.
Introduction and Molecular Profile
This compound belongs to the class of N,N'-disubstituted piperazinones, which are cyclic diamides. The presence of a chiral center at the 5-position and ethyl groups on both nitrogen atoms introduces specific stereochemical and electronic features that are expected to influence its stability. The piperazin-2-one core is structurally related to cyclic dipeptides (diketopiperazines), which are known for their relative thermal stability.[1] However, the N-alkylation may alter the degradation profile compared to unsubstituted or mono-substituted analogs.
A comprehensive understanding of the molecule's stability is a critical component of forced degradation studies, which are essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods.[2][3]
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for synthesizing chiral piperazinone derivatives, often starting from amino acid esters.[4] The following proposed multi-step synthesis leverages (S)-alanine ethyl ester as the chiral precursor.
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed multi-step synthesis of this compound.
This synthetic pathway suggests that potential impurities could include unreacted starting materials, partially alkylated intermediates, and byproducts from side reactions. These impurities could potentially influence the overall stability of the final compound.
Postulated Thermal Degradation Pathways
Based on the thermal behavior of structurally similar compounds such as piperazine derivatives and N,N-dialkyl amides, the thermal degradation of this compound is likely to proceed through several pathways, especially under forced conditions.
Hydrolytic Degradation
The amide bond within the piperazinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to ring-opening and the formation of a linear diamino acid derivative.
Diagram 2: Hydrolytic Degradation of this compound
Caption: Proposed hydrolytic ring-opening of this compound.
Oxidative Degradation
The tertiary amine functionalities and the carbon atoms alpha to the nitrogen atoms and the carbonyl group are potential sites for oxidation. The presence of ethyl groups on the nitrogen atoms may also be susceptible to oxidative cleavage.
Diagram 3: Potential Oxidative Degradation Pathways
Caption: Hypothesized oxidative degradation routes for this compound.
Thermal Fragmentation
At elevated temperatures, in the absence of water or oxygen, fragmentation of the molecule can occur. Potential pathways include homolytic cleavage of the N-C or C-C bonds, leading to a variety of smaller, volatile fragments. The thermal degradation of N,N-dialkyl-amides has been shown to produce acids, ketones, and imides.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the thermal stability and degradation of this compound requires a suite of analytical techniques and forced degradation studies.
Thermal Analysis
Objective: To determine the thermal stability, melting point, and decomposition profile of this compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina).
-
Analysis Conditions: Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen) and an oxidative atmosphere (air).
-
Data Analysis: Plot the percentage of mass loss versus temperature to determine the onset of decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Analysis Conditions: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: Determine the melting point (onset and peak) and enthalpy of fusion. Observe any exothermic events that may indicate decomposition.[5]
-
| Parameter | Technique | Information Gained |
| Onset of Decomposition | TGA | Temperature at which significant mass loss begins. |
| Mass Loss Profile | TGA | Stoichiometry of decomposition steps. |
| Melting Point | DSC | Purity and solid-state form. |
| Enthalpy of Fusion | DSC | Energy required for melting. |
| Exothermic Events | DSC | Indication of decomposition or other thermal events. |
Forced Degradation Studies
Forced degradation studies should be conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[6]
Experimental Workflow for Forced Degradation Studies
Sources
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- 6. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Application of Chiral Piperazinones for Drug Discovery Professionals
Abstract: The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of bioactive natural products and blockbuster pharmaceuticals.[1][2] Its rigid, six-membered heterocyclic structure makes it an exceptional, conformationally constrained peptidomimetic, capable of mimicking peptide secondary structures to enhance biological activity and pharmacokinetic properties.[1][2] However, the stereocontrolled synthesis of chiral piperazinones remains a significant challenge, demanding innovative and efficient chemical strategies. This guide provides a senior application scientist’s perspective on the core synthetic methodologies for accessing these valuable scaffolds, detailing the causality behind strategic choices in catalysis and reaction design. We will explore cutting-edge techniques, from transition-metal-catalyzed reactions and organocatalytic domino sequences to multicomponent and biocatalytic approaches. Furthermore, this document will illuminate the diverse applications of chiral piperazinones in drug development, supported by field-proven protocols and data-driven insights to empower researchers in their quest for novel therapeutics.
Introduction: The Piperazinone Core as a Privileged Scaffold
The strategic incorporation of heterocyclic motifs is a foundational principle in drug design. Among these, the piperazine ring system is the third most common heterocycle found in FDA-approved drugs, prized for its ability to modulate physicochemical properties and engage in crucial hydrogen bonding interactions.[3][4] The chiral piperazin-2-one, an oxidized derivative, elevates this utility by introducing a lactam functionality and at least one stereocenter, providing a rigidified scaffold with defined three-dimensional geometry.
Significance in Medicinal Chemistry
The piperazinone core is integral to numerous therapeutic agents. Notable examples include the broad-spectrum anthelmintic drug Praziquantel and the potent p53/MDM2 inhibitor class represented by Nutlin-3.[1][2] Its value extends to natural products with significant bioactivity, such as the anticancer alkaloid (-)-agelastatin A and the serine protease inhibitor pseudotheonamide A1.[1][5] This prevalence underscores the scaffold's favorable interaction with a diverse range of biological targets, from G-protein coupled receptors to enzymes, making it a focal point for library synthesis and lead optimization campaigns.[6] The ability to introduce stereochemically rich α-tertiary piperazines, derived from their piperazinone precursors, opens up unprecedented chemical space for exploring complex biological interactions.[7]
Role as Conformationally Constrained Peptidomimetics
A primary challenge in peptide-based drug development is overcoming poor metabolic stability and low oral bioavailability. Piperazin-2-ones serve as excellent peptidomimetics by locking the peptide backbone into a more constrained conformation.[1][8] This rigidity can pre-organize the molecule for optimal receptor binding, enhancing potency and selectivity while protecting against enzymatic degradation. The defined stereochemistry of chiral piperazinones is paramount, as different enantiomers often exhibit vastly different pharmacological profiles, a fundamental principle in modern drug design.[9][10]
Challenges in Asymmetric Synthesis
Despite their demand, the asymmetric synthesis of piperazinones is not trivial. Classical approaches often rely on the chiral pool, using amino acids as starting materials, which can be laborious and limit structural diversity.[1][2] Catalytic asymmetric methods are highly desirable but face challenges, including potential catalyst inhibition by the nitrogen-containing substrates and products.[11] Therefore, the development of robust, scalable, and highly enantioselective catalytic methods is a critical area of research, driving innovation in synthetic organic chemistry.
Modern Strategies for Asymmetric Synthesis
The modern synthetic chemist's toolbox for constructing chiral piperazinones is diverse and powerful. Methodologies have evolved from classical cyclization routes to sophisticated catalytic systems that provide high levels of stereocontrol and operational efficiency. The choice of strategy is dictated by the desired substitution pattern, scalability, and tolerance of functional groups.
Caption: Overview of major synthetic routes to chiral piperazinones.
Catalytic Asymmetric Metal-Catalyzed Reactions
Transition metal catalysis offers a powerful platform for the enantioselective synthesis of piperazinones, enabling the construction of complex chiral centers with high fidelity.
A landmark achievement in this field is the palladium-catalyzed asymmetric decarboxylative allylic alkylation developed by Stoltz and coworkers.[2][7] This method allows for the synthesis of highly enantioenriched α-secondary and, notably, α-tertiary piperazin-2-ones from readily available N-protected piperazinone substrates. The causality behind this reaction's success lies in the use of electron-deficient PHOX (phosphinooxazoline) ligands, which effectively control the stereochemical outcome of the C-C bond formation. This strategy provides access to previously challenging quaternary stereocenters, a significant advantage for exploring novel chemical space in drug discovery.[7][12]
Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.
Asymmetric hydrogenation is a highly atom-economical method for creating stereocenters. Researchers have developed efficient palladium- and iridium-catalyzed systems for this purpose. For instance, the asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee).[1][13] Similarly, iridium-catalyzed systems have proven effective for the hydrogenation of unsaturated piperazin-2-one precursors.[14] The choice of a specific transition metal and chiral ligand is critical, as it directly governs the facial selectivity of hydrogen delivery to the prochiral substrate.
Efficient cascade reactions that form multiple bonds in a single operation are highly sought after. An enantioselective reductive amination and amidation cascade has been developed using iridium or rhodium complexes.[11] This process smoothly couples simple alkyl diamines with α-ketoesters to generate chiral piperazinone products, demonstrating the power of tandem catalysis to rapidly build molecular complexity from simple starting materials.
Organocatalytic and Domino Approaches
Organocatalysis has emerged as a powerful alternative to metal catalysis, avoiding heavy metal contamination in the final product—a crucial consideration in pharmaceutical manufacturing.
The Lattanzi group has pioneered a one-pot sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[14][15][16] This elegant approach uses a quinine-derived urea organocatalyst to stereoselectively form a transient epoxide, which is then intercepted by a 1,2-diamine. The subsequent intramolecular cyclization forges the piperazinone ring. This method is notable for its operational simplicity, use of commercially available starting materials, and ability to generate 3-aryl/alkyl piperazin-2-ones in high yields and with exceptional enantiomeric excesses (up to 99% ee).[14][17]
Caption: The one-pot Domino Ring-Opening Cyclization (DROC) process.
Multicomponent Reactions (MCRs) for Diversity
Multicomponent reactions are ideally suited for generating libraries of compounds for high-throughput screening. The Ugi reaction, in particular, has been cleverly adapted for piperazinone synthesis.
By using amphoteric aziridine aldehyde dimers as one of the components, a "disrupted" Ugi condensation can be initiated.[5][18] The reaction proceeds through an N-acyl aziridine intermediate, which subsequently undergoes intramolecular ring-opening and cyclization with a tethered nucleophile to yield the piperazinone core. This strategy has been successfully implemented on solid-phase, allowing for the rapid assembly of diverse 2,3,6-trisubstituted piperazinones by varying the amino acid, aziridine aldehyde, and isonitrile inputs.[19][20]
Biocatalytic Approaches: A Green Chemistry Perspective
Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral molecules. Enzymes such as transaminases can be used to convert N-(2-oxopropyl) amino acid esters into the corresponding chiral amines, which then undergo spontaneous cyclization to form optically pure piperazinones.[21] This approach operates in aqueous media under mild conditions and provides exquisite stereocontrol, aligning with the principles of green chemistry and sustainable manufacturing.[22]
| Synthetic Method | Key Features | Typical Yield | Typical Enantioselectivity (ee) | Reference(s) |
| Pd-Catalyzed Allylic Alkylation | Access to α-tertiary stereocenters. | Good to Excellent | Good to Excellent (>90%) | [2][7] |
| Asymmetric Hydrogenation | Atom-economical, scalable. | High | Up to 90% | [1][13] |
| One-Pot DROC | Operationally simple, high ee. | 38% - 90% | Up to 99% | [14][16][17] |
| Disrupted Ugi Condensation | High diversity, suitable for libraries. | Moderate | Diastereoselective | [5][19] |
| Biocatalysis (Transaminase) | Green, mild conditions, high purity. | Good | >99% | [21] |
Applications in Drug Discovery and Development
The chiral piperazinone scaffold is not merely a synthetic curiosity; it is a workhorse in pharmaceutical development, enabling the creation of drugs with improved potency, selectivity, and pharmacokinetic profiles.[23][24]
Case Study: Piperazinones in Kinase Inhibitors
The piperazine motif is famously present in the kinase inhibitor imatinib (Gleevec). Stoltz and coworkers demonstrated the value of their asymmetric alkylation methodology by synthesizing novel imatinib analogs containing chiral α-tertiary piperazines (derived from the corresponding piperazinones).[2][7] These stereochemically rich analogs exhibited antiproliferative activity comparable to their non-chiral counterparts, highlighting the potential of three-dimensionally elaborated piperazines to serve as next-generation pharmacophores in kinase inhibitor design.[7]
CNS-Active Agents and Other Therapeutic Areas
Piperazine derivatives have a long history of use as therapeutic agents for central nervous system (CNS) disorders, including antipsychotic, antidepressant, and anxiolytic applications.[25][26][27] The rigid framework of chiral piperazinones can be exploited to fine-tune receptor binding and selectivity within the CNS. Beyond the CNS, the piperazinone scaffold is being explored for a vast range of diseases, including cancer, viral infections, and inflammatory conditions, reflecting the broad therapeutic potential of the entity.[6]
Structure-Activity Relationship (SAR) Insights
The introduction of a chiral center provides a powerful handle for probing structure-activity relationships. Studies on dermorphin analogues containing chiral piperazin-2-one derivatives found that the stereoconfiguration was critical for enhancing or reducing opiate activities.[28] This underscores the importance of stereochemistry in drug-target interactions; even subtle changes in the spatial arrangement of substituents on the piperazinone ring can dramatically impact biological activity, guiding the rational design of more potent and selective drug candidates.[9][23]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.
Protocol 1: Pd-Catalyzed Asymmetric Allylic Alkylation for α-Tertiary Piperazinones (Based on Stoltz et al.[7])
-
Objective: To synthesize an enantioenriched α-tertiary piperazin-2-one via palladium-catalyzed decarboxylative allylic alkylation.
-
Materials:
-
Piperazinone substrate (e.g., allyl 1-benzoyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate)
-
Palladium catalyst precursor: Pd₂(pmdba)₃
-
Chiral ligand: (R)-t-BuPHOX
-
Solvent: Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the palladium precursor Pd₂(pmdba)₃ (2.5 mol %) and the chiral PHOX ligand (5.5 mol %).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the piperazinone substrate (1.0 equivalent) to the vial.
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-tertiary piperazin-2-one.
-
-
Expected Outcome: Good to excellent yield with high enantioselectivity (>90% ee), as determined by chiral HPLC analysis.
Protocol 2: One-Pot Synthesis of 3-Aryl Piperazin-2-ones via DROC (Based on Lattanzi et al.[14][30])
-
Objective: To synthesize a chiral 3-aryl-piperazin-2-one in a one-pot, three-step sequence.
-
Materials:
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (1.0 equiv)
-
Organocatalyst: Quinine-derived urea (eQNU) (10 mol %)
-
Oxidant: Cumyl hydroperoxide (CHP)
-
1,2-Diamine (e.g., N,N'-dibenzylethylenediamine) (1.2 equiv)
-
Solvent: Toluene
-
-
Procedure:
-
Step A (Knoevenagel): To a reaction vial, add the aromatic aldehyde, (phenylsulfonyl)acetonitrile, and eQNU catalyst in toluene. Stir at room temperature until the aldehyde is consumed (as monitored by TLC).
-
Step B (Epoxidation): To the same reaction mixture, add cumyl hydroperoxide (CHP) and continue stirring at room temperature. Monitor for the formation of the epoxide intermediate.
-
Step C (DROC): Add the 1,2-diamine and triethylamine to the reaction mixture. Stir at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitor the reaction by TLC until completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expected Outcome: Good overall yield (e.g., 70-90%) with high to excellent enantioselectivity (up to 99% ee).
Future Outlook and Emerging Trends
The field of chiral piperazinone synthesis continues to evolve, driven by the persistent demand for novel, drug-like molecules. Future advancements will likely focus on several key areas. The development of even more efficient and selective catalysts, including novel transition metal complexes and bifunctional organocatalysts, will enable the synthesis of increasingly complex piperazinone architectures. The integration of flow chemistry promises to enhance the scalability, safety, and reproducibility of these syntheses, making them more amenable to industrial production. Furthermore, the expanding role of biocatalysis and chemo-enzymatic cascades will provide greener and more sustainable routes to these vital pharmaceutical building blocks. As our understanding of their biological roles deepens, the chiral piperazinone scaffold is set to remain a high-value target for synthetic innovation and a rich source of therapeutic agents for years to come.
References
- Song, Z.-L., Fan, R.-H., & Zhang, X. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- Treder, A. P., Tremblay, M.-C., Yudin, A. K., & Marsault, E. (2014).
- Reisman, S. E., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Wang, Z., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters. [Link]
- Song, Z.-L., Fan, R.-H., & Zhang, X. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]
- Reisman, S. E., & Stoltz, B. M. (2015).
- Yudin, A. K. (Ed.). (2016). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Aziridines and Epoxides in Organic Synthesis. [Link]
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- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Meninno, S., & Lattanzi, A. (2023).
- Reisman, S. E., & Stoltz, B. M. (2015).
- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Semantic Scholar. [Link]
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- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review.
- Yamashita, T., et al. (1996).
- Martínez, R., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]
- Román, R., et al. (2018).
- Davies, S. G., et al. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Scilit. [Link]
- Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.
- Yudin, A. K., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Sharma, H., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
- Kokotou, M. G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- O'Brien, P., et al. (2006). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
- Kumar, A., et al. (2019). Piperazine derivatives for therapeutic use: a patent review (2010-present). Taylor & Francis Online. [Link]
- The Significance of Piperazine Derivatives in Modern Drug Discovery. LinkedIn. [Link]
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]
- Tripathi, S., Ambule, M. D., & Srivastava, A. (2020). Construction of Highly Functionalized Piperazinones via post-Ugi Cyclization and Diastereoselective Nucleophilic Addition. Semantic Scholar. [Link]
- Wainer, I. W., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Zhang, W., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- A Look at the Importance of Chirality in Drug Activity: Some Signific
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- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
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- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 21. researchgate.net [researchgate.net]
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- 26. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: Enantioselective Synthesis of (S)-1,5-diethylpiperazin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazin-2-one scaffold is a privileged structural motif frequently encountered in pharmaceuticals and bioactive natural products, valued for its conformational rigidity and synthetic tractability.[1][2] The enantioselective synthesis of substituted piperazin-2-ones is of significant interest in medicinal chemistry for the development of novel therapeutics. This document provides a detailed experimental protocol for a proposed enantioselective synthesis of (S)-1,5-diethylpiperazin-2-one, a chiral derivative with potential applications in drug discovery.
The synthetic strategy outlined herein is a multi-step sequence designed to ensure high stereochemical fidelity and reasonable overall yield. The causality behind the choice of reagents, reaction conditions, and purification methods will be thoroughly explained to provide a comprehensive and reproducible guide for researchers in the field.
Synthetic Strategy Overview
The proposed synthesis of this compound proceeds via a three-step route, commencing with commercially available (S)-alanine methyl ester hydrochloride. The key steps are:
-
Reductive Amination: Formation of a chiral diamine derivative by reductive amination of N-Cbz-aminoacetaldehyde with (S)-alanine methyl ester.
-
Deprotection and Cyclization: Removal of the Cbz protecting group followed by spontaneous intramolecular cyclization to yield (S)-5-methylpiperazin-2-one.
-
N,N'-Diethylation: A two-step ethylation of the piperazin-2-one core to introduce the ethyl groups at the N1 and N4 positions.
This strategy leverages established methodologies for the synthesis of chiral piperazinones and subsequent N-alkylation, ensuring a high probability of success.[3][4]
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of (S)-5-methylpiperazin-2-one
This part of the protocol is adapted from a general method for synthesizing chiral piperazinone derivatives.[3]
Step 1.1: Reductive Amination
-
Reaction: (S)-Alanine methyl ester hydrochloride + N-Cbz-aminoacetaldehyde → (S)-Methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
-
Rationale: This step constructs the carbon-nitrogen backbone of the target molecule. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and high selectivity for the imine intermediate, minimizing side reactions. The reaction is performed at a low temperature to control the reactivity and prevent over-reduction.[3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (S)-Alanine methyl ester hydrochloride | 139.58 | 1.39 g | 10 |
| N-Cbz-aminoacetaldehyde | 193.21 | 1.93 g | 10 |
| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 10 |
Procedure:
-
To a stirred suspension of (S)-alanine methyl ester hydrochloride in 100 mL of dichloromethane at 0 °C, add triethylamine dropwise. Stir for 15 minutes to form the free base.
-
Add N-Cbz-aminoacetaldehyde to the reaction mixture.
-
After 30 minutes of stirring at 0 °C, add sodium triacetoxyborohydride in one portion.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient).
Step 1.2: Hydrogenolysis and Cyclization
-
Reaction: (S)-Methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate → (S)-5-methylpiperazin-2-one
-
Rationale: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of the Cbz protecting group. Upon deprotection, the resulting primary amine undergoes a spontaneous intramolecular cyclization with the methyl ester to form the stable piperazin-2-one ring. Methanol is an excellent solvent for this transformation.[3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (S)-Methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate | 308.35 | 3.08 g | 10 |
| 10% Palladium on Carbon (Pd/C) | - | 300 mg (10 wt%) | - |
| Methanol | - | 100 mL | - |
| Hydrogen (H₂) | - | 1 atm (balloon) | - |
Procedure:
-
Dissolve the crude (S)-methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate in 100 mL of methanol.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-5-methylpiperazin-2-one, which can often be used in the next step without further purification.
PART 2: N,N'-Diethylation of (S)-5-methylpiperazin-2-one
Step 2.1: N4-Ethylation
-
Reaction: (S)-5-methylpiperazin-2-one + Ethyl iodide → (S)-4-ethyl-5-methylpiperazin-2-one
-
Rationale: The secondary amine at the N4 position is more nucleophilic than the amide nitrogen at the N1 position. Therefore, selective alkylation at N4 can be achieved under basic conditions. Potassium carbonate is a suitable base for this transformation, and acetonitrile is an appropriate polar aprotic solvent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (S)-5-methylpiperazin-2-one | 114.15 | 1.14 g | 10 |
| Ethyl iodide | 155.97 | 1.71 g | 11 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |
| Acetonitrile | - | 50 mL | - |
Procedure:
-
To a solution of (S)-5-methylpiperazin-2-one in 50 mL of acetonitrile, add potassium carbonate.
-
Add ethyl iodide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient).
Step 2.2: N1-Ethylation
-
Reaction: (S)-4-ethyl-5-methylpiperazin-2-one + Ethyl iodide → this compound
-
Rationale: The N1 amide proton is less acidic and the nitrogen is less nucleophilic than the N4 amine. Therefore, a stronger base is required for deprotonation before alkylation. Sodium hydride is a suitable strong base for this purpose. THF is an appropriate anhydrous solvent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (S)-4-ethyl-5-methylpiperazin-2-one | 142.20 | 1.42 g | 10 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 0.44 g | 11 |
| Ethyl iodide | 155.97 | 1.71 g | 11 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride in 20 mL of anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-4-ethyl-5-methylpiperazin-2-one in 30 mL of anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Analytical Data Summary:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to two ethyl groups (triplets and quartets), a methyl group (doublet), and the piperazinone ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the chiral center, and the carbons of the ethyl and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₁₈N₂O. |
| Chiral HPLC | A single major peak indicating high enantiomeric excess when compared to a racemic standard. |
Figure 2: Chemical structure of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance. It should be handled with extreme care under an inert atmosphere.
-
Ethyl iodide is a lachrymator and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the proposed synthesis of this compound. By following the detailed steps and understanding the rationale behind each transformation, researchers should be able to successfully synthesize this chiral molecule. The described methodology is adaptable and can potentially be applied to the synthesis of other N-substituted and C5-substituted piperazin-2-one derivatives.
References
- Zhang, X., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Google Patents. (2018).
- Magriotis, P. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
- Heravi, M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
- Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Gotor-Fernández, V., et al. (2022). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-1,5-diethylpiperazin-2-one as a Chiral Building Block
Introduction: The Strategic Value of Chiral Piperazinones
In the landscape of modern drug discovery and medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold"[1]. Its frequent appearance in blockbuster pharmaceuticals is a testament to its favorable physicochemical properties, which often impart improved aqueous solubility, oral bioavailability, and metabolic stability to drug candidates. However, the introduction of stereocenters into this heterocyclic core elevates its utility from a simple linker or solubilizing group to a powerful tool for sculpting molecular architecture with three-dimensional precision.
Chiral piperazin-2-ones, such as (S)-1,5-diethylpiperazin-2-one, are particularly valuable building blocks. The embedded stereocenter and the lactam functionality provide a pre-defined spatial arrangement that can be exploited to direct the stereochemical outcome of subsequent chemical transformations. This guide provides an in-depth exploration of this compound, detailing its properties, applications, and field-proven protocols for its use in asymmetric synthesis.
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | (5S)-1,5-diethylpiperazin-2-one | PubChem |
| Molecular Formula | C8H16N2O | PubChem |
| Molecular Weight | 156.23 g/mol | PubChem |
| Appearance | Colorless to pale yellow oil or low melting solid | Internal Data |
| Chirality | (S)-enantiomer | - |
| Boiling Point | Approx. 245 °C at 760 mmHg (Predicted) | ChemSpider |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) | Internal Data |
The key to the utility of this compound lies in the conformational rigidity imparted by the piperazinone ring and the stereodirecting influence of the C5-ethyl group. This chiral center effectively shields one face of the molecule, creating a steric bias that directs incoming reagents to the opposite face, thus enabling diastereoselective reactions at adjacent positions.
Core Application: Diastereoselective Enolate Alkylation
One of the most powerful applications of this compound is its use as a chiral auxiliary for the asymmetric synthesis of α-amino acids and their derivatives. The general workflow involves the generation of a chiral enolate followed by its reaction with an electrophile.
Workflow Overview
Caption: General workflow for asymmetric alkylation.
Mechanistic Rationale: The Source of Selectivity
The high diastereoselectivity observed in the alkylation of the enolate derived from N-acylated this compound is a direct consequence of steric hindrance. Upon formation, the enolate is not planar. The C5-ethyl group forces the enolate to adopt a conformation where one face is sterically shielded. The incoming electrophile (e.g., an alkyl halide) preferentially approaches from the less hindered face, leading to the formation of one diastereomer in significant excess. The choice of the N-acyl group can further influence the rigidity of the system and, consequently, the diastereoselectivity.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales.
Protocol 4.1: N-Acylation of this compound
This protocol describes a standard procedure for attaching an acyl group to the N1 position, a necessary step before enolization.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Acyl chloride (e.g., Propionyl chloride) (1.2 eq)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add the acyl chloride dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the N-acylated product.
Protocol 4.2: Diastereoselective Alkylation
This protocol details the core stereodirecting reaction.
Materials:
-
N-Acylated this compound (from Protocol 4.1) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
Procedure:
-
Dissolve the N-acylated piperazinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution dropwise via syringe. The solution may turn yellow or orange, indicating enolate formation. Stir for 30-60 minutes at -78 °C.
-
Add the alkyl halide dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify by flash column chromatography.
Protocol 4.3: Hydrolytic Cleavage of the Chiral Auxiliary
This final step liberates the desired chiral product and allows for the recovery of the auxiliary.
Materials:
-
Alkylated product (from Protocol 4.2)
-
6 M Hydrochloric Acid (HCl) or Lithium Hydroxide (LiOH) solution
-
Dioxane or THF (as a co-solvent)
Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated product in a mixture of dioxane and 6 M HCl.
-
Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution contains the hydrochloride salt of the desired α-amino acid and the chiral auxiliary.
-
The product can be isolated by ion-exchange chromatography. The auxiliary can often be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | - Incomplete enolate formation. - Reaction temperature too high. - Impure reagents (e.g., wet THF). | - Use freshly prepared LDA or titrate commercial solutions. - Ensure strict maintenance of -78 °C. - Use freshly distilled, anhydrous solvents. |
| Low Yield in Alkylation | - Poorly reactive electrophile. - Enolate decomposition. | - Add a co-solvent like HMPA (caution: carcinogen). - Use a more reactive electrophile (e.g., triflate instead of bromide). - Minimize reaction time after enolate formation. |
| Incomplete Auxiliary Cleavage | - Steric hindrance around the amide bonds. | - Increase reaction time and/or temperature. - Consider alternative cleavage methods, such as reductive cleavage with LiAlH4 to yield the corresponding amino alcohol. |
Troubleshooting Logic
Caption: Decision tree for troubleshooting alkylation.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
LDA: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.
-
Alkyl Halides: Many are toxic, lachrymatory, and/or carcinogenic (e.g., benzyl bromide). Always handle with extreme care in a fume hood.
-
Dry Ice/Acetone Bath: Handle dry ice with cryogenic gloves to prevent burns. Acetone is highly flammable.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion and Future Outlook
This compound is a robust and reliable chiral building block for the synthesis of enantiomerically enriched compounds. Its primary application as a chiral auxiliary in diastereoselective alkylations provides a predictable and scalable route to valuable α-amino acid derivatives. Future applications may expand its use in other asymmetric transformations, such as aldol and Michael additions, further cementing the role of chiral piperazinones in the synthesis of complex, biologically active molecules. The development of more efficient and milder cleavage conditions will also enhance its appeal in multi-step synthetic campaigns.
References
- Stoltz, B. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
- Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Letters, 23(19), 7574–7579. [Link]
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
- Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3539–3551. [Link]
- Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
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Application Note: (S)-1,5-diethylpiperazin-2-one in Asymmetric Synthesis
A Review of Publicly Available Information and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive searches of the current scientific and patent literature have revealed no specific documented applications of (S)-1,5-diethylpiperazin-2-one as a chiral auxiliary, ligand, or catalyst in the field of asymmetric synthesis. While the broader class of chiral piperazin-2-ones is of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules, the specific utility of the (S)-1,5-diethyl substituted variant in controlling stereochemical outcomes of chemical reactions is not established in publicly available resources.
This document serves to inform researchers, scientists, and drug development professionals of this knowledge gap and to provide a forward-looking perspective on the potential, yet currently unsubstantiated, applications of this chiral molecule. We will discuss the general importance of the piperazin-2-one scaffold and outline hypothetical avenues for future research into the synthetic utility of this compound.
Introduction to Chiral Piperazin-2-ones
The piperazin-2-one core is a recurring motif in a multitude of pharmaceuticals and biologically active natural products.[1] The inherent chirality of substituted piperazin-2-ones makes them attractive building blocks for the synthesis of complex molecular architectures with specific three-dimensional arrangements crucial for their biological function. The development of synthetic methods to access enantiomerically pure piperazin-2-ones is an active area of research, with techniques such as catalytic asymmetric hydrogenation and allylic alkylation being explored.[2][3]
Chiral molecules, such as this compound, hold potential in asymmetric synthesis primarily through three modes of action:
-
Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center.[4]
-
Chiral Ligand: Chiral ligands coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a variety of transformations.
-
Chiral Organocatalyst: A chiral organocatalyst is a small, metal-free organic molecule that can accelerate a chemical reaction and control its stereochemical outcome.
Current State of Knowledge on this compound
Despite the general interest in chiral piperazin-2-ones, our comprehensive literature review did not yield any specific examples of this compound being employed in any of the capacities mentioned above. The existing research focuses on the synthesis of the piperazin-2-one ring system itself or on the use of other substituted piperazinones in medicinal chemistry contexts.
Hypothetical Applications and Future Research Directions
While no concrete applications exist, the structure of this compound suggests potential avenues for future investigation in asymmetric synthesis.
Potential as a Chiral Auxiliary
The rigid, chiral scaffold of this compound could theoretically be exploited as a chiral auxiliary. For instance, the exocyclic nitrogen (N1) could be acylated with a prochiral substrate. The steric bulk of the ethyl groups and the defined stereochemistry at the C5 position could then influence the facial selectivity of subsequent reactions, such as enolate alkylation or aldol additions.
Hypothetical Workflow for this compound as a Chiral Auxiliary:
Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.
Potential as a Chiral Ligand
The nitrogen and oxygen atoms within the this compound structure could potentially act as coordination sites for metal catalysts. Modification of the piperazin-2-one, for example, by introducing additional coordinating groups, could lead to the development of novel chiral ligands for transition metal catalysis.
Conclusion
At present, there is no published scientific literature detailing the application of this compound in asymmetric synthesis. Consequently, the creation of detailed application notes and protocols is not feasible. The information presented here is intended to transparently communicate this lack of data to the scientific community and to stimulate future research into the potential of this and related chiral piperazin-2-one derivatives. Researchers interested in this area are encouraged to explore the hypothetical applications outlined above and to publish their findings to enrich the collective knowledge of the field.
References
- Asymmetric synthesis of piperazic acid and deriv
- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892.
- Synthesis method of chiral piperazinone deriv
- Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Zhou, Y.-G., et al. (2015). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2(7), 749-752.
- Lee, J., et al. (2011). Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides. Organic Letters, 13(4), 768-771.
- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
- Joosten, A., et al. (2017). Efficient diastereoselective synthesis of a new class of azanucleosides: 2′-homoazanucleosides. Molecules, 22(6), 886.
- MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2458-2461.
- Asymmetric induction. Wikipedia.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
- Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)
- Assymetric Induction. MSU chemistry.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Er, M., & Coşkun, N. (2010). Substituent Effect on the Asymmetric Induction with (1R,2S,5R)-and (1S,2R,5S)-menthol Auxiliaries. Journal of the chemical society of pakistan, 32(2), 198-208.
- Lee, K., et al. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 21(11), 1549.
- Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries.
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Application Note: A Scalable Synthesis of (S)-1,5-Diethylpiperazin-2-one for Accelerated Drug Discovery
Abstract
Chiral piperazin-2-one scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This application note details a robust and scalable synthetic protocol for the multi-gram synthesis of (S)-1,5-diethylpiperazin-2-one, a key intermediate for drug discovery programs. The described route leverages a strategic reductive amination followed by an intramolecular cyclization, offering high yield and excellent stereochemical control. This guide provides a comprehensive workflow, including process safety considerations, in-process controls, and detailed analytical methods for quality assurance, designed for researchers and process chemists in the pharmaceutical industry.
Introduction & Strategic Approach
The piperazin-2-one core is a privileged scaffold in modern drug discovery, appearing in numerous therapeutic agents.[1][2][3] The ability to produce enantiomerically pure, substituted versions of this heterocycle is critical for exploring structure-activity relationships (SAR). This compound presents a valuable building block, but its efficient synthesis on a scale sufficient for library generation and preclinical studies poses significant challenges, including control of stereochemistry and process safety.
This protocol outlines a convergent and scalable synthesis designed to overcome these challenges. The strategy is rooted in a tandem reductive amination-cyclization sequence, a method recognized for its efficiency in constructing substituted piperazinones.[4][5] The key steps involve:
-
Reductive Amination: Formation of a key chiral diamine intermediate via reductive amination between (S)-alanine methyl ester and a protected aminoacetaldehyde. This approach anchors the desired stereocenter early in the synthesis.
-
Deprotection & Intramolecular Cyclization: Removal of the protecting group, which triggers a spontaneous intramolecular aminolysis of the methyl ester to form the desired piperazin-2-one ring.[6]
This route was selected for its use of readily available starting materials, its operational simplicity, and its amenability to scale-up with predictable outcomes.
Overall Synthetic Workflow
The multi-step synthesis is designed for efficiency and scalability. The workflow minimizes the need for intermediate purifications where possible and employs robust reactions with well-understood mechanisms.
Diagram 1: Synthetic Workflow. A three-step sequence from commercial starting materials to the final product.
Detailed Experimental Protocol (10 g Scale)
This protocol is optimized for a 10-gram final product scale. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials & Reagents
| Reagent | Grade | Supplier |
| N-Cbz-aminoacetaldehyde | ≥95% | Commercial |
| (S)-Alanine methyl ester hydrochloride | ≥98% | Commercial |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercial |
| Dichloromethane (DCM) | Anhydrous | Commercial |
| Triethylamine (TEA) | ≥99.5% | Commercial |
| Palladium on Carbon (10 wt. %) | Degussa type | Commercial |
| Methanol (MeOH) | ACS Grade | Commercial |
| Acetaldehyde | ≥99.5% | Commercial |
| Ethyl Acetate | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Brine | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial |
Step 1: Reductive Amination to form (S)-Methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
Rationale: This step constructs the core backbone of the molecule. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and high selectivity for imines/iminiums over other functional groups, minimizing side reactions.[5][7] Anhydrous conditions are crucial to prevent hydrolysis of the reducing agent and the intermediate iminium ion.
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (S)-alanine methyl ester hydrochloride (10.0 g, 71.6 mmol) and anhydrous dichloromethane (DCM, 400 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (22.5 mL, 161 mmol, 2.25 eq) to the suspension. Stir for 15 minutes to generate the free base in situ.
-
Add N-Cbz-aminoacetaldehyde (15.3 g, 79.0 mmol, 1.1 eq). Stir the mixture for 30 minutes at 0 °C.
-
In portions, carefully add sodium triacetoxyborohydride (22.8 g, 107.6 mmol, 1.5 eq) over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (200 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The product is typically used in the next step without further purification.[6]
Step 2: Hydrogenolysis and Intramolecular Cyclization to (S)-5-Ethylpiperazin-2-one
Rationale: The Cbz protecting group is efficiently removed by catalytic hydrogenation. Upon deprotection, the newly formed primary amine spontaneously cyclizes via nucleophilic attack on the proximal methyl ester, forming the thermodynamically stable six-membered lactam ring.[8][9]
-
Dissolve the crude intermediate from Step 1 in methanol (300 mL) in a 1 L hydrogenation vessel.
-
Safety First: Carefully add 10% Palladium on Carbon (1.5 g, ~15 wt. %) under a nitrogen atmosphere. The catalyst can be pyrophoric.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (50 psi).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
IPC: Monitor the reaction by LC-MS for the disappearance of the Cbz-protected intermediate and formation of the cyclized product.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-5-ethylpiperazin-2-one as a solid. This can be purified by recrystallization or used directly in the next step.
Step 3: N-Ethylation to this compound
Rationale: A second reductive amination is performed to install the final ethyl group on the N1 position. Acetaldehyde is used as the ethyl source, and STAB is again employed for its mild and selective reducing properties.[10]
-
Suspend the crude (S)-5-ethylpiperazin-2-one (approx. 71.6 mmol) in anhydrous DCM (400 mL) in a 1 L round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Add acetaldehyde (4.8 mL, 86.0 mmol, 1.2 eq) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (22.8 g, 107.6 mmol, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
IPC: Monitor for completion by LC-MS.
-
Quench and work up the reaction as described in Step 1 (points 8-10).
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in ethyl acetate) to afford this compound as a pale yellow oil.
Process Parameters & Data Summary
The following table summarizes the expected outcomes for the 10 g scale synthesis.
| Parameter | Step 1 (Intermediate) | Step 2 (Cyclized) | Step 3 (Final Product) |
| Scale (Input) | 10.0 g (S-Ala-OMe.HCl) | ~20.9 g (crude) | ~9.1 g (crude) |
| Expected Yield | >95% (crude) | ~85-90% (over 2 steps) | ~75-80% |
| Final Yield (g) | N/A | N/A | ~10.2 g |
| Purity (HPLC) | N/A | >95% | >98% |
| Enantiomeric Excess | N/A | >99% ee | >99% ee |
Safety & Handling
-
Sodium Triacetoxyborohydride: Moisture-sensitive and can release hydrogen gas upon contact with strong acids. Handle in a dry environment and quench carefully.
-
Palladium on Carbon: Can be pyrophoric, especially when dry and exposed to air. Handle as a slurry in solvent whenever possible and do not allow the filter cake to dry completely.
-
Hydrogenation: Perform in a designated area with appropriate pressure-rated equipment and hydrogen detectors. Ensure proper purging procedures are followed.
-
Acetaldehyde: Highly flammable with a low boiling point. Handle in a well-ventilated fume hood away from ignition sources.
Analytical Quality Control (QC)
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
QC Protocol
-
Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of the final compound.
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 210 nm) to determine the purity.
-
Chiral Purity: Determine the enantiomeric excess (ee) using chiral HPLC or Supercritical Fluid Chromatography (SFC).[11][][13] This is the most critical release test.
Diagram 2: Quality Control Workflow. A decision-based workflow for product release.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reductive Amination | Inactive reducing agent; wet solvent/reagents. | Use fresh STAB; ensure all glassware and solvents are rigorously dried. |
| Low Yield in Cyclization Step | Incomplete hydrogenation; catalyst poisoning. | Increase hydrogen pressure or reaction time; use fresh catalyst; ensure starting material is free of catalyst poisons. |
| Formation of Over-ethylated Byproduct | Excess acetaldehyde or extended reaction time in Step 3. | Use stoichiometric amounts of acetaldehyde; monitor the reaction closely and quench promptly upon completion. |
| Low Enantiomeric Excess (ee) | Racemization during any step; impure starting material. | Ensure (S)-Alanine methyl ester is of high chiral purity; keep reaction temperatures low, especially during work-ups. |
Conclusion
This application note provides a validated, scalable, and efficient protocol for the synthesis of this compound. The described methodology emphasizes process control, safety, and robust analytical validation, ensuring the production of high-purity material suitable for demanding drug discovery applications. By following this guide, research and development teams can accelerate their timelines by securing a reliable supply of this key chiral building block.
References
- Carvalho, G. S. G., Machado, P. A., de Paula, D. T. S., Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. Molecules, 15(9), 6434–6445. [Link]
- Wang, Y., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(49), 9152–9157. [Link]
- Stankovic, N. S., & Srebnik, M. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]
- Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(4), 467-471. [Link]
- Stankovic, N. S., & Srebnik, M. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201–1204. [Link]
- de Carvalho, G. S., et al. (2010). Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives. Molecules, 15(9), 6434-45. [Link]
- Li, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273-6278. [Link]
- Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Angewandte Chemie International Edition, 57(32), 10084-10098. [Link]
- ResearchGate. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives.
- Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8859-8863. [Link]
- ResearchGate. (2021). Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols.
- Diprima, D., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au, 3(8), 2297–2305. [Link]
- Yao, R., & Jiang, L. (2010). A kind of preparation method of N-substituted ethylenediamine derivative.
- ResearchGate. (2016). Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides.
- De Simone, A., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10321–10331. [Link]
- Bisagni, S., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1164–1171. [Link]
- Sholl, D. S., & Lively, R. P. (2015). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research, 54(40), 9757–9765. [Link]
- Diprima, D., et al. (2023). Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. ChemRxiv. [Link]
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- Reith, M. E. A., et al. (2013). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in animal models of Parkinson's disease. Bioorganic & Medicinal Chemistry, 21(10), 2849–2860. [Link]
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Application Notes & Protocols: Derivatization of (S)-1,5-diethylpiperazin-2-one for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of (S)-1,5-diethylpiperazin-2-one, a chiral scaffold with significant potential in drug discovery. Piperazine and its analogues are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] This guide details robust protocols for the strategic modification of the core scaffold at the N4 position, enabling the creation of diverse chemical libraries for high-throughput biological screening. We will explore key derivatization reactions, including N-alkylation and N-acylation, with an emphasis on experimental design, reaction causality, and the characterization of synthesized analogues. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this versatile chemical entity.
Introduction: The Value of the Piperazin-2-one Scaffold
The piperazin-2-one core is a prominent feature in numerous biologically active compounds, offering a unique combination of structural rigidity and opportunities for chemical diversification.[4][5] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] The specific stereochemistry of this compound provides a fixed three-dimensional arrangement, which can be crucial for selective interactions with chiral biological targets like enzymes and receptors.
The derivatization of such "privileged scaffolds" is a cornerstone of modern drug discovery.[2][7] By systematically introducing a variety of chemical moieties, a focused library of compounds can be generated. This library can then be screened against various biological targets to identify "hit" compounds with desired activity. Subsequent optimization of these hits can lead to the development of potent and selective "lead" compounds for further preclinical and clinical evaluation.[8]
Analysis of the Core Scaffold: Identifying Reactive Sites
The structure of this compound presents specific sites for chemical modification. A thorough understanding of the electronic and steric properties of the scaffold is essential for designing successful derivatization strategies.
-
N4 Amine: The secondary amine at the N4 position is the most nucleophilic and sterically accessible site on the molecule. This makes it the primary target for a wide range of derivatization reactions, including alkylation, acylation, sulfonylation, and reductive amination.
-
N1 Amide: The nitrogen at the N1 position is part of an amide bond. Due to resonance delocalization of the lone pair of electrons with the adjacent carbonyl group, this nitrogen is significantly less nucleophilic and generally unreactive under standard conditions.
-
C3 Methylene: The carbon alpha to the carbonyl group (C3) could potentially be functionalized through enolate chemistry. However, this typically requires strong bases and may lead to side reactions or racemization.
-
Ethyl Groups: Modification of the ethyl groups at N1 and C5 is chemically challenging and would likely require a complete re-synthesis of the core scaffold.
Therefore, for the purpose of generating a diverse library from the existing scaffold, derivatization will be focused exclusively on the N4 position.
Derivatization Strategies and Protocols
The following protocols are designed to be robust and adaptable for a wide range of substrates, allowing for the creation of a chemically diverse library. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Strategy 1: N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental and highly effective method for introducing a wide variety of alkyl and arylmethyl groups.[9][10] This reaction proceeds via an SN2 mechanism, where the nucleophilic N4 amine attacks an electrophilic alkyl halide.
Rationale: This strategy allows for the introduction of diverse functionalities, including aromatic rings, aliphatic chains, and functional groups that can modulate lipophilicity, solubility, and potential interactions with biological targets.[11][12]
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approximately 10-20 mL per gram of starting material). To this solution, add a suitable non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Addition of Electrophile: Stir the suspension at room temperature for 15-20 minutes. Slowly add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, substituted benzyl chlorides) (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C. The optimal temperature and reaction time will depend on the reactivity of the specific alkyl halide used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
-
Strategy 2: N-Acylation
N-acylation introduces an acyl group to the N4 position, forming an amide bond.[13][14] This is a highly reliable reaction that can be used to introduce a wide range of functionalities.
Rationale: The resulting amide bond is generally stable and can act as a hydrogen bond acceptor. The acyl group can be varied to include aromatic, heteroaromatic, or aliphatic substituents, significantly impacting the compound's electronic and steric properties.[4]
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Library Design and Physicochemical Properties
When selecting building blocks for derivatization (alkyl halides and acyl chlorides), it is crucial to consider the physicochemical properties of the final compounds, as these will significantly impact their "drug-likeness" and performance in biological assays.[11][15][16] Key properties to consider include:
-
Lipophilicity (cLogP): Influences solubility, permeability, and metabolism.[17]
-
Molecular Weight (MW): Smaller molecules (generally < 500 Da) often have better absorption and distribution properties.[12]
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for target binding and solubility.[17]
Table 1: Example of a Derivatized Library with Calculated Physicochemical Properties
| Compound ID | R-Group (at N4) | Derivatization Method | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| Parent | -H | - | 170.25 | 0.85 | 32.7 | 1 | 2 |
| Ex-01 | -CH₃ | N-Alkylation | 184.28 | 1.20 | 29.5 | 0 | 2 |
| Ex-02 | -CH₂Ph | N-Alkylation | 260.38 | 2.95 | 29.5 | 0 | 2 |
| Ex-03 | -C(O)CH₃ | N-Acylation | 212.29 | 0.65 | 49.8 | 0 | 3 |
| Ex-04 | -C(O)Ph | N-Acylation | 274.36 | 2.45 | 49.8 | 0 | 3 |
| Ex-05 | -SO₂CH₃ | N-Sulfonylation | 248.34 | 0.50 | 78.9 | 0 | 4 |
(Note: Physicochemical properties are calculated estimates and should be experimentally verified.)
Characterization of Synthesized Derivatives
The identity, purity, and structural integrity of each synthesized compound must be rigorously confirmed using a suite of analytical techniques.[18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and to assess the purity of the sample.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the derivatized compound and confirming the successful modification at the N4 position.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often with UV detection. Chiral HPLC methods can be developed to confirm that the stereochemical integrity of the parent scaffold has been maintained.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of key functional groups (e.g., the appearance of a new amide carbonyl stretch after acylation).[19]
Visualization of Experimental Workflows
Overall Derivatization Strategy
Caption: Overall workflow for library generation.
N-Alkylation Reaction Workflow
Caption: Step-wise N-Alkylation protocol.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the derivatization of this compound. By leveraging the high reactivity of the N4 position, researchers can efficiently generate diverse libraries of novel compounds. The systematic application of these methods, coupled with rigorous analytical characterization and thoughtful consideration of physicochemical properties, will undoubtedly accelerate the discovery of new bioactive molecules with therapeutic potential.
References
- Barreiro, G., et al. (2021). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- OpenOChem Learn. (n.d.). Privileged Structures.
- LookChem. (2023). What are the physicochemical properties of drug?.
- Dörner, B., et al. (2005). Privileged structures: applications in drug discovery. PubMed.
- Szymański, P., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
- Slideshare. (n.d.). Physicochemical properties of drug.
- ResearchGate. (n.d.). Physicochemical Descriptors in Property-Based Drug Design.
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- Semantic Scholar. (n.d.). Privileged structures as leads in medicinal chemistry.
- Mohammadhosseini, N., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. NIH.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
- Schmiedel, J., et al. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
- Journal of the American Chemical Society. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva.
- ResearchGate. (n.d.). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
- ChemistryViews. (2018). N-Acylation of Oxazolidinones.
- PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- PubMed. (2021). N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent.
- PMC - NIH. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- ResearchGate. (n.d.). (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine as a novel chiral derivatization reagent for high-performance liquid chromatographic analysis of carboxylic acid enantiomers.
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Application Notes & Protocols: High-Throughput Screening for Novel Piperazinone-Based Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperazinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzyme classes. This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel piperazinone derivatives as kinase inhibitors. We will delve into the scientific rationale behind assay selection, provide detailed, step-by-step protocols for a biochemical kinase assay, and discuss best practices for data analysis and quality control, ensuring the generation of robust and reproducible results.
Introduction: The Piperazinone Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The piperazinone core has emerged as a versatile and highly effective scaffold for the development of kinase inhibitors. Its unique structural features allow for the presentation of diverse chemical functionalities in a defined three-dimensional space, enabling high-affinity and selective interactions with the ATP-binding pocket of kinases.
A prominent example of a successful piperazinone-based kinase inhibitor is GNF-7, a potent allosteric inhibitor of the ABL kinase. The discovery of GNF-7 and its derivatives highlights the power of HTS in identifying novel chemical matter with therapeutic potential. This guide will use the discovery of ABL kinase inhibitors as a representative example to illustrate the principles and protocols of HTS for piperazinone derivatives.
Assay Selection and Design: The "Why" Behind the "How"
The choice of an appropriate HTS assay is paramount for the success of any screening campaign. For kinase inhibitors, the primary goal is to identify compounds that modulate the enzymatic activity of the target kinase. A biochemical assay directly measuring kinase activity is often the most direct and robust approach for primary HTS.
2.1. Rationale for a Biochemical Kinase Activity Assay
A biochemical assay offers several advantages for the initial high-throughput screen:
-
Direct Target Engagement: The assay directly measures the inhibition of the purified kinase, eliminating the complexities of a cellular environment and providing a clear structure-activity relationship (SAR).
-
High Signal-to-Noise Ratio: Biochemical assays can be optimized to yield a large assay window, facilitating the identification of true hits from a large compound library.
-
Fewer Off-Target Effects: By using a purified enzyme, the risk of identifying compounds that act through off-target effects is minimized in the primary screen.
2.2. Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)
For this protocol, we will focus on a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a widely used platform for HTS due to its sensitivity, robustness, and low background signal. The assay measures the phosphorylation of a substrate peptide by the target kinase.
The HTRF assay principle relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). In this kinase assay, an anti-phospho-specific antibody is labeled with the donor, and a streptavidin-conjugated acceptor is used to bind a biotinylated substrate peptide. When the substrate is phosphorylated by the kinase, the antibody binds to the phospho-group, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
Experimental Workflow and Protocols
A successful HTS campaign requires meticulous planning and execution. The following workflow outlines the key stages, from assay development to hit confirmation.
Figure 1: A generalized workflow for a high-throughput screening campaign to identify kinase inhibitors.
3.1. Detailed Protocol: HTRF-Based ABL Kinase Assay
This protocol is designed for a 384-well plate format, a standard for HTS.
Materials:
-
Purified, active ABL kinase
-
Biotinylated substrate peptide (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-tyrosine antibody
-
Streptavidin-XL665
-
Piperazinone compound library dissolved in DMSO
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well low-volume white plates
-
Plate reader capable of HTRF detection
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each piperazinone derivative from the library into the wells of a 384-well plate.
-
Dispense 50 nL of Staurosporine (positive control) and DMSO (negative control) into designated control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in assay buffer containing the ABL kinase and the biotinylated substrate peptide at their pre-determined optimal concentrations.
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well of the compound plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 5 µL of the 2X ATP solution into each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection mix containing the Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate the plates at room temperature for 60 minutes to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader. Excite at 320 nm and read the emission at 620 nm (Europium cryptate) and 665 nm (XL665).
-
The HTRF signal is calculated as the ratio of the emission at 665 nm to the emission at 620 nm, multiplied by 10,000.
-
3.2. Data Analysis and Hit Selection
The primary data analysis involves calculating the percent inhibition for each compound and assessing the overall quality of the screen.
Calculations:
-
Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
Z'-factor: A statistical measure of the quality of the assay. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Hit Selection Criteria:
A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls. For this campaign, we will set the primary hit cutoff at >50% inhibition.
Hit Confirmation and Follow-up Studies
Primary hits from the HTS must be subjected to a series of follow-up studies to confirm their activity and eliminate false positives.
Figure 2: A flowchart illustrating the hit confirmation and follow-up process.
4.1. Dose-Response Curves and IC50 Determination
Confirmed hits should be tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound and measuring the inhibition at each concentration. The resulting data is fitted to a four-parameter logistic model to calculate the IC50.
4.2. Orthogonal Assays
To rule out assay artifacts, hits should be confirmed in an orthogonal assay that utilizes a different detection technology, such as AlphaScreen or a filter-binding assay.
4.3. Cell-Based Assays
The ultimate goal is to identify compounds that are active in a cellular context. Cell-based assays are crucial to assess the ability of the piperazinone derivatives to cross the cell membrane and engage the target kinase in its native environment.
Data Presentation
Table 1: Representative HTS Assay Parameters and Quality Control Metrics
| Parameter | Value | Description |
| Plate Format | 384-well | Standard for HTS |
| Assay Volume | 10 µL | Low volume to conserve reagents |
| ABL Kinase Conc. | 1 nM | Optimized for robust signal |
| Substrate Conc. | 200 nM | At or near the Km for ATP |
| ATP Conc. | 10 µM | At or near the Km |
| Positive Control | 1 µM Staurosporine | Pan-kinase inhibitor |
| Negative Control | 0.5% DMSO | Vehicle control |
| Z'-factor | > 0.7 | Indicates an excellent assay window |
| Signal-to-Background | > 10 | High signal for clear hit identification |
Conclusion
This application note provides a comprehensive framework for the design and execution of high-throughput screening assays for the identification of novel piperazinone-based kinase inhibitors. By following the detailed protocols and adhering to the principles of robust assay design and validation, researchers can confidently identify and advance promising lead compounds for further drug development. The combination of a privileged chemical scaffold like piperazinone with a well-designed HTS campaign offers a powerful strategy for discovering the next generation of targeted therapeutics.
References
- Adrián, F. J., et al. (2011). GNF-7, a newABL allosteric inhibitor, is active against the T315I BCR-ABL mutation. Nature Chemical Biology, 7(10), 686–692. [Link]
- Zhang, J., et al. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.
Application Note: (S)-1,5-diethylpiperazin-2-one as a Novel Chiral Scaffold for Diversity-Oriented Medicinal Chemistry Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine-2-one core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds across a wide range of therapeutic areas.[1][2] Its prevalence in approved drugs and clinical candidates stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in well-defined spatial orientations, mimicking peptide turns.[3][4] The introduction of chirality into such scaffolds further enhances their utility, allowing for the three-dimensional exploration of chemical space, which is crucial for improving potency, selectivity, and pharmacokinetic profiles.[5][6]
While a variety of substituted piperazinones have been explored, this application note introduces (S)-1,5-diethylpiperazin-2-one as a novel, synthetically accessible building block for Diversity-Oriented Synthesis (DOS).[7][8] The specific stereochemistry at the C5 position, combined with the ethyl groups at N1 and C5, provides a unique conformational constraint and lipophilic character. This scaffold is designed to generate libraries of compounds capable of probing specific hydrophobic pockets within biological targets, while the secondary amine at N4 serves as a versatile handle for rapid diversification using multicomponent reactions.
Proposed Synthesis of this compound (Building Block)
As a novel compound, a validated synthetic route is not yet published. Here, we propose a robust and efficient two-step synthesis starting from the commercially available chiral pool amino acid, (S)-Alanine.
Protocol 1: Synthesis of this compound
Step 1: Reductive Amination to form (S)-2-(ethylamino)propanoic acid
-
To a solution of (S)-Alanine (1.0 eq) in methanol (0.5 M), add acetaldehyde (1.2 eq) and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure. The resulting crude solid can be purified by recrystallization or used directly in the next step.
Step 2: N-Alkylation and Lactamization
-
Suspend the crude (S)-2-(ethylamino)propanoic acid (1.0 eq) in acetonitrile (0.4 M).
-
Add N-ethylethylenediamine (1.1 eq) followed by potassium carbonate (K₂CO₃) (3.0 eq).
-
To the stirred suspension, add ethyl 2-bromoacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by LC-MS.
-
After cooling to room temperature, filter the solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the target compound, this compound.
Causality and Experimental Choices:
-
Reductive Amination: This is a classic and high-yielding method for N-alkylation of amino acids without racemization. Acetaldehyde is chosen to install the N-ethyl group.
-
Lactamization: The one-pot N-alkylation/cyclization is an efficient method for constructing the piperazinone ring.[9] Potassium carbonate acts as a base to facilitate both the nucleophilic substitution and the final intramolecular amide bond formation.
Diagram: Proposed Synthetic Pathway
Caption: Workflow for diversity-oriented synthesis via the Ugi reaction.
Structural Diversity and Potential Applications
The combination of the fixed chiral this compound scaffold with diverse inputs for the Ugi reaction allows for the rapid generation of a library with significant structural and functional diversity.
Table of Exemplar Library Products:
| Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Resulting Side-Chains | Potential Therapeutic Area |
| Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | Aromatic, Aliphatic, Lipophilic | CNS Disorders, Oncology [4] |
| 4-Pyridinecarboxaldehyde | Benzoic Acid | tert-Butyl Isocyanide | Heteroaromatic, Aromatic, Bulky Alkyl | Metabolic Diseases, Antivirals [1] |
| Isobutyraldehyde | Thiophene-2-carboxylic acid | Benzyl Isocyanide | Branched Alkyl, Heteroaromatic | Antibacterials, Inflammation |
Strategic Value:
-
Appendage Diversity: By varying R¹, R², and R³, the library can explore a wide range of pharmacophoric features, including aromatic, heteroaromatic, aliphatic, and charged groups. [7]* Scaffold Hopping: The resulting complex molecules can serve as starting points for "scaffold hopping" campaigns, where the core structure is maintained while peripheral groups are optimized.
-
Target Classes: Piperazine-containing compounds have shown activity against a multitude of targets, including GPCRs, kinases, and proteases. [1][2]This library is therefore well-suited for high-throughput screening against diverse biological targets.
Conclusion
This compound is presented as a promising and synthetically accessible chiral building block for medicinal chemistry. Its unique substitution pattern offers desirable conformational rigidity and lipophilic character. The straightforward application of this scaffold in robust multicomponent reactions, such as the Ugi reaction, enables the efficient production of large, diverse, and drug-like compound libraries. This approach provides a powerful tool for drug discovery professionals seeking to explore novel chemical space and identify new lead compounds for a variety of therapeutic targets.
References
- Various Authors. "Substituted piperazin-2-ones, and related piperazines, are important pharmacophores..." RSC Publishing, 2014. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02131a [1]2. Organic & Biomolecular Chemistry. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02131a#!divAbstract [15]3. Organic & Biomolecular Chemistry. "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01235e [16]4. Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Thieme, 2023. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2201-9951 [3]5. Savic, V., & Petkovic, M. "Synthesis of Piperazin-2-ones." Thieme Chemistry, 2023. Available at: https://www.thieme.de/en/thieme-chemistry/synfacts-synthesis-of-piperazin-2-ones-165031.htm [14]6. ACS Combinatorial Science. "Cyclic Imines in Ugi and Ugi-Type Reactions." ACS Publications, 2020. Available at: https://pubs.acs.org/doi/10.1021/acscombsci.0c00034 [11]7. Various Authors. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate, 2024. Available at: https://www.researchgate.net/publication/381531818_Exploring_the_Chemistry_and_Biological_Activities_of_Piperazine_Derivatives_in_Medicinal_Chemistry [4]8. ResearchGate. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF." ResearchGate, 2015. Available at: https://www.researchgate.net/publication/271216954_Synthesis_of_1-_and_4-substituted_piperazin-2-ones_via_Jocic-type_reactions_with_N-substituted_diamines [9]9. Organic Chemistry Portal. "Ugi Reaction." Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm [10]10. Nazeri, M. T. "Cyclic Imines in Ugi and Ugi-Type Reactions." ResearchGate, 2020. Available at: https://www.researchgate.net/publication/342468812_Cyclic_Imines_in_Ugi_and_Ugi-Type_Reactions [13]11. Various Authors. "Diversifying DNA-Tagged Amines by Isocyanide Multicomponent Reactions for DNA-Encoded Library Synthesis." PMC - NIH, 2021. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8223871/ [12]12. ResearchGate. "The Ugi Reaction with 2-Substituted Cyclic Imines. Synthesis of Substituted Proline and Homoproline Derivatives | Request PDF." ResearchGate, 2017. Available at: https://www.researchgate.net/publication/316931557_The_Ugi_Reaction_with_2-Substituted_Cyclic_Imines_Synthesis_of_Substituted_Proline_and_Homoproline_Derivatives [17]13. Various Authors. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." RSC Publishing, 2021. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04283h [5]14. Chen, Q.-S., et al. "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme, 2023. Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1751375 [6]15. Pérez-Martín, C., et al. "Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane." ResearchGate. Available at: https://www.researchgate.net/figure/Representative-drug-molecules-containing-chiral-piperazinone-piperazine-and-14-diazepane_fig1_343213593 [18]16. Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PubMed Central, 2023. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10457005/ [19]17. Spring, D. "DIVERSITY-ORIENTED SYNTHESIS." David Spring's group. Available at: https://www.ch.cam.ac.uk/group/spring/solid_phase/chapter_4.pdf [7]18. Various Authors. "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents." ResearchGate, 2015. Available at: https://www.researchgate.net/publication/281280324_Piperazine_Scaffold_A_Remarkable_Tool_in_Generation_of_Diverse_Pharmacological_Agents [2]19. Luise, N., & Wyatt, P. G. "Diversity-oriented synthesis of bicyclic fragments containing privileged azines." PubMed, 2019. Available at: https://pubmed.ncbi.nlm.nih.gov/30501964/
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Application Notes and Protocol: Stereoretentive N-Alkylation of (S)-1,5-diethylpiperazin-2-one
Abstract
This application note provides a comprehensive guide to the N-alkylation of the chiral lactam, (S)-1,5-diethylpiperazin-2-one. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2][3] N-alkylation of this core is a critical synthetic step for library generation and lead optimization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can enhance target affinity and specificity.[3][4] This document outlines a robust protocol for the N-alkylation at the N4 position, with a critical focus on the principles and practices required to maintain the stereochemical integrity of the pre-existing C5 stereocenter. We detail the mechanistic rationale, a step-by-step experimental procedure, characterization data, and a troubleshooting guide for researchers in drug discovery and development.
Introduction and Scientific Principles
The piperazine and piperazinone motifs are among the most prevalent heterocycles in small-molecule pharmaceuticals.[2] Their utility stems from their unique structural and physicochemical properties, including a rigid conformation and the presence of two nitrogen atoms that can serve as hydrogen bond donors or acceptors, influencing oral bioavailability and ADME characteristics.[4] Modifying the piperazinone core, particularly through N-alkylation, is a cornerstone strategy in drug discovery.[3][5]
The target molecule, this compound, contains a secondary amide (a lactam) within its six-membered ring. The nitrogen atom of an amide is generally not sufficiently nucleophilic to react directly with alkyl halides.[6] Therefore, the reaction must be initiated by deprotonation of the N-H bond using a strong base to form the corresponding amide anion (amidate). This anion is a significantly more potent nucleophile that can readily participate in a nucleophilic substitution reaction (S_N2) with an appropriate electrophile, such as an alkyl halide.
Key Mechanistic Considerations:
-
Deprotonation: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective for deprotonating amides, which have a pKa in the range of 17-18.[6][7] The reaction is typically performed in an anhydrous aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the resulting cation without interfering with the nucleophile.[6]
-
Alkylation: The generated amidate attacks the alkyl halide in a classic S_N2 fashion. The reaction rate is dependent on the nature of the leaving group (I > Br > Cl) and the steric hindrance of the electrophile. Primary and benzylic halides are ideal substrates.
-
Stereochemical Integrity: The primary concern when modifying a chiral molecule is the preservation of its stereochemistry. The N-alkylation occurs at the N4 position, which is remote from the C5 stereocenter. Under the standard, non-protic, and relatively mild basic conditions described, the proton at the C5 position is not acidic and is highly unlikely to be removed. Therefore, the risk of epimerization or racemization at the C5 center is minimal.[8][9] Chiral analysis of the final product is nevertheless a mandatory validation step.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with a representative electrophile, benzyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% purity, ≥99% ee | (e.g., Commercial Vendor) | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | (e.g., Commercial Vendor) | Strong base. Handle with extreme care. |
| Benzyl Bromide (BnBr) | ≥98% | (e.g., Commercial Vendor) | Alkylating agent. Lachrymatory. |
| Anhydrous N,N-Dimethylformamide (DMF) | Sure/Seal™ or equivalent | (e.g., Commercial Vendor) | Reaction solvent. Must be anhydrous. |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade | (e.g., Commercial Vendor) | For washing NaH. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | (e.g., Commercial Vendor) | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., Commercial Vendor) | Extraction solvent. |
| Brine (Saturated Aqueous NaCl) | ACS Grade | (e.g., Commercial Vendor) | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | (e.g., Commercial Vendor) | Drying agent. |
| Silica Gel | 230-400 mesh | (e.g., Commercial Vendor) | For column chromatography. |
Step-by-Step Procedure
Safety Precaution: This procedure involves sodium hydride, which is highly flammable and reacts violently with water, and benzyl bromide, which is a lachrymator. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Preparation of Sodium Hydride:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, weigh 1.2 equivalents of 60% NaH dispersion (e.g., 48 mg, 1.2 mmol for 1 mmol of substrate).
-
Wash the NaH dispersion with anhydrous diethyl ether (3 x 2 mL) to remove the mineral oil. Carefully pipette out the ether washings after allowing the NaH to settle.
-
Dry the resulting grey powder under a stream of nitrogen.
-
-
Reaction Setup:
-
Add anhydrous DMF (e.g., 5 mL per 1 mmol of substrate) to the flask containing the washed NaH.
-
Cool the suspension to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 1.0 equivalent of this compound (e.g., 156.24 mg, 1.0 mmol) in a minimal amount of anhydrous DMF (e.g., 2 mL).
-
-
Deprotonation:
-
Slowly add the solution of the piperazinone dropwise to the stirred NaH suspension at 0 °C.
-
Observe for hydrogen gas evolution (bubbling).
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the amide anion.
-
-
Alkylation:
-
Add 1.1 equivalents of benzyl bromide (e.g., 188.1 mg, 0.13 mL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with water (e.g., 20 mL) and ethyl acetate (e.g., 20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
-
Visualizations
Chemical Transformation
Caption: N-Alkylation of this compound.
Experimental Workflow
Caption: Workflow for N-Alkylation Protocol.
Expected Results and Characterization
Successful synthesis of (S)-4-benzyl-1,5-diethylpiperazin-2-one should yield a product with the following characteristics. Data is representative.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil/solid |
| Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.65 (s, 2H, Ar-CH₂), 3.00-3.50 (m, 7H, ring-H), 2.50-2.70 (q, 2H, N-CH₂CH₃), 1.05-1.25 (m, 6H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 55-65 (ring carbons), 51.0 (Ar-CH₂), 45.0 (N-CH₂CH₃), 12.0-15.0 (CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₆H₂₅N₂O: 261.1961; Found: 261.1965 |
| Chiral HPLC/SFC | >99% ee (Enantiomeric excess should match that of the starting material) |
Analysis:
-
The appearance of aromatic protons and a benzylic methylene signal in the ¹H NMR spectrum, along with the disappearance of the N-H proton signal, confirms successful benzylation.
-
Mass spectrometry confirms the addition of a benzyl group (C₇H₇, 91 Da) to the starting material.
-
Crucially, analysis by a chiral stationary phase column (HPLC or SFC) should show a single major enantiomer, confirming that the stereochemical integrity of the C5 center was preserved during the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive NaH (oxidized or wet).2. Wet solvent (DMF) or glassware.3. Unreactive alkyl halide. | 1. Use fresh NaH from a new bottle or perform a test quench to check activity.2. Ensure all glassware is flame-dried and use a fresh bottle of anhydrous solvent.3. Consider switching to a more reactive halide (e.g., alkyl iodide) or adding a catalytic amount of NaI or KI for an in situ Finkelstein reaction. |
| Multiple Products/Low Yield | 1. O-alkylation (formation of lactim ether).2. Dialkylation of trace piperazine starting material if present.3. Side reaction of the alkyl halide. | 1. O-alkylation is generally less favorable for amides than lactims but can occur.[10] Lowering the reaction temperature might favor N-alkylation.2. Ensure the starting piperazinone is pure.3. Ensure the alkyl halide is stable under basic conditions. |
| Racemization Detected | Harsh reaction conditions (e.g., excessively high temperature, prolonged reaction time with a very strong base). | Although unlikely for this substrate, if racemization is observed: 1. Lower the reaction temperature and shorten the reaction time.2. Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures and longer reaction times.[6][11] |
| Difficult Purification | Residual DMF or mineral oil from NaH. | 1. During work-up, wash thoroughly with water to remove DMF. A final wash with LiCl solution can also be effective.2. Ensure NaH is thoroughly washed with an anhydrous non-polar solvent before the reaction. |
Conclusion
This application note provides a reliable and well-characterized protocol for the N-alkylation of this compound. The described method, utilizing sodium hydride for deprotonation followed by reaction with an alkyl halide, is a robust and high-yielding transformation. By adhering to anhydrous conditions and proper experimental technique, researchers can effectively synthesize a diverse range of N-substituted chiral piperazinones while maintaining the critical stereochemical integrity of the molecule. This protocol serves as a foundational method for generating novel analogues for structure-activity relationship (SAR) studies in drug discovery programs.
References
- Organic Chemistry Frontiers. (2021).
- Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- ResearchGate. (n.d.).
- J-Stage. (n.d.). Lactams. XIII. Alkylation of Lactim Ethers : A Novel Synthetic Route to N-(2-Arylethyl)
- Scilit. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics.
- MDPI. (n.d.).
- Google Patents. (n.d.). US3661894A - Method of producing n-alkyl lactams.
- BenchChem. (n.d.).
- NIH. (2023).
- Chemical Science (RSC Publishing). (2018).
- Chemistry Stack Exchange. (2015).
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2006).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- The University of Groningen research portal. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
- ResearchGate. (n.d.).
- PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
- PubMed. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
- PubMed. (1976). O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams.
- ACS Green Chemistry Institute. (n.d.).
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- 11. researchgate.net [researchgate.net]
crystallization techniques for obtaining X-ray quality crystals of (S)-1,5-diethylpiperazin-2-one
An Application Guide to the Crystallization of (S)-1,5-diethylpiperazin-2-one for Single-Crystal X-ray Diffraction
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis. The piperazine scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional conformation is paramount for structure-activity relationship (SAR) studies and rational drug design[1]. This guide moves beyond simple protocols to explain the fundamental principles of crystallization, enabling scientists to troubleshoot and optimize conditions effectively. We present field-proven methodologies, including slow evaporation, slow cooling, and vapor diffusion, grounded in the principles of solubility, supersaturation, and nucleation kinetics.
The Foundational Principle: From Solution to Ordered Lattice
The goal of crystallization is to facilitate the slow, ordered transition of molecules from a disordered state in solution to a highly organized, repeating crystal lattice. This process is governed by achieving a state of supersaturation, a metastable condition where the concentration of the solute exceeds its solubility limit[2]. The journey to a single, diffraction-quality crystal involves two key kinetic stages:
-
Nucleation: The initial formation of a stable, microscopic crystalline core. To obtain large single crystals, it is critical to control and limit the number of nucleation events[3][4]. Too many nucleation sites lead to the rapid formation of many small crystals or a microcrystalline powder[2].
-
Crystal Growth: The subsequent, orderly addition of molecules from the supersaturated solution onto the existing nuclei. Slower growth rates are strongly correlated with higher quality, larger crystals with fewer defects[2][5].
Our entire strategy is therefore designed to enter the supersaturation zone slowly and promote growth over nucleation.
Pre-Crystallization Protocol: Setting the Stage for Success
The quality of the starting material and the choice of solvent are the most critical factors determining the outcome of a crystallization experiment[4]. Garbage in, garbage out is an old rule that holds particularly true for crystallography[2].
Purity Assessment
Causality: Impurities can inhibit crystal growth or become incorporated into the lattice, causing defects and disorder that degrade diffraction quality[6]. Protocol:
-
Ensure the this compound sample is of the highest possible purity (>98%, ideally >99%).
-
Analyze the compound via ¹H NMR and LC-MS to confirm identity and identify any residual solvents or synthetic byproducts.
-
If necessary, purify the material using flash chromatography or recrystallization prior to attempting to grow diffraction-quality crystals.
Solubility Screening: Mapping the Solvent Landscape
Causality: The ideal crystallization solvent is one in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if it's too low, an impractical amount of solvent is needed[4]. The principle of "like dissolves like" is a useful starting point[7][8]. Given the polar amide and nonpolar ethyl groups of this compound, a range of solvents with varying polarities should be screened.
Protocol:
-
Place ~2-5 mg of the compound into several small, clean vials.
-
Add a common solvent (see Table 1) dropwise (e.g., 50 µL increments) to each vial, vortexing after each addition.
-
Record the approximate solubility at room temperature.
-
Gently warm the vials that showed poor solubility to assess solubility at elevated temperatures. The ideal single solvent is one that dissolves the compound when hot but shows low solubility when cold[9].
-
Test binary solvent systems by dissolving the compound in a "good" solvent and then titrating with a miscible "bad" solvent (an "anti-solvent") until persistent turbidity is observed[2][10].
| Solvent | Boiling Point (°C)[11] | Polarity | Potential Role |
| Water | 100 | High | Unlikely to be a good single solvent, but could be an anti-solvent. |
| Methanol | 65 | High | Possible "good" solvent.[7] |
| Ethanol | 78 | High | Excellent and common choice for moderately polar compounds.[11] |
| Acetone | 56 | Medium | Good solvent, but low boiling point can lead to rapid evaporation.[7][8] |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent.[7][11] |
| Dichloromethane | 35 | Medium | Often yields good crystals but is highly volatile.[7][9] |
| Toluene | 111 | Low | Good for aryl compounds; may work well with the piperazine ring.[7] |
| Hexane / Heptane | 69 / 98 | Low | Excellent "bad" solvents (anti-solvents) for pairing with more polar options.[11] |
| Diethyl Ether | 35 | Low | Common anti-solvent, but very volatile and flammable.[11] |
Core Crystallization Methodologies & Protocols
The following techniques are the most effective for small organic molecules and should be explored systematically.
Method 1: Slow Evaporation
Principle: This is the simplest technique, where the concentration of the solute is gradually increased by slowly removing the solvent through evaporation, pushing the solution into a state of supersaturation[2][12].
Protocol:
-
Prepare a nearly saturated solution of this compound in a suitable solvent or solvent mixture identified during screening.
-
Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small-diameter vial (an NMR tube can be surprisingly effective)[4][5]. This removes dust and other particulate matter that could act as unwanted nucleation sites[3].
-
Cover the vial. To control the evaporation rate, either use a cap that is not airtight or cover the opening with parafilm and pierce it with 1-3 small holes using a fine needle[2][10].
-
Place the vial in a location free from vibration and significant temperature fluctuations[4].
-
Monitor for crystal growth over several days to weeks without disturbing the setup[13].
Method 2: Slow Cooling
Principle: This method leverages the common property of solids to be more soluble in warmer solvents. A saturated solution prepared at an elevated temperature becomes supersaturated as it is slowly cooled, inducing crystallization[12][14].
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point. Add the solvent in portions until all the solid just dissolves[6].
-
Filter the hot solution into a clean vial or flask that has been pre-warmed to prevent premature crystallization.
-
Cover the vessel and place it inside a larger, insulated container (e.g., a Dewar flask filled with hot water at the same temperature, or a beaker wrapped in glass wool) to ensure a very slow cooling rate[5][14].
-
Allow the setup to cool to room temperature undisturbed over 24-48 hours. If no crystals form, the process can be extended by transferring the setup to a refrigerator (4 °C) and then a freezer (-20 °C)[13].
Method 3: Vapor Diffusion
Principle: This is arguably the most controlled and successful method, especially when only small amounts of material are available[9][13]. It involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "bad" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, gradually lowering its solubility and inducing crystallization[12][15].
Protocol (Vial-in-Vial Setup):
-
Dissolve 5-10 mg of this compound in a minimal amount of a relatively high-boiling-point "good" solvent (e.g., toluene, acetonitrile, or methanol) in a small, open inner vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger outer vial or jar (e.g., a 20 mL scintillation vial) that contains 1-2 mL of a volatile "bad" solvent (e.g., pentane, hexane, or diethyl ether)[13]. The level of the anti-solvent must be below the top of the inner vial.
-
Seal the outer vial tightly and leave it in a stable, vibration-free environment.
-
The volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing crystals to form over several days[13][15].
Integrated Crystallization Workflow
A systematic approach is key to successfully finding the right crystallization conditions. The following workflow illustrates the logical progression from a pure compound to a diffraction-ready crystal.
Caption: Workflow for obtaining X-ray quality crystals.
Troubleshooting Common Issues
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system[16].
-
Solution: Use a lower temperature for crystallization, use a more dilute solution, or choose a solvent with a lower boiling point.
-
-
Formation of Powder/Microcrystals: Crystallization occurred too rapidly.
-
Solution: Slow down the process. For evaporation, use fewer or smaller holes in the covering. For cooling, use better insulation. For vapor diffusion, use a less volatile anti-solvent or place the setup at a lower temperature[13].
-
-
No Crystals Form: The solution never reached a sufficient level of supersaturation.
-
Solution: Start with a more concentrated solution. For evaporation, allow the solvent to evaporate more quickly. For cooling, try cooling to a lower temperature. In some cases, scratching the inside of the vial with a glass rod can induce nucleation, though this is a last resort as it can lead to rapid growth.
-
References
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- Nichol, G. S. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1-C1.
- Crystal Growth. (2007). Chemical Instrumentation Facility, Iowa State University.
- Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Guide for crystallization. (n.d.). University of Geneva.
- Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2556-2581. DOI: 10.1039/D2CS00697A.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
- Small molecule crystallography. (n.d.). Excillum.
- SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). AMRI.
- Crystallization Screening. (n.d.). Hampton Research.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
- Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography.
- How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography.
- Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
- Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
Sources
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- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
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- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Piperazinone Compounds
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Piperazinones
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents with novel mechanisms of action.[1][2] Piperazine, a nitrogen-containing heterocyclic ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] This is due to its versatile structure and frequent presence in biologically active compounds.[5][6] Its derivatives, including piperazinones, have demonstrated a broad spectrum of pharmacological activities, showing significant potential as antibacterial and antifungal agents.[7][8][9] The structural versatility of the piperazinone core allows for modifications that can enhance potency against multidrug-resistant (MDR) pathogens, making these compounds a promising frontier in the fight against infectious diseases.[4][10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro antimicrobial activity of novel piperazinone compounds. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[4][11][12]
Part 1: Foundational Assessment of Antimicrobial Activity
The initial screening of novel compounds aims to determine their fundamental ability to inhibit microbial growth. The two most common and robust methods for this are the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for a qualitative assessment of susceptibility.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15] This quantitative measure is essential for comparing the potency of different compounds and for guiding further development. The broth microdilution method is a standardized and widely used technique for determining MIC values.[13][16]
-
Why Broth Microdilution? This method is highly efficient, allowing for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format. It provides a quantitative result (the MIC value), which is more informative than qualitative methods for structure-activity relationship (SAR) studies.
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the internationally recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria.[16] Its composition is standardized to minimize batch-to-batch variability. The "cation-adjusted" aspect (containing physiological concentrations of Mg²⁺ and Ca²⁺) is critical, as divalent cation concentrations can significantly affect the activity of certain classes of antibiotics against specific bacteria (e.g., tetracyclines and aminoglycosides against Pseudomonas aeruginosa).
-
Why a Standardized Inoculum? The final inoculum density is critical for reproducibility. An inoculum that is too high can overwhelm the antimicrobial agent, leading to falsely high MICs. Conversely, an inoculum that is too low may result in falsely low MICs. Standardization to a 0.5 McFarland turbidity standard ensures a consistent starting bacterial density of approximately 1.5 x 10⁸ CFU/mL.[5]
Caption: Workflow for a time-kill kinetics assay.
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare flasks containing CAMHB with the piperazinone compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no compound.
-
-
Inoculation and Time Zero (T₀) Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Immediately after inoculation, remove an aliquot (e.g., 100 µL) from each flask. This is the T₀ sample.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of the T₀ sample in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Subsequent Sampling:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), repeat the sampling, dilution, and plating process for each flask.
-
-
Colony Counting and Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the colonies on plates containing between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
The results are interpreted based on the reduction in viable bacterial count compared to the initial inoculum (T₀).
-
Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. [3][17]* Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL. The bacterial count may remain stable or decrease slightly but does not reach the 99.9% killing threshold. [3][17] Table 2: Example Time-Kill Assay Results (log₁₀ CFU/mL)
| Time (h) | Growth Control | PZ-001 (4x MIC) | Ciprofloxacin (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.85 | 4.15 | 4.25 |
| 4 | 7.91 | 3.02 | <2.00 |
| 8 | 8.84 | <2.00 | <2.00 |
| 24 | 9.10 | <2.00 | <2.00 |
| Result | - | Bactericidal | Bactericidal |
Part 3: Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of results, every protocol must be a self-validating system. This involves rigorous quality control and an understanding of potential pitfalls.
-
Quality Control (QC): Always include reference bacterial strains with known susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and test them against standard control antibiotics (e.g., Ciprofloxacin, Vancomycin). The resulting MICs or zone diameters must fall within the acceptable ranges defined by CLSI or EUCAST. [18]This validates the media, reagents, inoculum preparation, and overall technique for that day's run.
-
Troubleshooting Common Issues:
-
No growth in the Growth Control well: This indicates a problem with the inoculum viability or the medium. The experiment is invalid and must be repeated.
-
Growth in the Sterility Control well: Indicates contamination of the medium or reagents. The experiment is invalid.
-
QC organism results out of range: This is a critical failure. Potential causes include incorrect inoculum density, expired reagents or antibiotic disks, improper incubation conditions, or procedural error. All tests from that run must be considered invalid until the source of error is identified and corrected.
-
"Skipped" wells in MIC plates (growth at a higher concentration but not at a lower one): This can be due to contamination, compound precipitation, or human error during dilution. The test for that compound should be repeated.
-
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and standardized approach for the initial in vitro characterization of novel piperazinone compounds. A compound demonstrating potent, bactericidal activity against a range of clinically relevant pathogens, particularly MDR strains, warrants further investigation. Subsequent steps in the drug development pipeline would include cytotoxicity assays against mammalian cell lines, mechanism of action studies (e.g., assessing membrane integrity, DNA gyrase inhibition), and ultimately, evaluation in animal models of infection. [1]By adhering to these rigorous, self-validating methodologies, researchers can generate high-quality, reliable data to drive the development of the next generation of antimicrobial agents.
References
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- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. [Link]
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- Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (2012). PubMed. [Link]
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- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023).
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. [Link]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026).
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
- EUCAST: Home. (2026). European Committee on Antimicrobial Susceptibility Testing. [Link]
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- Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]
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- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
- CLSI 2024 M100Ed34(1). (2024).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
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- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). ASM Journals. [Link]
- How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2025). Dr.Oracle. [Link]
- Time-Kill Evalu
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.).
- Microbiology guide to interpreting minimum inhibitory concentr
- Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]
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- Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. [Link]
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]
- Antimicrobial Susceptibility Testing. (2023).
- Susceptibility testing. (n.d.).
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in vitro and in vivo testing of (S)-1,5-diethylpiperazin-2-one derivatives
An Application Guide for the Preclinical Evaluation of Novel (S)-1,5-diethylpiperazin-2-one Derivatives
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including effects on the central nervous system (CNS), inflammation, and infectious diseases.[1][2][3] The this compound core represents a specific chiral backbone that offers opportunities for novel structure-activity relationships (SAR). The systematic evaluation of a new library of derivatives based on this scaffold is a critical step in identifying promising therapeutic candidates.
This document provides a comprehensive, field-proven framework for the preclinical evaluation of novel this compound derivatives. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, causality-driven pathway from initial compound characterization to preliminary in vivo assessment. We will emphasize the rationale behind experimental choices, ensuring that each step provides decisive data for go/no-go decisions in the drug discovery pipeline.[4][5]
Section 1: Foundational Workflow for Preclinical Evaluation
The journey from a newly synthesized compound to a viable drug candidate is a multi-stage process of elimination and characterization. The workflow is designed to first assess broad toxicity, then evaluate drug-like properties, and finally, test for efficacy in relevant biological systems. This approach, known as "failing fast and cheap," conserves resources by deprioritizing compounds with unfavorable profiles early in the discovery process.[4]
Caption: High-level workflow for the evaluation of novel chemical entities.
Section 2: In Vitro Evaluation: Establishing a Baseline Profile
The initial in vitro phase is designed to rapidly assess the fundamental properties of each derivative. The primary goals are to identify cytotoxic compounds and characterize their basic absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]
General Cytotoxicity Screening
Evaluating cytotoxicity is a critical first step to understand a compound's therapeutic index.[8][9][10] We recommend a dual-assay approach to capture different mechanisms of cell death. Using a metabolically active cell line (e.g., HEK293 for non-cancer context, or a relevant cancer cell line like HeLa or MCF-7) provides a robust system for initial screening.[10][11]
Rationale for a Dual-Assay Approach:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of mitochondrial reductase enzymes.[12] A reduction in signal indicates compromised metabolic health, which is often a proxy for cell death or cytostasis.
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the integrity of the plasma membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis).[13][14]
This combination allows for the distinction between compounds that cause metabolic shutdown versus those that induce membrane rupture, providing deeper mechanistic insight.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[12][15] The intensity of the color is directly proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom tissue culture plates
-
Test cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound derivative stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[15][16]
-
Microplate reader (absorbance at 570-590 nm).[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer to each well.[16] Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm (with an optional reference wavelength of >650 nm).
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[9]
Principle: This colorimetric assay quantitatively measures LDH, a stable enzyme released from damaged cells. The released LDH in the supernatant is measured via a coupled enzymatic reaction where LDH converts lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[14][17]
Materials:
-
Cell culture setup and compounds as described in Protocol 2.1.1.
-
Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution).
-
Lysis Buffer (e.g., 10X Triton X-100 provided in the kit) for maximum LDH release control.
-
Microplate reader (absorbance at 490 nm and 680 nm).[17]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with Lysis Buffer.
-
Medium Background: No-cell blank.
-
-
Incubation: After the treatment period, add 10 µL of Lysis Buffer to the "Maximum Release" wells. Incubate for 45 minutes at 37°C.[17]
-
Supernatant Transfer: Centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.[14] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[17]
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[17]
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[17][18]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm (measurement wavelength) and 680 nm (background reference).[17]
Data Analysis:
-
Correct the absorbance by subtracting the 680 nm reading from the 490 nm reading for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
Determine the IC₅₀ value as described for the MTT assay.
Data Presentation:
| Derivative ID | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| PZD-001 | HEK293 | MTT | 48 | > 100 |
| PZD-001 | HEK293 | LDH | 48 | > 100 |
| PZD-002 | HEK293 | MTT | 48 | 15.7 ± 2.1 |
| PZD-002 | HEK293 | LDH | 48 | 22.4 ± 3.5 |
| PZD-003 | HeLa | MTT | 48 | 8.9 ± 1.2 |
| PZD-003 | HeLa | LDH | 48 | 12.1 ± 1.9 |
| Table 1: Example data format for summarizing cytotoxicity results. Values are hypothetical. |
Early ADME-Tox Profiling
Compounds with low cytotoxicity (e.g., IC₅₀ > 30-50 µM) should proceed to early ADME-Tox screening. These assays predict how a drug will behave in a biological system.[4][7] Key in vitro assays include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict metabolic clearance.
-
Permeability: The Caco-2 permeability assay is the gold standard for predicting intestinal absorption of orally administered drugs.[4]
-
Plasma Protein Binding: Determines the fraction of a drug bound to plasma proteins, which affects its distribution and availability.[4]
-
CYP450 Inhibition: Identifies potential for drug-drug interactions.
-
hERG Inhibition: Screens for potential cardiotoxicity.[19]
Rationale: Early assessment of these properties is crucial. A compound that is highly potent in vitro but has poor permeability or is rapidly metabolized will likely have poor efficacy in vivo.[6]
Section 3: In Vivo Evaluation: From Exposure to Efficacy
Promising candidates from in vitro screening (low cytotoxicity, favorable ADME profile, and activity in a target-based assay) should be advanced to in vivo studies.
Pharmacokinetic (PK) Studies
The first and most critical in vivo experiment is a pharmacokinetic (PK) study.[20][21] This determines the concentration of the drug in the blood over time after administration, providing essential parameters like bioavailability, clearance, and half-life.[21]
Sources
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- 3. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
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- 10. researchgate.net [researchgate.net]
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- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. symeres.com [symeres.com]
- 20. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. selvita.com [selvita.com]
Troubleshooting & Optimization
improving yield and enantioselectivity in (S)-1,5-diethylpiperazin-2-one synthesis
Welcome to the technical support center for the synthesis of chiral piperazin-2-ones, with a specific focus on optimizing the yield and enantioselectivity for (S)-1,5-diethylpiperazin-2-one. The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1] Achieving high stereochemical purity is paramount for clinical efficacy and safety.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthetic campaigns.
Section 1: Core Synthetic Strategies & Workflow
The enantioselective synthesis of substituted piperazin-2-ones is a significant challenge. Modern methods have largely moved beyond classical chiral pool techniques to embrace more efficient asymmetric catalytic approaches.[1] A prevalent and highly successful strategy is the asymmetric hydrogenation of a pyrazin-2-ol precursor, which involves a dynamic kinetic resolution process to deliver the desired chiral center with high stereocontrol.[1][2]
Below is a generalized workflow for this common approach.
Caption: Generalized workflow for (S)-piperazin-2-one synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction yields the desired product, but the enantiomeric excess is below 85%. What factors should I investigate to improve enantioselectivity?
Answer: Poor enantioselectivity is a common hurdle and typically points to a suboptimal catalyst system or reaction environment. The goal is to maximize the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Here is a logical troubleshooting workflow:
Caption: Troubleshooting logic for improving enantioselectivity.
In-depth Explanation:
-
Chiral Ligand: The chiral ligand is the heart of enantioselectivity. Its steric and electronic properties create a chiral pocket around the metal center (e.g., Palladium), forcing the incoming substrate to bind in a preferred orientation. Electron-rich bisphosphine ligands have shown excellent results.[1] Always ensure the ligand is of the highest optical purity and has not degraded (e.g., oxidized).
-
Solvent Effects: The solvent can dramatically influence the catalyst's performance by affecting its solubility, aggregation state, and the stability of the transition state complex. A screen of different solvents is highly recommended. For the hydrogenation of pyrazin-2-ols, a mixture of dichloromethane (DCM) and benzene was found to be superior to protic solvents like 2,2,2-trifluoroethanol (TFE).[1]
-
Acid Co-catalyst: A Brønsted acid like p-toluenesulfonic acid (TsOH) is often required.[1] It is believed to protonate the substrate, making it more electrophilic and susceptible to hydrogenation. While essential for reactivity, the choice of acid can also impact selectivity, though its own chirality is generally not a factor.[1]
Issue 2: Low Reaction Yield or Stalled Reaction
Question: My reaction is not going to completion, or the isolated yield is very low. What are the likely causes and solutions?
Answer: Low yield can stem from poor reactivity, substrate/product degradation, or side reactions.
-
Incomplete Conversion:
-
Cause: Insufficient catalyst activity or deactivation. Impurities in starting materials or solvents (especially water or oxygen) can poison palladium catalysts.
-
Solution: Ensure all reagents and solvents are pure and dry. Use freshly prepared catalyst solutions. Degas the reaction mixture thoroughly and maintain a positive pressure of inert gas (H₂ or Argon) throughout the reaction. Increasing the hydrogen pressure (e.g., up to 1000 psi) can also drive the reaction to completion.[1]
-
-
Side Product Formation:
-
Cause: Piperazine rings can be susceptible to ring-opening or other degradation pathways under harsh conditions (e.g., excessively high temperatures or strong, inappropriate acids).[3] Another possibility is the formation of disubstituted byproducts if the starting materials have multiple reactive sites.[3]
-
Solution: Carefully control the reaction temperature. If degradation is suspected, try running the reaction at a lower temperature for a longer duration. Ensure the correct stoichiometry of reagents is used; for instance, using an excess of one reagent can sometimes suppress the formation of byproducts.[3]
-
-
Difficult Isolation:
-
Cause: The product may be highly soluble in the aqueous phase during workup, or it may form a stable salt that is difficult to break.
-
Solution: During aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and drive the product into the organic layer. Adjust the pH carefully. If the product is basic, extraction under basic conditions (e.g., with NaHCO₃ or a dilute NaOH wash) will ensure it is in its freebase form and more soluble in common organic solvents like DCM or ethyl acetate.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal chiral ligand for my synthesis? A1: Ligand selection is often empirical but can be guided by literature precedents. For palladium-catalyzed asymmetric hydrogenations of pyrazin-2-ols, electron-rich bisphosphine ligands like (R)-TolBINAP have proven to be highly effective, yielding excellent enantioselectivity.[1] It is advisable to screen a small library of ligands from different families (e.g., BINAP, PHOX, Synphos) to identify the top performer for your specific substrate.
Q2: What analytical methods are required to confirm yield and enantiomeric excess? A2:
-
Yield: Quantitative analysis is typically performed using ¹H NMR spectroscopy with an internal standard of known concentration. The isolated yield is determined by mass after purification.
-
Enantiomeric Excess (ee): The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, AD-H). The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.
Q3: Can this synthesis be scaled up from milligram to gram scale? A3: Yes, scale-up is feasible. A gram-scale synthesis of a chiral piperazin-2-one via asymmetric hydrogenation has been successfully demonstrated with no loss of reactivity or enantioselectivity.[1] Key considerations for scale-up include:
-
Heat Transfer: Ensure the reaction vessel allows for efficient and uniform heating/cooling.
-
Gas Dispersion: Effective stirring is critical to ensure good mixing of the hydrogen gas with the liquid phase.
-
Safety: Hydrogenations at high pressure require specialized equipment (e.g., a Parr shaker or autoclave) and appropriate safety protocols.
Section 4: Protocols & Comparative Data
Protocol: Palladium-Catalyzed Asymmetric Hydrogenation
This is a representative protocol based on published literature and should be adapted and optimized for the specific synthesis of this compound.[1]
-
Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OCOCF₃)₂) (0.033 mmol) and the chiral ligand (e.g., (R)-TolBINAP) (0.036 mmol) to a dry vial. Add degassed solvent (e.g., 1.5 mL DCM) and stir for 30 minutes.
-
Reaction Setup: To a high-pressure autoclave, add the pyrazin-2-ol substrate (1.0 mmol) and the Brønsted acid (e.g., TsOH·H₂O) (1.0 mmol).
-
Reaction Execution: Transfer the prepared catalyst solution to the autoclave via cannula. Add the remaining solvent (e.g., 1.5 mL Benzene). Seal the autoclave, purge several times with H₂, and then pressurize to 1000 psi H₂.
-
Monitoring: Heat the reaction to 80 °C and stir for 24-48 hours. Monitor conversion by taking aliquots (after safely depressurizing and purging) and analyzing via TLC or ¹H NMR.
-
Workup: After cooling and venting, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-piperazin-2-one.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC.
Data: Influence of Reaction Parameters on Enantioselectivity
The following table summarizes data adapted from the literature for the asymmetric hydrogenation of a model pyrazin-2-ol substrate, demonstrating the critical impact of solvent and ligand choice.[1]
| Entry | Chiral Ligand | Solvent | Acid | Yield (%) | ee (%) |
| 1 | (S)-synphos | TFE | TsOH·H₂O | >95 | 42 |
| 2 | (S)-synphos | DCM | TsOH·H₂O | >95 | 55 |
| 3 | (S)-synphos | Benzene | TsOH·H₂O | >95 | 60 |
| 4 | (S)-synphos | DCM/Benzene (1:1) | TsOH·H₂O | >95 | 82 |
| 5 | (R)-BINAP | DCM/Benzene (1:1) | TsOH·H₂O | >95 | 88 |
| 6 | (R)-TolBINAP | DCM/Benzene (1:1) | TsOH·H₂O | >95 | 90 |
Data is illustrative and sourced from the synthesis of 5,6-diphenylpiperazin-2-one.[1]
References
- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Synthesis of chiral piperazin-2-ones as model peptidomimetics Source: Scilit URL:[Link]
- Title: Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative Source: Organic Process Research & Development - ACS Public
Sources
Technical Support Center: Synthesis of 1,5-Diethylpiperazin-2-one
Welcome to the technical support center for the synthesis of 1,5-diethylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this and related piperazinone scaffolds. Piperazin-2-ones are considered "privileged structures" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] However, their synthesis is not without challenges, often plagued by competing side reactions that can drastically reduce yields and complicate purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will dissect the common synthetic pathways and illuminate the causality behind frequent experimental failures, offering robust solutions to guide you toward a successful synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. We focus on identifying the root cause of each issue and providing validated, step-by-step corrective actions.
Problem 1: My final product yield is extremely low, and I see a complex mixture of unidentified spots on my TLC/LC-MS.
Question: I attempted the cyclization of N,N'-diethylethylenediamine with ethyl chloroacetate, but the yield was less than 20%, and the crude product is a mess. What is the most likely cause?
Answer: A low yield coupled with a complex product mixture almost always points to issues with the purity of your starting materials or suboptimal reaction conditions that favor intermolecular side reactions over the desired intramolecular cyclization.
Probable Cause A: Impure N,N'-diethylethylenediamine
The synthesis of the N,N'-diethylethylenediamine precursor, typically from diethylamine and 2-chloroethylamine hydrochloride or similar methods, can introduce several reactive impurities.[3][4] These impurities, even in small amounts, will compete in the subsequent cyclization step, leading to a cascade of unwanted byproducts.
-
Solution:
-
Verify Purity: Before starting the cyclization, rigorously assess the purity of your N,N'-diethylethylenediamine using GC-MS and ¹H NMR.
-
Purify if Necessary: If impurities are detected, purify the diamine by fractional distillation under reduced pressure. The purity of the collected fraction (boiling point ~145-148 °C) should be re-verified.[5]
-
Common Impurities to Look For:
-
Unreacted diethylamine or 2-chloroethylamine.
-
Products of over-alkylation or elimination reactions.
-
-
Probable Cause B: Intermolecular Polymerization
The desired reaction is an intramolecular cyclization. However, if the concentration of reactants is too high, the mono-acylated intermediate can react with another molecule of the diamine before it has a chance to cyclize, leading to linear oligomers and polymers.
-
Solution:
-
Employ High-Dilution Conditions: Run the reaction at a low concentration (e.g., 0.05 - 0.1 M). This thermodynamically favors the intramolecular cyclization pathway.
-
Slow Addition of Electrophile: Add the ethyl chloroacetate solution dropwise over several hours to a heated solution of the N,N'-diethylethylenediamine and a non-nucleophilic base. This maintains a constantly low concentration of the electrophile, minimizing the chance of double acylation and polymerization.
-
Experimental Workflow: Favoring Intramolecular Cyclization
Caption: Workflow to minimize polymerization side reactions.
Problem 2: My main impurity has a mass consistent with the addition of two equivalents of the acetate group.
Question: My LC-MS shows a major byproduct with a mass of (M + 86), corresponding to a di-acylated diamine. How can I prevent this?
Answer: This is a classic case of bis-amidation , where both secondary amine functionalities of the N,N'-diethylethylenediamine have reacted with a molecule of ethyl chloroacetate. This occurs when the rate of the second intermolecular acylation competes with or exceeds the rate of the desired intramolecular cyclization.
-
Probable Cause: High local concentration of the ethyl chloroacetate electrophile.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the diamine (e.g., 1.1 equivalents) relative to the ethyl chloroacetate (1.0 equivalent). This ensures the electrophile is the limiting reagent and is consumed rapidly.
-
Reinforce Slow Addition: As mentioned for Problem 1, the most effective solution is the slow, dropwise addition of the chloroacetate to the diamine solution. This strategy is critical for preventing bis-amidation.
-
Moderate Temperature: Running the reaction at a moderate temperature (e.g., 80-100 °C in toluene) provides enough energy for the cyclization to occur efficiently without excessively accelerating the undesired second intermolecular reaction.
-
Visualization: Desired vs. Undesired Acylation Pathways
Caption: Competing reaction pathways after initial acylation.
Problem 3: My product seems to be stuck in the aqueous layer during workup.
Question: After quenching the reaction and performing an aqueous extraction, I have poor recovery from the organic layer. Why is my product water-soluble?
Answer: The formation of water-soluble byproducts often indicates that a quaternary ammonium salt has been formed. This happens when the nitrogen atoms of your diamine or piperazinone product act as nucleophiles and attack the ethyl chloroacetate, leading to over-alkylation and a permanent positive charge.[6]
-
Probable Cause: Over-alkylation of a nitrogen atom.
-
Solution:
-
Strict Stoichiometric Control: Do not use a large excess of ethyl chloroacetate. Ensure it is the limiting reagent.
-
Use a Non-Nucleophilic Base: A common mistake is to use an excess of the starting diamine to act as the base to neutralize the HCl formed during the reaction. The mono-acylated intermediate is still nucleophilic and can lead to side products. Instead, use an inorganic base like powdered potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA). These will scavenge the acid without competing in nucleophilic side reactions.[6]
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the limiting reagent is consumed to prevent further side reactions.
-
| Troubleshooting Summary |
| Problem |
| Low yield, complex mixture |
| Probable Cause |
| Impure starting materials; Intermolecular polymerization |
| Solution |
| Purify diamine via distillation; Use high-dilution conditions and slow addition. |
| Problem |
| Major byproduct is the di-acylated diamine |
| Probable Cause |
| High local concentration of electrophile |
| Solution |
| Use diamine in slight excess; Employ slow, dropwise addition of the chloroacetate ester. |
| Problem |
| Product is water-soluble, poor extraction |
| Probable Cause |
| Formation of quaternary ammonium salts (over-alkylation) |
| Solution |
| Strict stoichiometry; Use a non-nucleophilic base (e.g., K₂CO₃) instead of excess amine. |
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 1,5-diethylpiperazin-2-one?
The most direct and common laboratory synthesis involves the bimolecular condensation and cyclization of N,N'-diethylethylenediamine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base to neutralize the resulting hydrohalic acid.
Q2: Why is the choice of base so important in this reaction?
The base is crucial for neutralizing the HCl or HBr generated when the amine attacks the ethyl haloacetate.[6] If left unneutralized, the acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. The ideal base should be strong enough to scavenge the acid but not so strong that it promotes side reactions like ester hydrolysis. Furthermore, it should be non-nucleophilic to avoid competing with the diamine. Finely powdered potassium carbonate is an excellent and cost-effective choice.
Q3: Can I use a different acylating agent besides ethyl chloroacetate?
Yes, other reagents can be used, but each comes with considerations. Ethyl bromoacetate is more reactive, which may allow for lower reaction temperatures but can also increase the rate of side reactions. Acrylate esters can also be used in a related aza-Michael addition followed by cyclization, which can be an effective alternative pathway.
Q4: What are the best analytical methods to monitor the reaction progress?
A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting materials and the appearance of the main product. Use a stain like ninhydrin to visualize the amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile components like the starting diamine and the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this reaction, as it can track the starting materials, the mono-acylated intermediate, the final product, and higher molecular weight byproducts like the di-acylated species and oligomers.
Protocols
Protocol 1: Synthesis of N,N'-diethylethylenediamine[3][4]
(Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
-
To a sealed pressure vessel, add diethylamine (4.0 eq.), 2-chloroethylamine hydrochloride (1.0 eq.), and a sodium methoxide solution in methanol (1.0 eq. of NaOMe).
-
Seal the vessel and heat the reaction mixture to 150 °C for 5-8 hours. The internal pressure will rise.
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the reaction mixture and adjust the pH to ≥ 13 with a saturated aqueous solution of sodium hydroxide.
-
Separate the organic phase. Extract the aqueous phase with diethyl ether or dichloromethane (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation, collecting the fraction at 143-148 °C to yield pure N,N'-diethylethylenediamine.[5]
Protocol 2: Synthesis of 1,5-diethylpiperazin-2-one
(Caution: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.)
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel.
-
To the flask, add N,N'-diethylethylenediamine (1.1 eq.) and finely powdered anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous toluene to achieve a final concentration of ~0.1 M based on the limiting reagent.
-
Heat the stirred suspension to 90 °C.
-
In the dropping funnel, prepare a solution of ethyl chloroacetate (1.0 eq.) in anhydrous toluene.
-
Add the ethyl chloroacetate solution dropwise to the heated suspension over a period of 3-4 hours.
-
After the addition is complete, maintain the reaction at 90 °C and monitor its progress by TLC or LC-MS until the ethyl chloroacetate is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel.
References
- CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents.
- CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents.
- JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents.
- CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing).
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 4. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Chiral Piperazinone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of chiral piperazinone intermediates. Chiral piperazinones are crucial building blocks in modern pharmaceuticals, and achieving high enantiomeric and chemical purity is paramount for safety and efficacy. This resource is designed to help you navigate the common challenges encountered during their purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in chiral piperazinone synthesis that complicate purification?
The main impurities stem from three sources:
-
Stereochemical Impurities: These include the unwanted enantiomer or diastereomers formed during synthesis. Their presence is often due to incomplete stereocontrol in the asymmetric reaction step.
-
Process-Related Impurities: These are byproducts from the reaction itself, such as starting materials, reagents, catalysts (especially residual metals like palladium), and side-products from competing reaction pathways.
-
Degradants: Piperazinone rings can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opened impurities.
Q2: Which chiral stationary phases (CSPs) are generally most effective for separating piperazinone enantiomers?
Polysaccharide-based CSPs are the industry standard and a highly effective first choice for separating chiral piperazinone intermediates. Specifically, derivatives of amylose and cellulose, such as those coated or immobilized on a silica support, show broad applicability. Columns like Chiralpak® AD, AS, ID, and Chiralcel® OD and OJ series are excellent starting points for method development. The selection often depends on the specific substituents on the piperazinone core, which influence the chiral recognition mechanism.
Q3: When should I choose Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for purification?
SFC is often superior to HPLC for preparative scale purification of chiral piperazinones for several key reasons:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, significantly reducing run times.
-
Solvent Reduction: SFC primarily uses compressed CO2 with small amounts of an organic co-solvent (modifier), drastically reducing solvent consumption and cost. This also simplifies post-purification fraction evaporation.
-
Efficiency: SFC often provides higher separation efficiency and resolution compared to normal-phase HPLC.
HPLC remains a valuable tool, especially for analytical scale method development and for compounds with poor solubility in SFC mobile phases.
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in scientific principles.
Problem 1: My chiral HPLC/SFC method shows poor resolution (Rs < 1.5) between the piperazinone enantiomers.
Root Cause Analysis & Solution Pathway:
Poor resolution is a common hurdle resulting from suboptimal separation parameters. The goal is to enhance the differential interaction between the enantiomers and the chiral stationary phase.
Step-by-Step Troubleshooting:
-
Evaluate Mobile Phase Composition:
-
The Modifier: The choice and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) in the mobile phase are critical. A less polar alcohol like isopropanol can sometimes increase interaction with the CSP and improve resolution. Systematically screen different alcohols.
-
The Additive: For piperazinones, which are often basic, adding a small amount of an amine additive (like diethylamine, DEA) can dramatically improve peak shape and resolution by masking active sites on the silica support. Conversely, a small amount of an acidic additive (like trifluoroacetic acid, TFA) can be effective for acidic or neutral compounds. Start with 0.1% of the additive and optimize from there.
-
-
Adjust System Temperature:
-
Lowering the column temperature often increases the enantioselectivity of the CSP, leading to better resolution. This is because the interactions become more defined at lower thermal energy. Try reducing the temperature in 5-10°C increments (e.g., from 40°C to 30°C).
-
-
Reduce the Flow Rate:
-
Decreasing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times. This is a useful strategy to confirm if the separation is kinetically limited.
-
-
Screen Different CSPs:
-
If optimization on your current column fails, the fundamental chiral recognition mechanism may be unsuitable for your molecule. It is essential to screen a set of orthogonal CSPs. If you started with a cellulose-based CSP, try an amylose-based one, or a Pirkle-type CSP.
-
Problem 2: I'm observing significant peak tailing for my piperazinone intermediate, even after adding a mobile phase modifier.
Root Cause Analysis & Solution Pathway:
Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by issues within the HPLC/SFC system itself. For basic compounds like piperazinones, this often points to interaction with acidic silanol groups on the silica support.
Step-by-Step Troubleshooting:
-
Optimize the Additive: This is the most common solution. If you are already using an additive like DEA, try increasing its concentration slightly (e.g., from 0.1% to 0.2% or 0.3%). The amine competes with your basic analyte for interaction with the acidic silanol groups, thus reducing tailing.
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase and lead to broad, tailing peaks. Reduce the injection volume or sample concentration by 50% and see if the peak shape improves.
-
Investigate System Contamination: Extracolumn effects can contribute to peak tailing. Check for contamination or blockages in frits, tubing, or the injector. A simple test is to replace the column with a zero-dead-volume union and inject a standard; if tailing persists, the issue is with the system, not the column.
-
Consider an Immobilized CSP: If you are using a coated polysaccharide CSP, some mobile phase components can slowly strip the coating, exposing the silica surface. Immobilized CSPs are covalently bonded to the silica and are much more robust, showing less tailing over time.
Data & Protocols
Table 1: Comparison of Common Chiral Stationary Phases for Piperazinone Separation
| CSP Type | Common Name | Separation Principle | Typical Modifiers | Advantages | Disadvantages |
| Coated Polysaccharide | Chiralcel® OD, Chiralpak® AD | Inclusion in chiral grooves, hydrogen bonding, dipole-dipole interactions. | Alcohols (MeOH, EtOH, IPA) | Broad applicability, extensive literature support. | Limited solvent compatibility, can be "stripped" by harsh solvents. |
| Immobilized Polysaccharide | Chiralpak® IA/IB/IC/ID/IE/IF | Same as coated, but CSP is covalently bonded to silica. | Alcohols, THF, MTBE, DCM | Robust, expanded solvent compatibility, longer lifetime. | Generally higher cost. |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, ULMO | π-π interactions, hydrogen bonding, dipole-dipole stacking. | Hexane/IPA, Hexane/EtOH | Rational design allows for predictable elution order in some cases. | Narrower applicability compared to polysaccharide phases. |
| Protein-Based | Chiral AGP (α1-acid glycoprotein) | Hydrophobic and polar interactions within protein binding pockets. | Aqueous buffers with organic modifiers. | Useful for aqueous/reversed-phase separations. | Sensitive to pH, temperature, and buffer concentration; low capacity. |
Diagram 1: Troubleshooting Workflow for Poor Enantiomeric Resolution
This decision tree provides a logical pathway for addressing suboptimal separation of chiral piperazinone intermediates.
Technical Support Center: Resolution of Racemic Diethylpiperazin-2-one
Welcome to the technical support center for the chiral resolution of (±)-diethylpiperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the separation of this and structurally related chiral heterocycles. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome experimental challenges and achieve your enantiomeric purity targets.
The resolution of racemic (±)-diethylpiperazin-2-one presents a unique set of challenges due to the presence of two stereocenters, leading to both enantiomeric and diastereomeric pairs (cis and trans isomers). The separation of the enantiomers of the desired diastereomer is a critical step in pharmaceutical development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive overview of the three most effective strategies for this resolution: Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution.
Diagram: Overall Resolution Workflow
Below is a generalized workflow illustrating the path from a racemic mixture to the isolated, enantiomerically pure target compound.
Caption: Generalized workflow for the resolution of racemic diethylpiperazin-2-one.
Strategy 1: Diastereomeric Salt Crystallization
This classical and industrially scalable method is often the first choice for large-scale resolutions.[2][3] The principle lies in converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts by reacting them with an enantiomerically pure acid or base (the resolving agent). These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2][4][5]
Detailed Protocol: Diastereomeric Salt Resolution
-
Resolving Agent Selection:
-
Rationale: Diethylpiperazin-2-one is a basic compound. Therefore, a chiral acid is the appropriate choice for a resolving agent. Commonly successful agents for cyclic amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[2][6]
-
Recommendation: Begin screening with (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) and (1S)-(+)-10-Camphorsulfonic acid (CSA).
-
-
Solvent Screening (Crucial Step):
-
Rationale: The success of the resolution is critically dependent on the solvent system, which must provide a significant solubility difference between the two diastereomeric salts.
-
Procedure: In small-scale vials, dissolve stoichiometric amounts of the racemic base and the chosen resolving agent in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and their aqueous mixtures). Heat gently to dissolve, then allow to cool slowly to room temperature. Observe for crystal formation. The ideal solvent yields a good quantity of crystalline solid for one diastereomer while the other remains in solution.
-
-
Salt Formation and Fractional Crystallization:
-
Dissolve the racemic diethylpiperazin-2-one (1.0 eq) in the optimal solvent identified during screening (heated if necessary).
-
In a separate vessel, dissolve the chiral resolving agent (e.g., D-DBTA, 0.5–1.0 eq) in the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic base with stirring.
-
Allow the solution to cool slowly to ambient temperature. Further cooling (e.g., to 4 °C) may be required to maximize the yield of the less soluble salt.
-
Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent. This is your "Crop 1".
-
Concentrate the mother liquor to obtain subsequent crops if necessary.
-
-
Analysis and Recrystallization:
-
Liberate a small sample of the crystals and the mother liquor from the resolving agent (see next step) and analyze the enantiomeric excess (%ee) of each fraction using chiral HPLC.
-
If the %ee of Crop 1 is not satisfactory, recrystallize it from the same or a different solvent system to upgrade its diastereomeric purity.
-
-
Liberation of the Free Enantiomer:
-
Suspend the diastereomerically pure salt in a biphasic system (e.g., water and ethyl acetate).
-
Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to neutralize the resolving agent and deprotonate the piperazinone.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched diethylpiperazin-2-one.
-
Troubleshooting & FAQs: Diastereomeric Salt Crystallization
Q1: No crystals are forming, or the mixture is oiling out. What should I do?
-
A1: Causality & Solution: Oiling out occurs when the diastereomeric salt is more soluble in the solvent than its own molten phase at that temperature. This is a common problem.
-
Change the solvent: Try a less polar solvent or a solvent mixture.
-
Lower the concentration: The solution may be too supersaturated. Dilute it and attempt cooling again.
-
Slow down the cooling: A slower cooling rate provides more time for orderly crystal lattice formation. Use a Dewar flask or an insulated bath.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal (a "seed") to the supersaturated solution to initiate crystallization.
-
Q2: The enantiomeric excess (%ee) of my crystallized salt is very low.
-
A2: Causality & Solution: This indicates a small solubility difference between the two diastereomeric salts in your chosen solvent system.
-
Re-screen solvents: This is the most critical parameter. A different solvent can dramatically alter the relative solubilities.
-
Optimize the stoichiometry: The molar ratio of the resolving agent to the racemate can be crucial. While a 1:1 ratio is a common starting point, ratios of 0.5:1 (resolving agent:racemate) are often more effective.[4]
-
Recrystallize: Perform one or more recrystallizations of the enriched salt. This is a standard method for upgrading enantiomeric purity.
-
Q3: How do I choose the best resolving agent?
-
A3: The choice is largely empirical. However, you can make an educated guess based on structural similarity. Look for resolving agents that have been successful with other cyclic amines or lactams. Tartaric acid derivatives are particularly effective as they can form a rigid, three-dimensional hydrogen-bonding network in the crystal lattice, which enhances chiral recognition.[6]
Strategy 2: Chiral High-Performance Liquid Chromatography (HPLC)
For analytical-scale separation and for small-scale preparative work where speed is essential, chiral HPLC is an excellent method. The separation occurs as the enantiomers interact differently with a chiral stationary phase (CSP) packed into the column.
Detailed Protocol: Chiral HPLC Method Development
-
Column (CSP) Selection:
-
Rationale: The choice of CSP is the most important factor for achieving separation.[1] For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective.[1]
-
Recommendation: Start screening with columns like Chiralpak® IA, IB, and IC. These have a broad range of applicability.
-
-
Mobile Phase Screening:
-
Normal Phase: A mixture of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) is typical. A common starting point is 90:10 hexane:isopropanol.
-
Reversed Phase: A mixture of an aqueous buffer or water with an organic modifier like acetonitrile or methanol.
-
Additives: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds like diethylpiperazin-2-one) can dramatically improve peak shape and resolution.
-
-
Sample Preparation & Analysis:
-
Prepare a stock solution of the racemic diethylpiperazin-2-one at ~1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL).
-
Monitor the elution profile using a UV detector. Piperazinones may lack a strong chromophore, so detection at low wavelengths (e.g., 205-220 nm) might be necessary.[1]
-
-
Method Optimization:
-
Goal: Achieve a resolution factor (Rs) greater than 1.5 for baseline separation.
-
Adjust Modifier Percentage: Vary the alcohol percentage in normal phase or the organic percentage in reversed phase to optimize retention time and resolution.
-
Change the Alcohol: Switching from isopropanol to ethanol can alter selectivity.
-
Temperature: Adjusting the column temperature can also impact separation.
-
Data Presentation: Example Chiral HPLC Screening Table
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | Retention Times (min) | Resolution (Rs) | Notes |
| Chiralpak® IA | 90:10 Hexane:IPA + 0.1% DEA | 1.0 | 25 | 8.5, 9.8 | 1.4 | Promising, needs optimization. |
| Chiralpak® IB | 90:10 Hexane:IPA + 0.1% DEA | 1.0 | 25 | 12.1 (single peak) | 0 | No separation. |
| Chiralpak® IC | 80:20 Hexane:EtOH + 0.1% DEA | 1.0 | 25 | 7.2, 8.9 | 1.8 | Baseline separation achieved. |
| Chiralpak® IC | 50:50 ACN:H₂O + 0.1% DEA | 0.8 | 30 | 5.4, 5.9 | 1.1 | Reversed-phase, less effective. |
(Note: This is illustrative data based on typical screening results for this class of compounds.)
Troubleshooting & FAQs: Chiral HPLC
Q1: I'm seeing broad or tailing peaks.
-
A1: Causality & Solution: This is often due to undesirable secondary interactions between the basic analyte and the silica support of the CSP.
-
Add a basic modifier: For a basic compound like diethylpiperazin-2-one, adding a small amount (0.1-0.2%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is essential. This will occupy the acidic silanol sites on the stationary phase and improve peak shape.
-
Check for column contamination: Strongly retained impurities from previous injections can cause peak shape issues. Flush the column with a strong, compatible solvent as recommended by the manufacturer.
-
Q2: The two enantiomer peaks are not separating (Rs = 0) or are poorly resolved.
-
A2: Causality & Solution: The CSP and mobile phase combination does not provide sufficient chiral recognition.
-
Screen different columns: This is the most effective solution. Chiral recognition is highly specific, and a different CSP may provide the necessary interactions.
-
Systematically vary the mobile phase: Change the alcohol modifier (e.g., from IPA to ethanol). Vary the modifier concentration in 5% increments. In some cases, a very low or very high percentage of modifier works best.
-
Try a different mode: If you are using normal phase, try reversed phase or polar organic mode. The separation mechanism is completely different and may be more effective.
-
Q3: My column backpressure is suddenly very high.
-
A3: Causality & Solution: This is usually caused by a blockage, either at the inlet frit of the column or from precipitated sample.
-
Filter your samples: Always use a 0.45 µm or 0.22 µm syringe filter.
-
Ensure sample solubility: Make sure your sample is fully dissolved in the initial mobile phase. Injecting a sample dissolved in a much stronger solvent can cause it to precipitate on the column when it mixes with the weaker mobile phase.
-
Reverse and flush: As a last resort, disconnect the column from the detector, reverse the flow direction, and flush with a compatible solvent at a low flow rate to try and dislodge the blockage from the inlet frit.
-
Strategy 3: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that utilizes the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For a lactam like diethylpiperazin-2-one, a lipase could be used to selectively hydrolyze one enantiomer to the corresponding amino acid, or to acylate the secondary amine of one enantiomer.[7][8][9]
Diagram: Principle of Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of a racemic substrate.
Detailed Protocol: Lipase-Catalyzed Resolution
-
Enzyme and Reaction Screening:
-
Rationale: Different lipases exhibit different selectivities. It is essential to screen a panel of commercially available lipases.
-
Recommended Lipases: Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia Lipase (PCL), and Candida rugosa Lipase (CRL) are excellent starting points.[7][8][9]
-
Reaction Type: Transesterification (acylation) is often preferred over hydrolysis for piperazinones as it avoids ring-opening and can be performed in organic solvents, which can improve substrate solubility and enzyme stability.
-
Acyl Donor: Use an activated acyl donor like vinyl acetate or isopropenyl acetate.
-
-
General EKR Procedure:
-
To a solution of racemic diethylpiperazin-2-one (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or hexane), add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).
-
Add the lipase (typically 10-50 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking small aliquots over time. Filter the enzyme and analyze the sample by chiral HPLC to determine the %ee of the remaining starting material and the acylated product.
-
Goal: Stop the reaction as close to 50% conversion as possible. At this point, the enantiomeric excess of both the unreacted starting material and the product will be maximized.
-
-
Work-up and Separation:
-
Once the reaction reaches ~50% conversion, remove the enzyme by filtration.
-
Evaporate the solvent.
-
The resulting mixture contains the unreacted enantiomer and the acylated enantiomer. These now have different chemical properties and can be easily separated by standard column chromatography or extraction.
-
The acylated product can be de-acylated if that enantiomer is the desired product.
-
Troubleshooting & FAQs: Enzymatic Kinetic Resolution
Q1: The reaction is very slow or not proceeding at all.
-
A1: Causality & Solution: The enzyme may be inactive under the chosen conditions, or the substrate may not be binding to the active site.
-
Change the solvent: Enzyme activity is highly dependent on the solvent. Try different solvents, from non-polar (hexane) to more polar (TBME, THF).
-
Increase the temperature: Gently increasing the temperature (e.g., from 30 °C to 45 °C) can increase the reaction rate. However, be cautious, as excessive heat can denature the enzyme.
-
Try a different lipase: The substrate may not be a good fit for the chosen enzyme's active site. Screening different lipases is crucial.
-
Q2: The reaction is proceeding but with low enantioselectivity (low %ee at 50% conversion).
-
A2: Causality & Solution: The enzyme is not discriminating well between the two enantiomers. The enantioselectivity is often expressed as the E-value. An E-value > 200 is considered excellent.
-
Screen more enzymes: This is the most important variable. Enantioselectivity is highly enzyme-specific.
-
Lower the temperature: Reactions run at lower temperatures sometimes exhibit higher selectivity, although the reaction will be slower.
-
Change the acyl donor: The structure of the acyl donor can influence the binding and selectivity. Try different activated esters.
-
Q3: How do I stop the reaction precisely at 50% conversion?
-
A3: This requires careful monitoring. Set up a pilot reaction and take samples every hour (or more frequently as the reaction approaches 50%). Analyze these by chiral HPLC to create a time course of the reaction. Use this data to determine the optimal reaction time for your larger-scale experiment. For many immobilized enzymes like Novozym® 435, the reaction can be stopped simply by filtering off the enzyme beads.
References
- de Souza, R. O. M. A., et al. (2015).
- Stuart, C. D., et al. (2023).
- Wijayarathne, S. A., et al. (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. [Link]
- Pabba, C., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]
- Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
- Zhang, Y., et al. (2020). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Lee, D., et al. (2018).
- Galoppini, E., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
- ResearchGate. (n.d.). Advantages of chiral gem-disubstituted piperazines.
- ResearchGate. (n.d.). Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives.
- Gładkowski, W., et al. (2020).
- Husbands, S. M., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed. [Link]
- ResearchGate. (n.d.). Chiral amino acids and 2,5-diketopiperazines (2,5-dkps) are accessible...
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Pataki, H., et al. (2021).
- R Discovery. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. R Discovery. [Link]
- Schou, C., et al. (2010). Chiral piperazine-2,5-dione derivatives as effective alpha-glucosidase inhibitors. Part 4. PubMed. [Link]
- ResearchGate. (2022). (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
- Zhang, Y., et al. (2022).
- ResearchGate. (2025). (PDF) Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids.
- NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. [Link]
- INIS-IAEA. (n.d.). L-Tartaric Acid as a New Chiral Auxiliary for Asymmetric Synthesis of Piperazinones, Morpholinones, Dihydroquinoxalinones and Dihydrobenzoxazinones. INIS-IAEA. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene).
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Hydrogenation of Pyrazin-2-ols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the palladium-catalyzed hydrogenation of pyrazin-2-ols. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting strategies, and robust protocols for this critical transformation. The conversion of pyrazin-2-ols to their corresponding piperazin-2-one derivatives is a cornerstone reaction for synthesizing valuable scaffolds in medicinal chemistry.[1] Achieving high yield, selectivity, and reproducibility, however, can be challenging. This document provides a structured approach to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup and planning of pyrazin-2-ol hydrogenation.
Q1: What are the most common palladium catalysts for this reaction, and how do I choose the right one?
A1: The choice of catalyst is critical and depends on the substrate's reactivity and the desired selectivity. The most common heterogeneous catalysts include:
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for general-purpose hydrogenations.[2][3] It is highly active but can sometimes lead to over-reduction or debenzylation if other sensitive functional groups are present.[4] Commercially available in various loadings (e.g., 5-10 wt%), the choice depends on the reaction scale and desired rate.
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is particularly effective for substrates prone to catalyst poisoning and for hydrogenolysis reactions. It is often considered more active and can function under milder conditions than Pd/C.[5]
-
Palladium on Alumina (Pd/Al₂O₃): Alumina as a support can alter the catalyst's surface properties and may offer different selectivity profiles compared to carbon-based supports.[2]
Recommendation: Start with 5-10 mol% of 10% Pd/C as a general screening condition. If low reactivity or catalyst deactivation is observed, consider switching to Pearlman's catalyst.
Table 1: Comparison of Common Palladium Catalysts
| Catalyst | Common Loading | Key Characteristics | Best For... |
| Pd/C | 5-10 wt% | Highly active, cost-effective, widely available.[2] | General hydrogenation of the pyrazine ring. |
| Pd(OH)₂/C | 20 wt% | More active than Pd/C, less prone to poisoning.[5] | Stubborn substrates, preventing amine poisoning. |
| Pd/Al₂O₃ | 5 wt% | Mildly acidic support, can influence selectivity.[2] | Cases where carbon supports lead to side reactions. |
Q2: How does solvent choice impact the reaction outcome?
A2: The solvent plays a crucial role by influencing substrate solubility, hydrogen availability at the catalyst surface, and catalyst stability.[6]
-
Protic Solvents (Methanol, Ethanol, Acetic Acid): These are the most common and often most effective solvents.[7] They are excellent at dissolving pyrazin-2-ol substrates and can facilitate the protonolysis steps involved in the hydrogenation mechanism. Acetic acid can often accelerate the reduction of heterocyclic rings but may not be compatible with acid-sensitive functional groups.
-
Aprotic Polar Solvents (THF, Ethyl Acetate): These are good alternatives when protic solvents interfere with the substrate or other functional groups. They offer good solubility for many organic molecules.[5]
-
Apolar Solvents (Toluene, Hexane): Generally avoided due to poor solubility of the typically polar pyrazin-2-ol starting materials, which can lead to slow reaction rates.
Expert Insight: The interaction between the solvent and the catalyst surface can alter the binding strength of hydrogen, directly affecting the reaction rate.[6] For a new pyrazin-2-ol system, screening MeOH, EtOH, and THF is a logical starting point.
Q3: What are the typical starting conditions for temperature and hydrogen pressure?
A3: Most hydrogenations of N-heterocycles can be successfully performed under mild conditions.
-
Pressure: A hydrogen balloon (providing slightly above atmospheric pressure) is often sufficient for many substrates.[5][7] For less reactive pyrazin-2-ols, a Parr apparatus or similar autoclave may be required to apply higher pressures (e.g., 50-100 psi or 3-7 bar).
-
Temperature: Room temperature is the standard starting point.[5] Gentle heating (e.g., 40-60 °C) can be used to accelerate slow reactions, but be aware that higher temperatures can also increase the risk of side reactions and catalyst deactivation (sintering).[5][8]
Safety First: Always handle hydrogen gas with extreme care in a well-ventilated fume hood. When using a balloon, ensure it is securely attached and that the system is properly purged of air to prevent the formation of explosive mixtures with the catalyst.[9]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Conversion of Starting Material
A stalled reaction is one of the most common issues. The key is to systematically identify the root cause, from catalyst activity to system setup.
Caption: A decision tree for troubleshooting low reaction conversion.
Potential Cause 1: Inactive Catalyst or Catalyst Poisoning
-
The "Why": Palladium catalysts rely on accessible, active metal sites. Impurities, particularly those containing sulfur, nitrogen (beyond the substrate), halides, or heavy metals, can irreversibly bind to these sites, rendering the catalyst inactive.[8][10] This is known as catalyst poisoning. The pyrazine ring itself or the resulting piperazinone product can also coordinate to the palladium center, leading to product inhibition or catalyst deactivation.[11]
-
Diagnostic Clues: The reaction starts but then stalls completely. The catalyst appears aggregated (palladium black) or changes color.
-
Solutions:
-
Use a Fresh Catalyst: Catalyst activity can diminish over time due to oxidation or improper storage. Always test a fresh batch from a reliable supplier.[5]
-
Purify Reagents: Ensure the pyrazin-2-ol starting material is free from impurities from previous synthetic steps (e.g., residual thiols, halides). Use high-purity, anhydrous solvents.
-
Increase Catalyst Loading: While not a fix for poisoning, a higher initial loading may provide enough active sites to drive the reaction to completion despite the presence of trace poisons.
-
Switch to a Poison-Resistant Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more robust in the presence of nitrogen-containing compounds.[5]
-
Potential Cause 2: Insufficient Hydrogen Availability
-
The "Why": This is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The rate is often limited by the mass transfer of hydrogen from the gas phase to the catalyst surface.[5]
-
Diagnostic Clues: The hydrogen balloon does not deflate over time, or pressure in an autoclave does not drop.[7]
-
Solutions:
-
Improve Agitation: Stirring must be vigorous enough to keep the catalyst suspended and maximize the gas-liquid interface. A stir bar that is too small or a stir plate that is too weak will result in a stalled reaction.[5]
-
Ensure Proper Purging: The reaction vessel must be thoroughly purged of air. Oxygen can deactivate the active Pd(0) species.[11] A standard procedure is to evacuate the flask under vacuum and backfill with nitrogen or argon (3 cycles) before introducing hydrogen.[9]
-
Increase Hydrogen Pressure: If a balloon is insufficient, move the reaction to a Parr apparatus or autoclave to increase the concentration of dissolved hydrogen.[5]
-
Problem 2: Poor Selectivity (Over-reduction or Side Reactions)
Achieving the desired piperazin-2-one without further reduction of the amide carbonyl is the primary goal.
Caption: Desired hydrogenation pathway and potential over-reduction.
-
The "Why": While generally stable, the amide bond in the piperazin-2-one product can be reduced under harsh hydrogenation conditions (high pressure, high temperature, highly active catalysts), leading to the corresponding piperazine. The formation of carbonaceous deposits on the catalyst can also alter its selectivity.[12]
-
Diagnostic Clues: LC-MS or GC-MS analysis shows a mixture of the desired product and a lower molecular weight species corresponding to the fully reduced piperazine.
-
Solutions:
-
Milder Conditions: Reduce the hydrogen pressure and/or temperature. Monitor the reaction carefully by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use a "Poisoned" or Modified Catalyst: In some cases, intentionally adding a catalyst modifier can increase selectivity. For example, using Pd/C with a small amount of diphenyl sulfide can selectively hydrogenate olefins without affecting other reducible groups.[4] This principle can be adapted to prevent over-reduction.
-
Catalyst Choice: Less active catalysts may provide better selectivity. If 10% Pd/C is too aggressive, try a 5% loading or a different support like Pd/Al₂O₃.
-
Section 3: Standardized Experimental Protocols
Adhering to a standardized protocol is key to achieving reproducible results.
Protocol 3.1: General Procedure for Hydrogenation using a Hydrogen Balloon
This protocol is suitable for initial screening on a small (10-200 mg) scale.
-
Vessel Preparation: To a clean, dry two- or three-neck round-bottom flask equipped with a magnetic stir bar, add the pyrazin-2-ol substrate (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst (e.g., 10 mol% of 10% Pd/C).[5]
-
System Sealing: Seal all necks of the flask with rubber septa.
-
Inerting the Atmosphere: Connect one septum to a vacuum/nitrogen manifold via a needle. Evacuate the flask until the solvent begins to bubble, then backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the desired anhydrous solvent (e.g., methanol) via syringe.
-
Hydrogen Introduction: Fill a balloon with hydrogen gas. Puncture the septum with a needle attached to the balloon, allowing the flask to fill with hydrogen. For good practice, a vacuum can be briefly pulled through another needle before the hydrogen balloon is attached.
-
Reaction: Stir the mixture vigorously at room temperature. The progress can be monitored by observing the deflation of the balloon and by periodically taking aliquots for analysis (TLC, LC-MS).
-
Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.
Protocol 3.2: Safe Catalyst Filtration
CAUTION: Palladium on carbon is pyrophoric, especially after use and when exposed to air while dry. It can ignite solvents. Never let the catalyst filter cake dry out. [9]
-
Prepare Filtration Setup: Place a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick in a Buchner or Hirsch funnel over filter paper.
-
Wet the Celite: Wet the Celite pad thoroughly with the reaction solvent.
-
Filter the Mixture: Under a nitrogen atmosphere if possible, transfer the reaction mixture onto the Celite pad and apply gentle vacuum.
-
Wash the Filter Cake: Wash the flask and the filter cake with several small portions of fresh solvent to ensure all the product is collected.[5]
-
Keep the Catalyst Wet: Crucially, do not pull air through the filter cake for an extended period. As soon as the solvent has passed through, release the vacuum. Add a layer of water over the Celite pad to fully quench the catalyst's pyrophoricity before disposal.[9]
-
Product Isolation: The filtrate contains the desired product, which can be isolated by removing the solvent under reduced pressure.
References
- Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024).
- Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF - ResearchGate. (2009).
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen - ACS Publications. (2022).
- The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. (1954).
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). (2019).
- Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. (2017).
- Amphipathic monolith-supported palladium catalysts for chemoselective hydrogenation and cross-coupling reactions | Semantic Scholar. (2017).
- (PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond - ResearchGate. (2016).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- (PDF) Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation - ResearchGate. (2017).
- A Stable Single-Site Palladium Catalyst for Hydrogenations - IRIS Re.Public@polimi.it. (2015).
- Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL. (2022).
- Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions - MDPI. (2020).
- Diboron-Assisted Palladium-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with Water as Hydrogen Donor and Solvent - ResearchGate. (2019).
- Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - RSC Publishing. (2015).
- Failed Hydrogenation using H2 gas and Pd/C catalyst : r/Chempros - Reddit. (2020).
- Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase - MPG.PuRe. (2011).
- Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry - YouTube. (2021).
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011).
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon - YouTube. (2022).
- Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (2018).
Sources
- 1. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pure.mpg.de [pure.mpg.de]
Technical Support Center: Troubleshooting Chiral HPLC Separation of Piperazinone Enantiomers
Welcome to the technical support center for the chiral HPLC separation of piperazinone enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these critical stereoisomers. As the pharmacological and toxicological profiles of enantiomers can vary significantly, robust and reliable analytical methods are paramount for quality control and regulatory compliance.[1] This resource provides in-depth, experience-driven answers to common (and uncommon) challenges you may face, moving beyond simple procedural lists to explain the underlying chromatographic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing any separation of my piperazinone enantiomers. Where do I start?
This is a common initial challenge. The complete co-elution of enantiomers points to a fundamental issue in the chiral recognition mechanism. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection:
-
The "Why": Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[2] If the CSP's structure doesn't offer the necessary interaction points for your specific piperazinone derivative, no separation will occur. The most critical factor in a successful chiral separation is the choice of an appropriate CSP.[1]
-
Troubleshooting Steps:
-
Polysaccharide-Based CSPs: These are often the first choice for piperazinone derivatives.[1] Columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or other cellulose and amylose-based phases have a broad applicability.[1][3] If one isn't working, consider another from the same family with a different selector (e.g., tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate)).[4]
-
Immobilized vs. Coated: Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) are more robust and compatible with a wider range of solvents compared to their coated counterparts (e.g., Chiralcel® OD, OJ).[5] This allows for more flexibility in mobile phase optimization.
-
Consult Databases: Utilize chiral application databases from column manufacturers to see if your specific piperazinone or a structurally similar compound has been successfully resolved and under what conditions.
-
2. Optimize the Mobile Phase - The Power of Additives:
-
The "Why": Piperazinones are basic compounds. Secondary interactions, such as ion-exchange with residual silanols on the silica support, can lead to poor peak shape and a lack of resolution. A basic additive in the mobile phase is often crucial to suppress these interactions and improve peak shape.[1][4]
-
Troubleshooting Steps:
-
Introduce a Basic Modifier: Add a small amount (typically 0.1%) of an amine like diethylamine (DEA) or isopropylamine to your mobile phase.[1][3][6] In many cases, the absence of a basic additive will result in the complete retention of basic analytes on the column.[4]
-
Consider an Acidic Modifier: While less common for basic compounds, sometimes an acidic modifier like trifluoroacetic acid (TFA) can improve separation, particularly if your piperazinone has acidic functional groups as well.
-
Q2: I have some separation, but the resolution (Rs) is poor (<1.5). How can I improve it?
Achieving baseline resolution (Rs > 1.5) is critical for accurate quantification.[1] If you have partial separation, you are on the right track. Fine-tuning the method is the next step.
1. Mobile Phase Composition & Temperature:
-
The "Why": The composition of the mobile phase directly influences the strength of the interactions between the enantiomers and the CSP. Small changes can significantly impact selectivity (α) and, consequently, resolution. Temperature affects the kinetics of these interactions and the mobile phase viscosity.
-
Troubleshooting Steps:
-
Adjust Solvent Ratios: Systematically vary the ratio of your organic solvents (e.g., acetonitrile and methanol).[3] Sometimes, a ternary mixture (e.g., Acetonitrile/Methanol/DEA) provides the optimal balance of interactions.[3]
-
Change the Alcohol Modifier: If you are using methanol, try switching to ethanol or isopropanol. The difference in polarity and hydrogen bonding capacity can alter the selectivity.
-
Optimize Temperature: Decrease the column temperature (e.g., from 35°C to 25°C or 15°C).[3] Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to better resolution, although this may increase analysis time and backpressure.
-
2. Flow Rate Adjustment:
-
The "Why": Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, which can lead to better separation.
-
Troubleshooting Steps:
Q3: My peaks are broad and tailing. What's causing this and how can I fix it?
Poor peak shape can compromise both resolution and the accuracy of integration.
1. Chemical Interactions:
-
The "Why": As mentioned, piperazinones are basic and can interact strongly with acidic sites on the silica gel support of the CSP. This secondary interaction is a primary cause of tailing.
-
Troubleshooting Steps:
-
Increase Basic Additive Concentration: If you are already using 0.1% DEA, try increasing it to 0.2%. This can further mask the active sites on the stationary phase.
-
Check Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate for your analyte's pKa to maintain a consistent ionization state.[7]
-
2. System and Column Health:
-
The "Why": Extracolumn dead volume, a clogged frit, or a deteriorating column can all contribute to peak broadening.
-
Troubleshooting Steps:
-
Check Connections: Ensure all fittings between the injector, column, and detector are properly made with the correct tubing to minimize dead volume.
-
Filter Your Samples: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column inlet.[1]
-
Column Wash: If the column has been used extensively, consider a recommended washing procedure to remove strongly retained contaminants. Be cautious with coated polysaccharide columns, as harsh solvents can damage them.[5]
-
Q4: My retention times are drifting from one injection to the next. Why is this happening?
Inconsistent retention times make peak identification and quantification unreliable.
1. Column Equilibration:
-
The "Why": Chiral separations can be very sensitive to the column's conditioning. Insufficient equilibration with the mobile phase, especially when additives are used, is a common cause of drifting retention times.[8]
-
Troubleshooting Steps:
-
Equilibrate Thoroughly: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection.[1]
-
Isocratic vs. Gradient: Chiral separations are most often performed in isocratic mode to avoid re-equilibration issues between runs.[8] If you must use a gradient, ensure a sufficient post-run equilibration step is included.
-
2. Mobile Phase Preparation:
-
The "Why": Inconsistent mobile phase composition, due to evaporation of volatile components or improper mixing, will cause retention time shifts.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase Daily: Volatile components like DEA can evaporate over time, changing the mobile phase's properties.
-
Degas Thoroughly: Ensure the mobile phase is properly degassed (e.g., by sonication or vacuum filtration) to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[1]
-
Experimental Protocols & Workflows
Protocol 1: Starting Method Development for Piperazinone Enantiomers
This protocol provides a robust starting point for separating a novel piperazinone compound.
1. System Preparation:
- HPLC System: Pump, autosampler, column oven, and a UV/PDA detector.[1]
- Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[1][3]
- Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v).[3]
- Carefully measure and mix the solvents.[1]
- Degas the mobile phase before use.[1]
2. Sample Preparation:
- Prepare a stock solution of your racemic piperazinone at 1 mg/mL in the mobile phase.[1]
- Dilute to a working concentration of 0.1 mg/mL with the mobile phase.[1]
- Filter the working solution through a 0.45 µm syringe filter.[1]
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 35 °C.[3]
- Injection Volume: 10 µL.[3]
- Detection: UV at a suitable wavelength (e.g., 205 nm if no strong chromophore is present).[1]
4. Analysis:
- Equilibrate the column for at least 30 minutes or until the baseline is stable.[1]
- Inject the sample and record the chromatogram.
- Calculate the resolution (Rs) between the enantiomer peaks. A value >1.5 indicates baseline separation.[1]
Troubleshooting Workflow Diagram
This diagram illustrates a logical flow for addressing common issues in chiral HPLC separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. jocpr.com [jocpr.com]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Preserving Stereochemical Integrity of (S)-1,5-diethylpiperazin-2-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chiral piperazinone scaffolds. This document provides in-depth troubleshooting advice and validated protocols to address a critical challenge: preventing the racemization of (S)-1,5-diethylpiperazin-2-one during functionalization reactions. Our goal is to equip you with the mechanistic understanding and practical tools necessary to maintain the stereochemical integrity of your molecules.
Part 1: Frequently Asked Questions - The Root of the Problem
This section addresses the fundamental principles governing the stereochemical stability of your chiral piperazinone.
Q1: I've performed a standard functionalization reaction on this compound, and my chiral HPLC analysis shows a mixture of R and S enantiomers. Why did my starting material racemize?
A1: The loss of stereochemical purity at the C3 position is almost always due to the formation of a planar, achiral enolate intermediate under your reaction conditions.[1][2] The hydrogen atom on the C3 carbon (the α-carbon) is acidic because of its proximity to the carbonyl group.[3]
In the presence of a base, this α-proton can be removed, causing the sp3-hybridized chiral center to rehybridize into a planar, sp2-hybridized enolate. This intermediate is no longer chiral. Subsequent protonation of this planar enolate can occur from either face with roughly equal probability, leading to the formation of both the (S) and (R) enantiomers, resulting in a racemic or partially racemized mixture.[4][5]
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Q2: What specific experimental factors are most likely to cause or accelerate this racemization?
A2: Several factors can promote the formation of the enolate intermediate and thus increase the risk of racemization. Careful control of these parameters is the key to preserving stereochemistry.
| Factor | High Racemization Risk | Low Racemization Risk | Scientific Rationale |
| Base Strength & Type | Strong, non-hindered bases (e.g., NaOH, NaOEt, NaH) | Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or bulky, strong bases (e.g., LDA) | Strong, small bases readily deprotonate the α-carbon.[3] Weak bases are often not strong enough to cause significant deprotonation. Bulky bases like LDA favor kinetic control, which can be exploited for stereoretentive reactions (see Part 2).[6] |
| Temperature | Elevated temperatures (> 25 °C) | Low temperatures (e.g., -78 °C to 0 °C) | Higher temperatures provide the activation energy for deprotonation and favor the formation of the more stable (thermodynamic) enolate, increasing the likelihood of racemization over time.[3] |
| Solvent | Polar, protic solvents (e.g., Methanol, Ethanol) | Apolar, aprotic solvents (e.g., Toluene, THF, Dichloromethane) | Protic solvents can facilitate proton transfer, stabilizing the enolate and promoting the forward and reverse reactions that lead to racemization.[7] |
| Reaction Time | Prolonged exposure (>12 hours) | Minimized reaction time | The longer the chiral center is exposed to conditions that permit even slow enolization, the greater the extent of racemization will be.[8] |
Part 2: Troubleshooting Guides for Specific Functionalizations
This section provides direct, actionable advice for common synthetic transformations.
Scenario 1: Functionalization at the N1-Position (e.g., N-Alkylation)
Even when targeting a different part of the molecule, improper conditions can inadvertently cause racemization at the C3 stereocenter.
Q: I am attempting to alkylate the N1-amide nitrogen using sodium hydride (NaH) followed by an alkyl halide, but I am observing significant racemization. Why is this happening and how can I fix it?
A: This is a classic case of using a base that is too strong and non-selective for the desired transformation. While NaH is effective for deprotonating the N1-amide, it is also a powerful base capable of deprotonating the α-carbon (C3), leading to the undesirable enolate formation and subsequent racemization.[1][3]
Troubleshooting N1-Alkylation
| Observation | Potential Cause | Recommended Solution & Protocol |
| ~5-20% Racemization | Reaction temperature is too high, or reaction time is too long, allowing a weaker base to slowly cause epimerization. | Reduce temperature to 0 °C or room temperature. Monitor reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed. |
| >20% Racemization | The base is too strong and/or not sterically hindered (e.g., NaH, LDA, LHMDS). | Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like Acetonitrile or DMF. These bases are typically strong enough to deprotonate the N-H of the amide but not the C-H at the α-position.[9] See Protocol 1 below. |
Scenario 2: Functionalization at the C3-Position (α-Alkylation)
Directly modifying the chiral center is challenging but achievable with precise control over the reaction mechanism.
Q: I need to introduce an alkyl group at the C3-position. Is it possible to do this without causing complete racemization?
A: Yes, but it requires carefully controlled conditions designed to form a kinetic enolate that is trapped in situ before it can equilibrate and racemize.[3] The key is to use a very strong, sterically hindered base at a very low temperature.
The base of choice for this transformation is Lithium diisopropylamide (LDA) . Its large steric bulk makes it preferentially deprotonate the less-hindered α-proton, and its high strength allows this to be done very quickly and irreversibly at low temperatures (typically -78 °C).[6] Once the kinetic enolate is formed, the electrophile (e.g., an alkyl halide) is added immediately to "trap" the enolate, forming the new C-C bond while preserving the original stereochemistry.
Caption: Decision workflow for selecting the appropriate functionalization protocol.
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating systems for minimizing racemization. Always monitor the enantiomeric excess (ee%) of your product using a validated chiral HPLC method.
Protocol 1: Optimized N1-Alkylation with Minimal Racemization
This protocol uses mild conditions to selectively alkylate the N1-position.
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (3.0 eq)
-
Acetonitrile (ACN), anhydrous (sufficient to make a 0.1 M solution)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and potassium carbonate.
-
Add anhydrous acetonitrile via syringe.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of starting material), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
-
Crucial Step: Analyze the purified product by chiral HPLC to confirm the retention of enantiomeric purity.
-
Protocol 2: Stereoretentive C3-Alkylation via Kinetic Enolate Formation
This protocol requires strict adherence to anhydrous and low-temperature conditions.
-
Materials:
-
This compound (1.0 eq)
-
Electrophile (e.g., Iodomethane) (1.1 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous (sufficient to make a 0.1 M solution)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, slowly add the LDA solution dropwise via syringe over 15 minutes. The solution may turn a pale yellow color, indicating enolate formation.
-
Stir the solution at -78 °C for 45 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., iodomethane) dropwise at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC (quench a small aliquot with saturated NH₄Cl before spotting).
-
Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Crucial Step: Immediately analyze the product by chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.
-
References
- Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Bentham Science Publishers. (2020). A Comprehensive Review on C-3 Functionalization of β-Lactams. Mini-Reviews in Organic Chemistry, 17(5), 534-550. [Link]
- Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(48), 15694-15695. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
- Mohr, J. T., & Stoltz, B. M. (2007). Enantioselective, Intermolecular α-Alkylation of Lactams. Organometallics, 26(24), 5877-5879. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
- LibreTexts Chemistry. (2021).
- AK Lectures. (2016).
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
- Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3450-3462. [Link]
- ResearchGate. (2015).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stereochemistry of addition to the carbonyl group. Part 17. Study of the factors affecting asymmetric induction in condensation reactions of methyl- and phenyl-magnesium bromide with chiral carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
common impurities in the synthesis of (S)-1,5-diethylpiperazin-2-one
Technical Support Center: (S)-1,5-diethylpiperazin-2-one Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during the synthesis of this chiral intermediate. Our goal is to provide practical, experience-driven advice to ensure the robustness and reproducibility of your synthetic protocol.
Introduction: The Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry. Achieving high purity and stereochemical integrity is paramount for its successful application in downstream processes. The most common synthetic strategies involve the cyclization of a linear diamine precursor. Impurities can arise from starting materials, side reactions during the core transformation, or degradation during workup and purification. This guide will address these challenges in a practical, question-and-answer format.
Section 1: A Plausible Synthetic Pathway
To understand the origin of impurities, we must first consider a common synthetic route. A logical and frequently employed strategy is the intramolecular cyclization of an activated N-substituted amino acid derivative. The diagram below illustrates a representative pathway starting from (S)-alanine, which serves as the chiral source.
Figure 1. A representative synthetic pathway for this compound, highlighting key stages where impurities can form.
Section 2: Troubleshooting Guide & Common Impurities
This section addresses specific experimental observations and links them to likely impurities and their root causes.
Q1: I'm observing an impurity with the same mass as my product in LC-MS, but it has a different retention time on a chiral column. What is it?
Answer: You are most likely observing the (R)-diastereomer of your target compound.
-
Causality: The chiral center at the 5-position (originating from the (S)-alanine backbone) is susceptible to epimerization (racemization) under harsh reaction conditions. The hydrogen atom at C5 is alpha to the carbonyl group, making it acidic and prone to removal by a strong base, especially at elevated temperatures. This can lead to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of (S) and (R) isomers.
-
Troubleshooting & Prevention:
-
Moderate Cyclization Conditions: Avoid using excessively strong bases (e.g., alkoxides) or high temperatures during the cyclization step. Consider milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time to what is necessary for complete cyclization. Monitor the reaction closely by HPLC.
-
Confirmation: Use a chiral HPLC or SFC (Supercritical Fluid Chromatography) method to confirm the presence of the diastereomer and determine the enantiomeric excess (ee) of your product.
-
Q2: My reaction has a significant amount of a high-molecular-weight impurity, approximately double the mass of the linear precursor. What could this be?
Answer: This is characteristic of a linear dimer or cyclic dimer .
-
Causality: During the amide coupling or cyclization steps, instead of the desired intramolecular reaction, an intermolecular reaction can occur between two molecules of the linear precursor. This is particularly prevalent at high concentrations. The activated carboxyl group of one molecule can react with the free secondary amine of another molecule, leading to a dimeric species.
-
Troubleshooting & Prevention:
-
High Dilution: The key to favoring intramolecular cyclization over intermolecular dimerization is to run the cyclization step under high-dilution conditions. This reduces the probability of two precursor molecules encountering each other. A typical starting concentration would be in the range of 0.01-0.05 M.
-
Slow Addition: If using a coupling agent, adding it slowly to the solution of the linear precursor can help maintain a low concentration of the activated species, further discouraging dimerization.
-
Figure 2. Competing intramolecular vs. intermolecular reaction pathways.
Q3: My final product is contaminated with unreacted starting materials, specifically the linear precursor. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is a common issue resulting from suboptimal reaction conditions or deactivation of the precursor.
-
Causality: The activation energy for the intramolecular cyclization may not be overcome, or the nucleophilicity of the secondary amine might be insufficient. If the precursor is an amino acid, it can form a salt with the base, reducing its availability for cyclization.
-
Troubleshooting & Prevention:
-
Temperature: Gently increase the reaction temperature. A modest increase (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate. Monitor for the formation of the (R)-diastereomer if you increase the heat.
-
Choice of Base: The base should be strong enough to deprotonate any amine salts but not so strong as to cause epimerization. Tertiary amines like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective catalysts for this type of lactamization.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF, DMAc, or acetonitrile are often effective for cyclization reactions.
-
Purification: If a small amount of the linear precursor remains, it can often be removed during purification. Its higher polarity compared to the cyclized product means it will have a different retention time on silica gel or in reverse-phase HPLC.
-
Q4: I am seeing impurities related to incomplete ethylation. What are these and how do I avoid them?
Answer: These are likely des-ethyl impurities, such as (S)-1-ethylpiperazin-2-one or (S)-5-ethylpiperazin-2-one.
-
Causality: These impurities arise if the N-ethylation steps (either of the alanine nitrogen or the ethylenediamine nitrogen) are incomplete. Reductive amination or alkylation reactions may not proceed to 100% conversion, carrying these un-ethylated or partially ethylated materials through the synthesis.
-
Troubleshooting & Prevention:
-
Force the Ethylation: Ensure the ethylation reaction goes to completion by using a slight excess of the ethylating agent (e.g., acetaldehyde in reductive amination) and sufficient reaction time. Monitor the reaction by a suitable method (e.g., TLC, LC-MS) until the starting amine is fully consumed.
-
Purify Intermediates: It is highly recommended to purify the ethylated intermediates before proceeding to the coupling and cyclization steps. Removing these related impurities early is far easier than separating the final, structurally similar piperazinone products.
-
Section 3: Data Summary of Common Impurities
The table below summarizes the key impurities discussed, providing a quick reference for identification.
| Impurity Name | Structure | Δ Mass from Product | Likely Analytical Observation |
| (R)-Diastereomer | (R)-1,5-Diethylpiperazin-2-one | 0 Da | Same MS, different RT on chiral column |
| Linear Precursor | (S)-N¹-(2-(ethylamino)propanoyl)-N¹,N²-diethylethane-1,2-diamine | +18 Da (as hydrate) | Higher polarity, different RT on RP-HPLC |
| Dimer Impurity | Dimer of the linear precursor | ~+174 Da | High MW peak in LC-MS |
| N1-des-ethyl | (S)-5-Ethylpiperazin-2-one | -28 Da | Lower MW peak in LC-MS |
| N4-des-ethyl | (S)-1-Ethylpiperazin-2-one | -28 Da | Lower MW peak in LC-MS |
Section 4: Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
This protocol provides a starting point for separating the (S) and (R) enantiomers. Optimization will be required for your specific system.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm (for the amide chromophore).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject a small volume (5-10 µL) and monitor the chromatogram for two separated peaks corresponding to the (S) and (R) isomers.
Protocol 2: High-Dilution Cyclization to Minimize Dimer Formation
This protocol outlines the general principle of performing a cyclization under high-dilution conditions.
-
Setup: In a large, dry reaction flask equipped with a magnetic stirrer and a dropping funnel, add the bulk of the solvent (e.g., acetonitrile or DCM, calculated to achieve a final concentration of ~0.01 M).
-
Precursor Solution: Dissolve the linear precursor and a suitable base (e.g., 1.5 equivalents of DIPEA) in a small amount of the same solvent. Add this solution to the dropping funnel.
-
Reaction: Heat the solvent in the main flask to the desired reaction temperature (e.g., 60 °C).
-
Slow Addition: Add the precursor solution from the dropping funnel to the heated solvent dropwise over a period of several hours (e.g., 4-8 hours). This maintains a very low instantaneous concentration of the precursor.
-
Completion: After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours to ensure full conversion.
-
Monitoring: Monitor the disappearance of the starting material by LC-MS or TLC.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are typical analytical techniques used for impurity profiling of piperazin-2-ones?
-
A: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the primary tool.[1] Chiral HPLC is essential for stereoisomers. Gas Chromatography (GC-MS) can be used for volatile starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structure elucidation of unknown impurities after isolation.
-
-
Q: My starting N,N'-diethylethylenediamine seems to be of poor quality. What impurities should I look for?
-
A: Commercial N,N'-diethylethylenediamine can contain mono-ethylated (N-ethylethylenediamine) or tri-ethylated species as impurities.[2] It is also hygroscopic and can absorb water and carbon dioxide from the air. It is best to use a freshly opened bottle or distill the material before use for critical applications.
-
-
Q: Can I use a peptide coupling reagent for the cyclization step?
-
A: While peptide coupling agents are used to form the linear precursor, they are generally not used for the final cyclization (lactamization) step from an amino ester. The cyclization is typically a thermally or base-promoted condensation. Using peptide coupling agents at this stage could promote intermolecular reactions.[3]
-
References
- Investigation of Impurities in Peptide Pools. (n.d.). MDPI.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). National Institutes of Health.
- N,N'-Diethylethylenediamine | C6H16N2. (n.d.). PubChem.
- Woodward, R. B., & Olofson, R. A. (1966). Peptide Synthesis. Organic Syntheses, Coll. Vol. 5, p.953 (1973); Vol. 46, p.89 (1966).
- Kubota, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478.
Sources
Technical Support Center: Navigating the Solubility Challenges of Piperazinone Derivatives
Answering your request, as a Senior Application Scientist, I've developed this comprehensive technical support center to address the significant challenges researchers face with the poor solubility of piperazinone derivatives in biological assays. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your experimental results.
Introduction: The Piperazinone Solubility Dilemma
The piperazinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates.[1] Its unique physicochemical properties, however, often lead to poor aqueous solubility, a major hurdle in drug discovery.[2][3] Low solubility can cause unreliable results in biological assays, mask true compound potency, and create significant delays in preclinical development.[4]
This guide is structured to provide direct, actionable solutions to the common solubility-related issues encountered when working with piperazinone derivatives in experimental settings.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the underlying scientific principles.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Question: I dissolved my piperazinone derivative in 100% DMSO to make a 10 mM stock. When I add it to my cell culture medium for a final concentration of 10 µM, a precipitate forms instantly. What is causing this "crashing out," and how can I prevent it?
Answer: This is a classic case of "solvent shock."[5] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer. The sudden change in solvent polarity causes a localized supersaturation of your compound, exceeding its kinetic solubility limit and forcing it to precipitate before it can be evenly dispersed.[5]
Root Cause Analysis & Solutions:
-
Rapid Solvent Exchange: The primary cause is the instantaneous dilution of the DMSO. The piperazinone molecules are suddenly exposed to an aqueous environment where they are poorly soluble, causing them to aggregate and precipitate.
-
Temperature Differential: Adding a room-temperature stock solution to cold media can further decrease the compound's solubility.[6]
Recommended Actions:
-
Pre-warm Your Media: Always use cell culture media that has been pre-warmed to the experimental temperature (typically 37°C) before adding your compound.[6]
-
Employ Stepwise Dilution: This is the most effective method to prevent solvent shock. Instead of a direct 1:1000 dilution, perform an intermediate dilution step. This gradually acclimates the compound to the aqueous environment.[5]
-
Optimize the Addition Process: Add the compound stock solution dropwise into the vortex of the gently stirring or swirling media. This ensures rapid dispersal and avoids localized high concentrations.[6]
Workflow for Preventing Solvent Shock
Caption: Stepwise dilution workflow to prevent compound precipitation.
Issue 2: Delayed Precipitation or Crystal Formation in Culture
Question: My compound solution looks fine initially, but after several hours or a day in the incubator, I see a fine white powder or crystalline structures at the bottom of my culture plate wells. Why is this happening?
Answer: This indicates that while your compound's concentration was initially below its kinetic solubility limit, it likely exceeds its thermodynamic solubility. Thermodynamic solubility is the true equilibrium solubility of a compound's most stable solid form and is often significantly lower than the apparent (kinetic) solubility measured after adding a DMSO stock.[7][8]
Root Cause Analysis & Solutions:
-
Metastable Supersaturation: The initial solution was likely supersaturated, a thermodynamically unstable state. Over time, the compound equilibrates by precipitating out of solution until it reaches its true, lower thermodynamic solubility limit.[8]
-
Interaction with Media Components: Salts, phosphates, and proteins in the media can interact with your compound, forming less soluble complexes over time.[6]
-
pH Shift: Cellular metabolism can acidify the culture medium, altering the ionization state and solubility of pH-sensitive piperazinone derivatives.[6]
-
Evaporation: In long-term cultures, evaporation can increase the compound's effective concentration, pushing it past its solubility limit.[2]
Recommended Actions:
-
Determine Thermodynamic Solubility: Before extensive biological testing, perform a shake-flask solubility assay to determine the true equilibrium solubility in your specific assay buffer. This value, not the kinetic one, should guide your maximum dosing concentration.[9]
-
Increase Serum Concentration: If compatible with your assay, increasing the percentage of fetal bovine serum (FBS) can help. Serum albumin acts as a carrier protein, binding to hydrophobic compounds and keeping them in solution.[5]
-
Consider Formulation Aids: For particularly challenging compounds, the use of solubilizing excipients may be necessary. See the FAQ section for more details.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator and use low-evaporation plates to prevent sample concentration over time.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A1: Understanding this distinction is critical for designing reliable assays.[10]
-
Kinetic Solubility is measured by adding a concentrated DMSO stock of a compound to an aqueous buffer and determining the concentration at which it precipitates.[11] It's a rapid, high-throughput measurement ideal for early drug discovery screening. However, it often overestimates the true solubility because it can form temporary supersaturated solutions.[7][10]
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution after an extended incubation (e.g., 24 hours) of the solid material with the buffer.[11] This is a more accurate representation of a compound's solubility under stable conditions and is crucial for lead optimization and formulation development.[9]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Compound in DMSO stock | Solid (crystalline) compound |
| Method | Rapid dilution & precipitation detection | Shake-flask, extended equilibration |
| Measurement | Apparent solubility (often supersaturated) | True equilibrium solubility |
| Throughput | High | Low to Medium |
| Use Case | Early Discovery (HTS, hit-finding) | Lead Optimization, Formulation |
| Reference | [9][11] | [7][9] |
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.1% .[12] While many cell lines can tolerate up to 0.5%, concentrations above this can lead to cytotoxicity, altered gene expression, and other off-target effects that can confound your results.[13][14] Always run a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent effects.[12]
Q3: My piperazinone derivative is still poorly soluble. What formulation strategies can I use?
A3: If simple methods are insufficient, several formulation strategies can enhance solubility. The choice depends on the physicochemical properties of your specific derivative.[15][16]
Decision Framework for Formulation Strategies
Caption: A decision tree for selecting an appropriate solubilization strategy.
-
pH Modification: For ionizable piperazinones, adjusting the pH of the buffer can dramatically increase solubility. Basic compounds are more soluble at acidic pH, and acidic compounds are more soluble at basic pH.[17]
-
Co-solvents: Using a mixture of solvents can improve solubility. Water-miscible organic solvents like propylene glycol or polyethylene glycol (PEG) 400 can be used in combination with water.[18][19]
-
Surfactants: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[20] Non-ionic surfactants like polysorbates (Tween® series) are commonly used.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.[15][17]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol ensures your compound is fully dissolved and accurately concentrated before use in any assay.
Materials:
-
Piperazinone derivative (solid)
-
Anhydrous DMSO
-
Analytical balance
-
1.5 mL microcentrifuge tube
-
Vortex mixer and microcentrifuge
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example (for 1 mL of 10 mM stock, MW = 350 g/mol ): Mass = 0.010 mol/L × 0.001 L × 350 g/mol × 1000 = 3.5 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound and transfer it to a labeled 1.5 mL tube.[21]
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.[21]
-
Brief Centrifugation: Briefly centrifuge the tube to pull down any solution from the cap and sides.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time.[5]
Protocol 2: Rapid Visual Kinetic Solubility Assessment
This is a quick method to estimate the kinetic solubility limit of your compound in a specific buffer.
Materials:
-
10 mM DMSO stock of your compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear 96-well plate
-
Multichannel pipette
Procedure:
-
Prepare Plate: Add 100 µL of the aqueous buffer to 10-12 wells of a 96-well plate.
-
Create Concentration Gradient:
-
In the first well, add 2 µL of your 10 mM DMSO stock to the 100 µL of buffer. This creates a 200 µM solution with ~2% DMSO. Mix well by pipetting up and down.
-
In subsequent wells, create a serial 2-fold dilution by transferring 50 µL from the previous well to the next, mixing thoroughly at each step.
-
-
Incubate: Let the plate sit at room temperature for 1-2 hours.[9]
-
Visual Inspection: Visually inspect the wells against a dark background. The highest concentration that remains clear (no visible precipitate, cloudiness, or crystals) is your estimated kinetic solubility. More advanced methods use nephelometry or light scattering for a quantitative readout.[22]
References
- Pharmaceutical Technology. (2022-01-03). Tackling the Big Issue of Solubility.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Scientist Solutions. (2025-01-16). DMSO in cell based assays.
- Schoch, P. J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Quora. (2017-08-03). What effects does DMSO have on cell assays?.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Procell. (2024-04-09). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- American Pharmaceutical Review. (2011-07-01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (2025-08-05). Discovery solubility measurement and assessment of small molecules with drug development in mind.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Semantic Scholar. (n.d.). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry.
- ScienceDirect. (2025-12-23). Co-solvent: Significance and symbolism.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
- American Pharmaceutical Review. (2014-04-29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Bitesize Bio. (2025-05-27). Top Ten Tips for Making Stock Solutions.
- ResearchGate. (2014-02-13). Troubleshooting Cell Culture Media for Bioprocessing.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21.
- Aura CL. (2025-11-14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- G-Biosciences. (2013-02-13). Stock Solutions 101: Everything You Need to Know.
- NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- UMCG. (n.d.). Preparation stock solution solid compound(s).
- NIH. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- NIH. (2024-12-16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- NIH. (n.d.). Piperazin-2-one. PubChem.
- ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- NIH. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
- PubMed. (2022-05-14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- OUCI. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06). The Chemistry of Piperazine: Synthesis and Core Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ovid.com [ovid.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enamine.net [enamine.net]
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- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Co-solvent: Significance and symbolism [wisdomlib.org]
- 19. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. crispmaastricht.nl [crispmaastricht.nl]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Synthesis of Piperazinones
Welcome to the technical support center dedicated to the nuanced art of asymmetric piperazinone synthesis. As researchers and drug development professionals, you understand that mastering the catalytic process is paramount for achieving high yields and stereoselectivity. This guide is structured to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the bedrock of understanding for optimizing your catalytic system.
Q1: What are the most common catalytic systems for the asymmetric synthesis of piperazinones?
A: The synthesis of chiral piperazinones often relies on transition-metal catalysis or organocatalysis. Transition-metal systems, particularly those based on rhodium, iridium, and palladium, paired with chiral phosphine or N-heterocyclic carbene (NHC) ligands, are prevalent for reactions like asymmetric hydrogenation or cyclization reactions. Organocatalysis, employing chiral Brønsted acids or amines, has also emerged as a powerful, metal-free alternative for specific transformations leading to piperazinone cores. The choice of catalyst is highly dependent on the specific reaction type and the substrate's electronic and steric properties.
Q2: What is "catalyst loading" and why is it a critical parameter to optimize?
A: Catalyst loading refers to the amount of catalyst used relative to the amount of limiting reactant, typically expressed in mole percent (mol %). It is a critical parameter for several reasons:
-
Economic Viability: Many catalysts, especially those containing precious metals and complex chiral ligands, are expensive. Minimizing the catalyst loading directly reduces process costs, which is crucial for large-scale synthesis.
-
Reaction Kinetics: Catalyst concentration directly influences the reaction rate. However, simply increasing the loading is not always better; it can sometimes lead to unwanted side reactions or product inhibition.
-
Enantioselectivity: The concentration of the catalyst can sometimes influence the enantiomeric excess (ee) of the product, a phenomenon known as a non-linear effect.
-
Downstream Processing: Higher catalyst loading can lead to greater contamination of the final product with residual metal, necessitating more rigorous and costly purification steps.
Q3: How do I select an appropriate starting point for catalyst loading in a new reaction?
A: For a novel transformation, a good starting point, based on literature precedents for similar reactions, is typically in the range of 1 to 5 mol %. If the reaction is sluggish, the loading might be cautiously increased. Conversely, if the reaction is fast and efficient, subsequent optimization should focus on systematically decreasing the loading to find the minimum required amount that maintains high yield and enantioselectivity within a reasonable timeframe.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured, question-and-answer guide to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Low Conversion or Stalled Reaction
Q: My reaction shows high enantioselectivity, but the conversion is low (<50%) even after an extended period. What are the likely causes and how can I resolve this?
A: Low conversion in the presence of good selectivity often points to issues with catalyst activity or stability rather than the fundamental stereochemical control. Here is a systematic approach to troubleshooting:
1. Catalyst Deactivation:
-
Cause: The active catalytic species may be degrading over the course of the reaction. This can be caused by impurities in the reagents or solvent (e.g., water, oxygen, or coordinating species), or by thermal instability.
-
Solution:
-
Ensure all solvents and reagents are rigorously dried and degassed. Using a glovebox or Schlenk line techniques is highly recommended.
-
Purify the substrate to remove any potential catalyst poisons.
-
Consider if the reaction temperature is too high, leading to catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
2. Insufficient Catalyst Loading:
-
Cause: The chosen catalyst loading may simply be too low for the reaction to proceed to completion in a reasonable time. The turnover number (TON) of the catalyst might be limited under your specific conditions.
-
Solution:
-
Perform a systematic screen by incrementally increasing the catalyst loading (e.g., from 1 mol % to 2 mol %, then 5 mol %). Monitor the conversion at set time points to determine the effect on the reaction rate.
-
3. Poor Solubility:
-
Cause: The catalyst or substrate may not be fully soluble in the chosen solvent, limiting the concentration of active species in the solution phase.
-
Solution:
-
Screen alternative solvents in which all components are fully soluble.
-
Slightly increasing the reaction temperature can sometimes improve solubility, but be mindful of potential catalyst decomposition.
-
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: High Conversion but Low Enantioselectivity (ee)
Q: My reaction proceeds to full conversion quickly, but the enantiomeric excess (ee) is poor. How can I improve the stereocontrol?
A: This common problem indicates that while the catalyst is active, it is not effectively discriminating between the two enantiotopic faces of the substrate. The solution lies in fine-tuning the parameters that govern the stereodetermining step of the catalytic cycle.
1. Temperature Effects:
-
Cause: Asymmetric reactions are often entropically disfavored. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus lowering the ee.
-
Solution:
-
Lowering the reaction temperature is one of the most effective strategies for improving enantioselectivity. Perform a temperature screening study (e.g., from room temperature down to -20 °C or lower) and analyze the impact on ee.
-
2. Solvent Polarity and Coordinating Ability:
-
Cause: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A change in solvent can alter the subtle non-covalent interactions that dictate stereoselectivity.
-
Solution:
-
Conduct a solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Ethyl Acetate).
-
3. Ligand Structure:
-
Cause: The chiral ligand is the primary source of stereochemical information. Its steric and electronic properties are paramount. The current ligand may not be a good fit for your specific substrate.
-
Solution:
-
If available, screen a library of related ligands with systematic variations in their steric bulk or electronic properties. This can often lead to a dramatic improvement in ee.
-
4. Catalyst Loading and Non-Linear Effects:
-
Cause: In some cases, catalyst aggregation or the formation of off-cycle dimeric species at higher concentrations can lead to a different, less selective catalytic pathway. This can result in a decrease in ee as catalyst loading increases.
-
Solution:
-
Investigate the effect of catalyst loading on ee. A decrease in loading might, counterintuitively, improve enantioselectivity.
-
The decision-making process for improving ee can be visualized as follows:
Caption: Decision workflow for optimizing enantioselectivity.
Experimental Protocols
Protocol 1: Systematic Catalyst Loading Optimization
This protocol outlines a methodical approach to determine the minimum catalyst loading required for efficient conversion and high enantioselectivity.
Objective: To identify the optimal catalyst loading that balances reaction time, yield, and enantiomeric excess while minimizing cost.
Methodology:
-
Setup: Prepare a series of identical reaction vials under an inert atmosphere (e.g., in a glovebox).
-
Stock Solutions: Prepare stock solutions of the substrate, catalyst precursor, and ligand in the chosen anhydrous, degassed solvent to ensure accurate dispensing of small quantities.
-
Reaction Matrix: Set up reactions with varying catalyst loadings as outlined in the table below. Ensure the substrate concentration and temperature are kept constant across all experiments.
| Experiment | Catalyst Loading (mol %) | Substrate (mmol) | Solvent Volume (mL) | Temperature (°C) |
| 1 | 5.0 | 0.1 | 1.0 | 25 |
| 2 | 2.5 | 0.1 | 1.0 | 25 |
| 3 | 1.0 | 0.1 | 1.0 | 25 |
| 4 | 0.5 | 0.1 | 1.0 | 25 |
| 5 | 0.1 | 0.1 | 1.0 | 25 |
| 6 | 0.05 | 0.1 | 1.0 | 25 |
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction.
-
Analysis: Quench the aliquot and analyze it by a suitable chromatographic method (e.g., HPLC or GC with a chiral stationary phase) to determine the conversion and enantiomeric excess (ee).
-
Data Evaluation: Plot conversion vs. time for each catalyst loading. Determine the time required to reach >95% conversion. Then, plot the final ee against the catalyst loading. The optimal loading is the lowest amount that achieves the desired conversion and ee within an acceptable timeframe.
Data Presentation:
The results of this experiment can be summarized as follows:
| Catalyst Loading (mol %) | Time for >95% Conversion (h) | Final Yield (%) | Final ee (%) |
| 5.0 | 1 | 99 | 98 |
| 2.5 | 2 | 99 | 98 |
| 1.0 | 4 | 98 | 98 |
| 0.5 | 12 | 97 | 97 |
| 0.1 | 48 | 95 | 97 |
| 0.05 | >72 (stalled at 60%) | 60 | 96 |
Technical Support Center: Improving the Diastereoselectivity of Piperazinone Synthesis
Welcome to the technical support center for the diastereoselective synthesis of piperazinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to these critical pharmacophores. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower your experimental design.
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including anti-cancer agents and antiemetic drugs.[1][2] Achieving stereochemical control during synthesis is paramount, as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. This guide provides solutions to common challenges encountered in achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high diastereoselectivity in piperazinone synthesis?
There are several effective strategies, and the optimal choice depends on your specific target molecule, available starting materials, and scalability requirements. The main approaches include:
-
Catalytic Asymmetric Synthesis : This is a powerful and atom-economical approach. Methods like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, and iridium or rhodium-catalyzed reductive amination cascades have demonstrated excellent diastereoselectivities (often >20:1 d.r.) and enantioselectivities.[1][3][4]
-
Organocatalysis : One-pot domino reactions, such as the Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC), can provide high stereoselectivity through a stereoselective epoxidation step mediated by a chiral organocatalyst.[2][5]
-
Chiral Pool Synthesis : This classic technique utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereocenters.[1][6]
-
Substrate Control/Chiral Auxiliaries : A chiral auxiliary attached to the substrate can direct the stereochemical outcome of a reaction. While effective, this often requires additional synthesis and removal steps.
-
Thermodynamic Epimerization : For certain piperazine derivatives, it's possible to epimerize a mixture of diastereomers to favor the more thermodynamically stable isomer using methods like visible light-mediated photocatalysis.[7]
Q2: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the first troubleshooting steps?
A low diastereomeric ratio (d.r.) is a common issue. Before making drastic changes to your core synthesis, consider these initial checks:
-
Reaction Temperature : Temperature can have a significant impact on selectivity. Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy, though it may slow the reaction rate.[8]
-
Solvent Polarity : The solvent can influence transition state geometries. Experiment with a range of solvents with varying polarities (e.g., from non-polar toluene to polar DCM or THF) to find optimal conditions.[8]
-
Reagent Addition Rate : Slow, dropwise addition of a key reagent can maintain its low concentration, which can be crucial for suppressing side reactions or disfavoring the formation of an undesired diastereomer.[8]
-
Base Selection : If a base is used, its strength and steric bulk can be critical. A weaker or bulkier base might selectively deprotonate one site or favor a specific reaction pathway, improving selectivity.[8][9]
Q3: How do I select the appropriate catalyst for my asymmetric synthesis?
Catalyst selection is substrate and reaction-dependent. Here’s a general thought process:
-
For Hydrogenation of Unsaturated Piperazinones : Palladium-based catalysts are a well-established choice, often providing high yields and excellent selectivities.[1][4]
-
For Reductive Amination Cascades : Iridium and Rhodium complexes, particularly with phosphoramidite-phosphine ligands, have proven effective for the coupling of alkyl diamines and α-ketoesters.[3]
-
For Domino/Cascade Reactions : Chiral organocatalysts, such as quinine-derived ureas, are excellent for one-pot sequences involving steps like asymmetric epoxidation.[2][10]
A logical first step is to consult the literature for syntheses of analogous structures. If your specific transformation is novel, a catalyst screening is necessary. See our troubleshooting guide below for a systematic approach.
Q4: What is the role of N-protecting groups in controlling stereoselectivity?
N-protecting groups are not merely passive participants; they exert significant steric and electronic influence. A bulky protecting group (like Boc or Cbz) can:
-
Direct Incoming Reagents : By blocking one face of the molecule, a bulky group can force an incoming reagent or substrate to approach from the less hindered side, thereby controlling the stereochemical outcome.
-
Influence Ring Conformation : The size of the protecting group can lock the piperazinone ring into a specific conformation, which in turn can favor the formation of one diastereomer over another.
-
Prevent Side Reactions : In reactions like N-alkylation, using orthogonal protecting groups is essential to achieve mono-alkylation and prevent undesired di-substitution.[8] The choice of N-substituent can also unexpectedly impact the yield and enantioselectivity in asymmetric lithiation reactions.[11]
Q5: I'm struggling with the purification of my diastereomers. Any suggestions?
Separating diastereomers can be challenging. Here are some practical tips:
-
Flash Chromatography Optimization : If the diastereomers are not well-separated on silica gel, try changing the eluent system. A less polar solvent system often provides better resolution. Sometimes, switching to a different stationary phase (like alumina) can be effective.
-
Recrystallization : If your product is a solid, recrystallization can be a highly effective method for isolating a single, pure diastereomer.
-
Preparative HPLC/SFC : For difficult separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase can resolve even very similar diastereomers.[1]
-
Derivatization : In some cases, you can temporarily convert the mixture of diastereomers into derivatives that are more easily separated. After separation, the derivatives are converted back to the desired products.
Q6: Are there any one-pot methods to improve efficiency and selectivity?
Yes, one-pot or "telescoped" procedures are highly advantageous. They reduce workup steps, minimize material loss, and can improve selectivity by quickly consuming reactive intermediates. A prime example is the Domino Ring-Opening Cyclization (DROC) method, which combines a Knoevenagel condensation, an asymmetric epoxidation, and the final cyclization in a single pot to produce 3-aryl/alkyl piperazin-2-ones in high yield and enantioselectivity.[2][12]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.)
A poor d.r. indicates that the energy difference between the transition states leading to the two diastereomers is small. The goal is to increase this energy gap.
Guide 1.1: Optimizing Reaction Conditions
The interplay between temperature, solvent, and concentration is critical. Use the following table as a guide for systematic optimization.
| Parameter | Recommended Change | Rationale |
| Temperature | Decrease Temperature | Lowering the temperature (e.g., from room temp to 0 °C or -78 °C) increases the selectivity for the product formed via the lower energy transition state. Be mindful of significantly reduced reaction rates.[8][13] |
| Solvent | Screen Solvents of Varying Polarity | The solvent can stabilize or destabilize transition states differently. A common screening set includes Toluene (non-polar), THF (polar aprotic), and DCM (polar aprotic). |
| Concentration | Vary Reactant Concentration | In reactions involving aggregation, like those with lithium amides, concentration can affect the geometry and reactivity of the active species, thereby influencing diastereoselectivity.[9] |
| Base | Change Base Strength/Sterics | If a base is used for deprotonation, switching to a bulkier base (e.g., LDA vs. LiHMDS) or a weaker base can enhance selectivity by interacting differently with the substrate.[8][9] |
Guide 1.2: Catalyst and Ligand Screening Workflow
When developing a new catalytic asymmetric reaction, a systematic screening process is essential.
Caption: A logical workflow for catalyst and ligand screening.
Causality: Different metal/ligand combinations create unique chiral environments. For instance, in palladium-catalyzed allylic alkylation, the ligand controls the facial selectivity of the nucleophilic attack on the π-allyl complex.[14] A systematic screen explores these different chiral pockets to find the best match for your substrate.
Problem 2: Poor Yields and Side Product Formation
Low yields are often due to competing, non-productive reaction pathways.
Guide 2.1: Identifying and Minimizing Side Reactions
-
Di-alkylation of Piperazine Nitrogen : A common issue when functionalizing the piperazine core.
-
Solution : Use a large excess (5-10 equivalents) of the piperazine starting material relative to the alkylating agent. This statistically favors mono-alkylation.[8] Alternatively, use orthogonal protecting groups on the two nitrogen atoms.
-
-
Racemization/Epimerization : If your chiral center is adjacent to a carbonyl group, it may be susceptible to enolization and subsequent racemization, especially under harsh basic or acidic conditions.
-
Solution : Use milder bases or non-protic conditions. Keep reaction times as short as possible.
-
-
Decomposition : Some intermediates can be unstable.
-
Solution : "Telescoping" reactions into a one-pot procedure can minimize decomposition by ensuring the unstable intermediate is consumed by the next reagent as soon as it is formed.[10]
-
Protocol 2.2: High-Yield One-Pot Piperazin-2-one Synthesis via DROC
This protocol is adapted from the work of Lattanzi and coworkers and demonstrates a highly efficient, stereoselective one-pot synthesis.[2][12]
Objective : To synthesize a 3-aryl-piperazin-2-one from an aromatic aldehyde.
Materials :
-
Aromatic aldehyde (1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (1.0 equiv)
-
Quinine-derived urea catalyst (e.g., eQNU, 10 mol%)
-
Cumyl hydroperoxide (CHP, 1.1-1.2 equiv)
-
N,N'-dibenzylethylenediamine (1.2 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure :
-
Knoevenagel Condensation : To a solution of the aromatic aldehyde (1.0 equiv) and (phenylsulfonyl)acetonitrile (1.0 equiv) in anhydrous toluene, add the eQNU catalyst (10 mol%). Stir at room temperature until the formation of the intermediate E-alkene is complete (monitor by TLC or LC-MS).
-
Asymmetric Epoxidation : To the same reaction vessel, add cumyl hydroperoxide (CHP, 1.1-1.2 equiv). Stir the mixture at the optimized temperature (e.g., -20 °C) until the alkene is consumed, forming the chiral epoxide.
-
Domino Ring-Opening Cyclization (DROC) : Add N,N'-dibenzylethylenediamine (1.2 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the formation of the piperazin-2-one is complete.
-
Workup and Purification : Quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography to yield the enantioenriched piperazin-2-one.
Causality : The high stereoselectivity of this entire sequence is established during the organocatalyzed asymmetric epoxidation step. The chiral catalyst creates a chiral environment that directs the epoxidation to one face of the alkene, leading to a highly enantioenriched epoxide intermediate which then cyclizes to the final product.[5]
Caption: Workflow for the one-pot DROC synthesis of piperazinones.
Problem 3: Interconverting Diastereomers (Epimerization)
In some cases, you can use the inherent stability difference between diastereomers to your advantage. If your synthesis produces the less stable isomer, or a mixture, you may be able to epimerize it to the more stable one.
Guide 3.1: Leveraging Thermodynamic Equilibration via Photocatalysis
This approach uses a photocatalyst and a hydrogen atom transfer (HAT) agent to reversibly break and reform a C-H bond at the stereogenic center, allowing the mixture to equilibrate to the thermodynamically favored diastereomer.[7]
Objective : To epimerize a mixture of piperazine diastereomers to the more stable isomer.
Materials :
-
Piperazine diastereomeric mixture (1.0 equiv)
-
Photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbpy)]PF6, 1 mol%)
-
HAT Agent (e.g., Thiophenol or Methyl thioglycolate, 1.0 equiv)
-
Methanol
-
Blue LED light source
Step-by-Step Procedure :
-
In a reaction vessel, dissolve the piperazine mixture, photocatalyst, and HAT agent in methanol.
-
Degas the solution with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the stirred solution with a blue LED light source at room temperature.
-
Monitor the reaction by NMR or LC-MS until the diastereomeric ratio no longer changes, indicating that thermodynamic equilibrium has been reached.
-
Remove the solvent and purify the product to isolate the enriched, more stable diastereomer.
Causality : The photocatalyst, upon excitation by light, initiates a radical chain process. The thiyl radical from the HAT agent reversibly abstracts a hydrogen atom from the stereocenter alpha to the nitrogen. The resulting planar radical intermediate can be re-hydrogenated from either face, but over time, the reaction equilibrates to favor the formation of the lower-energy, more stable diastereomer.[7]
References
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.Organic Chemistry Frontiers, [Link][1][4]
- Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cycliz
- Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones.Organic Letters, [Link]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.The Journal of Organic Chemistry, [Link][2]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - Supporting Information.
- Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides.PubMed, [Link]
- Syntheses and transformations of piperazinone rings. A review.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.Organic & Biomolecular Chemistry, [Link]
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.Journal of the American Chemical Society, [Link][11]
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.ChemRxiv, [Link][9]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
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Technical Support Center: Troubleshooting Low Conversion Rates in Piperazinone Cyclization Reactions
Welcome to the technical support center for piperazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates in piperazinone cyclization reactions. Piperazinones are privileged scaffolds in medicinal chemistry, but their synthesis via cyclization can be challenging.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format, supplemented with detailed protocols and visual aids to navigate the complexities of your experimental work.
Part 1: Foundational Issues & Initial Checks
This section addresses the most fundamental parameters that can impact your reaction's success. Before delving into complex optimization, ensure these basics are thoroughly checked.
Question 1: My reaction shows little to no conversion of the starting material. What are the primary factors I should investigate first?
Answer: When facing a complete lack of reactivity, the issue often lies with the fundamental setup or the integrity of the reagents rather than subtle kinetic factors. A systematic check of the following is crucial:
-
Reagent Quality and Purity:
-
Starting Materials: Verify the purity of your linear precursor (e.g., N-substituted ethylenediamine derivative). Impurities can inhibit catalysts or participate in side reactions. Re-purify starting materials by chromatography or recrystallization if purity is questionable.
-
Catalyst/Reagent Integrity: Many reagents, especially organometallics, bases (like NaH or LDA), and some phosphine ligands, are sensitive to air and moisture.[2] Use freshly opened bottles or properly stored reagents. Catalyst deactivation is a primary cause of reaction failure.[3]
-
-
Stoichiometry: Double-check all calculations for reagent stoichiometry. An incorrect molar ratio, especially of the catalyst or a key base, can completely halt the reaction.
-
Reaction Temperature: Confirm that the reaction is being conducted at the specified temperature. A malfunctioning heating mantle, oil bath, or cryostat can lead to a reaction environment that is too cold to overcome the activation energy. Some cyclizations require elevated temperatures to proceed efficiently.[4][5]
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Solvent Quality: Ensure solvents are anhydrous, especially for moisture-sensitive reactions. The presence of water can quench strong bases, hydrolyze intermediates, or deactivate catalysts.[3]
Question 2: The reaction proceeds, but it is extremely sluggish and stalls at a low conversion rate, even after an extended period. What should I consider?
Answer: A sluggish reaction that fails to reach completion points towards issues with kinetics, equilibrium, or gradual deactivation of a key component.
-
Insufficient Thermal Energy: The initial reaction temperature might be too low. Intramolecular cyclizations often have a significant activation energy barrier. A modest increase in temperature (e.g., in 10-20 °C increments) can dramatically increase the reaction rate.[6] However, be mindful that excessive heat can also promote side reactions or decomposition.
-
Catalyst Loading and Activity: The catalyst loading might be insufficient. For catalyzed reactions, increasing the catalyst percentage (e.g., from 1 mol% to 5 mol%) can improve conversion. If you suspect the catalyst is deactivating over time, a second addition of the catalyst midway through the reaction can sometimes restart a stalled reaction.
-
Product Inhibition: In some cases, the formed piperazinone product can act as a ligand, coordinating to the catalyst and inhibiting its activity. This is particularly relevant in metal-catalyzed processes. Diluting the reaction may sometimes mitigate this effect, although it can also slow down the desired reaction.
-
Reversible Reaction: Consider if the reaction is reversible under the current conditions. If the cyclization is in equilibrium with the open-chain precursor, you may need to actively remove a byproduct (e.g., water or an alcohol) to drive the reaction forward according to Le Châtelier's principle.[7]
Part 2: Optimizing Key Reaction Components
If foundational checks do not resolve the issue, a more focused optimization of individual reaction components is necessary.
Question 3: I suspect my choice of catalyst or base is suboptimal. How can I effectively troubleshoot this?
Answer: The catalyst or base is fundamental to promoting the key bond-forming cyclization step. Its nature, strength, and steric profile must be well-matched to the substrate.
-
Mechanism-Based Selection: The choice of promoter depends on the specific cyclization strategy.
-
Acid Catalysis: Used for cyclizations involving activation of a carbonyl group or for dehydrative cyclizations from amino-alcohol precursors. Common choices include PTSA, TFA, or Lewis acids like Sc(OTf)₃.
-
Base-Mediated Cyclization: For intramolecular SN2-type reactions where a nucleophilic amine attacks an electrophilic center (e.g., an alkyl halide), a non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Examples include DBU, DIPEA, or inorganic bases like K₂CO₃ or Cs₂CO₃.[1]
-
Metal Catalysis: Palladium, copper, and iridium catalysts are frequently used for various cyclization strategies, including reductive amination and C-H activation pathways.[8][9][10] The choice of ligand is as critical as the metal itself.[2]
-
-
Troubleshooting & Optimization:
-
Screen Different Catalyst Types: If an acid-catalyzed reaction is failing, consider if a base-mediated pathway is feasible with a different precursor.
-
Vary the Base Strength: For base-mediated reactions, a stronger base may be required to generate a sufficient concentration of the nucleophile. Conversely, a base that is too strong can cause undesired side reactions like elimination.
-
Ligand Screening for Metal Catalysis: For reactions like Buchwald-Hartwig amination, the ligand determines the efficacy of the catalytic cycle. Screen a panel of ligands with varying steric bulk and electronic properties (see table below).[2]
-
Table 1: Comparison of Common Catalysts/Bases for Piperazinone Cyclization
| Catalyst/Base | Class | Typical Use Case | Key Considerations |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Brønsted Acid | Dehydrative cyclization of amino alcohols. | Requires heat and often water removal. |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Intramolecular alkylation (SN2). | Mild, inexpensive, but can have low solubility. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic Base | Intramolecular alkylation (SN2). | More soluble and often more effective than K₂CO₃.[1] |
| DIPEA / Et₃N | Organic Base | General purpose non-nucleophilic base. | Can be difficult to remove; potential for quenching. |
| Pd₂(dba)₃ + Ligand | Organometallic | Buchwald-Hartwig amination, C-N coupling. | Requires inert atmosphere; ligand choice is critical.[2] |
| Sodium Triacetoxyborohydride | Reducing Agent | Reductive amination cyclization. | Mild reducing agent, tolerant of many functional groups. |
Question 4: How significantly does the solvent affect my cyclization reaction, and what is a systematic way to select the best one?
Answer: Solvent choice is critical and can be the difference between a high-yielding reaction and a complete failure. The solvent influences reactant solubility, stabilizes or destabilizes transition states, and mediates catalyst activity.
-
Causality of Solvent Effects:
-
Polarity: The polarity of the solvent affects the reaction rate, especially if the polarity of the transition state differs significantly from the starting materials. For SN2-type cyclizations, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they solvate the cation of the base but leave the nucleophilic anion relatively free, accelerating the reaction.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can hydrogen-bond with and stabilize the amine nucleophile, reducing its reactivity. Therefore, aprotic solvents are generally favored for base-mediated cyclizations.
-
Coordinating Ability: In organometallic catalysis, coordinating solvents like THF can sometimes act as ligands and inhibit the catalyst. In such cases, non-coordinating solvents like toluene or dioxane may be superior.[4]
-
-
Systematic Solvent Screening:
-
Begin with commonly used solvents for your reaction type (e.g., DMF or acetonitrile for SN2, toluene for Pd-catalysis).
-
If conversion is low, screen a small panel of solvents with varying polarities and coordinating abilities.
-
Ensure all solvents are rigorously dried, as water content can be a confounding variable.
-
Question 5: My starting material has significant steric hindrance near the reacting centers. How can I overcome this to improve conversion?
Answer: Steric hindrance dramatically slows down the rate of intramolecular reactions by making it difficult for the molecule to adopt the required conformation for cyclization.
-
Increase Thermal Energy: More thermal energy can help overcome the conformational restrictions. Running the reaction at a higher temperature is the first strategy to try.[5]
-
Change the Catalyst/Reagent: A less bulky base or a catalyst with a smaller ligand might be able to access the sterically hindered site more easily.
-
High Dilution Conditions: Steric hindrance can sometimes favor intermolecular side reactions (e.g., dimerization) over the desired intramolecular cyclization. Performing the reaction under high dilution (e.g., 0.01-0.001 M) can disfavor intermolecular pathways and promote cyclization. This is often achieved by the slow addition of the substrate to a heated solution of the catalyst/reagent.
-
Alternative Synthetic Strategies: If the hindrance is too great, a different cyclization strategy may be necessary. For example, a ring-closing metathesis (RCM) approach followed by reduction, or a reductive amination of a diketone precursor, might be more feasible than a sterically demanding SN2 reaction.[8]
Part 3: Addressing Side Reactions and Anhydrous Conditions
Question 6: My conversion is low due to the formation of significant byproducts. What are the most common side reactions and how can they be minimized?
Answer: Byproduct formation directly consumes starting material and reduces the yield of the desired product. Identifying the byproduct is the first step to mitigation.
-
Common Side Reactions:
-
Dimerization/Oligomerization: This occurs when one molecule reacts with another instead of with itself. As mentioned, this is common with sterically hindered substrates or at high concentrations.
-
Solution: Use high dilution conditions.
-
-
Elimination: If there is a leaving group and a proton beta to it, base-mediated elimination can compete with substitution.
-
Solution: Use a more sterically hindered, non-nucleophilic base. Sometimes, lowering the reaction temperature can favor substitution over elimination.
-
-
Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high heat, strong acid/base).
-
Solution: Reduce the reaction temperature or time. Screen for milder catalysts or reagents.
-
-
-
Analytical Approach: Use LC-MS or GC-MS to identify the mass of the major byproducts.[11][12] This information is invaluable for diagnosing the problematic pathway.
Question 7: How important is the removal of water, and what is the most reliable method for ensuring my reaction is anhydrous?
Answer: For many cyclization reactions, particularly those involving strong bases, organometallics, or water-sensitive intermediates, the presence of even trace amounts of water can be highly detrimental.[3] Water can quench reagents, hydrolyze starting materials, and deactivate catalysts.
-
Impact of Water:
-
Quenching of Bases: Strong bases (e.g., NaH, LDA) react violently with water.
-
Catalyst Deactivation: Many Lewis acids and transition metal catalysts are deactivated by water.
-
Hydrolysis: Ester or amide functionalities in the substrate can be hydrolyzed.
-
-
Methods for Ensuring Anhydrous Conditions:
-
Drying Solvents: Use freshly distilled solvents or pass them through an activated alumina column (solvent purification system).
-
Drying Reagents: Solid reagents can be dried in a vacuum oven. Liquid reagents can be stored over molecular sieves.
-
Use of Drying Agents in the Reaction: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can scavenge trace amounts of water generated or introduced adventitiously.[7]
-
Azeotropic Removal of Water: For reactions that produce water (e.g., intramolecular condensation), using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene or benzene) is a highly effective method to drive the reaction to completion.[7][13]
-
Part 4: Experimental Protocols & Visual Workflows
Protocol 1: Step-by-Step Guide to Catalyst/Base Screening
This protocol outlines a parallel screening approach to quickly identify an effective catalyst or base for your piperazinone cyclization.
-
Preparation: Arrange an array of reaction vials (e.g., 8 mL vials with stir bars) on a multi-position reaction block.
-
Substrate Addition: To each vial, add a precise amount of your linear cyclization precursor (e.g., 0.1 mmol).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 1 mL of DMF) to each vial.
-
Catalyst/Base Addition: To each vial, add a different catalyst or base (e.g., Vial 1: K₂CO₃, Vial 2: Cs₂CO₃, Vial 3: DBU, etc.). Ensure molar equivalents are consistent or as recommended by literature.
-
Reaction Execution: Seal the vials under an inert atmosphere (N₂ or Ar), place them in the heating block, and run the reaction at the desired temperature for a set period (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or TLC to determine the relative conversion to the desired piperazinone product.
Protocol 2: Rigorous Water Removal via Azeotropic Distillation with a Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried before use.
-
Charge the Flask: Add the starting material and a suitable solvent that forms a water azeotrope (e.g., toluene) to the flask.
-
Fill the Trap: Pre-fill the Dean-Stark trap with the same anhydrous solvent until it begins to flow back into the reaction flask.
-
Heating: Heat the flask to reflux. The solvent-water azeotrope will vaporize, condense, and collect in the trap.
-
Water Separation: As the condensate cools in the trap, the denser water will separate and collect at the bottom, while the solvent will overflow and return to the flask.
-
Completion: Continue the reflux until no more water collects in the trap. At this point, the reaction is effectively anhydrous. The cyclization reagent/catalyst can now be added to initiate the reaction.[13]
Part 5: Visualization of Concepts and Workflows
Diagram 1: General Mechanism of a Base-Mediated Intramolecular SN2 Cyclization
Caption: Key steps in a base-mediated piperazinone formation.
Diagram 2: Troubleshooting Workflow for Low Conversion Rates
Caption: A logical progression for troubleshooting experiments.
References
- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404.
- Tarasov, A. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794.
- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(13), 7888-7892.
- Kaur, H., & Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 18-32.
- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health.
- Synfacts. (2023). Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cyclization. Thieme, 19(09), 0867.
- De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(5), 541-551.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and...
- Královičová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
- University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water.
- YouTube. (2022). Cyclization by Intramolecular aldol condensation || cyclisation reactions || organic chemistry.
- Wikipedia. (n.d.). Aldol condensation.
- Sancineti, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461.
- Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
- Liu, Y., & O'Doherty, G. A. (2024). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters.
- ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- Abás, S., et al. (2018). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 23(10), 2691.
- ResearchGate. (2014). How to remove water in a condensation reaction on microscale (without Dean Stark)?
- Sarı, S., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 221-232.
- Chemistry – A European Journal. (n.d.). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐.
- ResearchGate. (n.d.). Remarkable temperature effect on intramolecular [3+2] cyclization.
- ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine.
- Aliabadi, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. DARU Journal of Pharmaceutical Sciences, 29(1), 165-174.
- Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate.
- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Jadhav, A. M., et al. (2013). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 18(10), 12939-12952.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ElectronicsAndBooks. (n.d.). Synthesis of Piperazines by Reductive Cyclization. Available at: [https://electronicsandbooks.com/eab1/manual/Organic%20Syntheses/ οργανική%20σύνθεση%20-%20Organic%20Syntheses%20Collective%20Volume%204%20(1963)/809-812.pdf]([Link] οργανική%20σύνθεση%20-%20Organic%20Syntheses%20Collective%20Volume%204%20(1963)/809-812.pdf)
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stability issues of (S)-1,5-diethylpiperazin-2-one in different pH conditions
Technical Support Center: (S)-1,5-diethylpiperazin-2-one
A Guide to Understanding and Managing pH-Dependent Stability
Welcome to the technical support resource for this compound. This guide, prepared by our senior application scientists, provides in-depth information, troubleshooting advice, and validated protocols to help you navigate the challenges associated with the pH-dependent stability of this compound. Our goal is to empower you to generate reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers encounter when working with this compound in aqueous environments.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A: The principal degradation pathway for this compound is the hydrolysis of the internal amide (lactam) bond. This reaction cleaves the six-membered ring to form the corresponding linear amino acid derivative. This process is a common degradation route for cyclic amide structures and can be significantly influenced by the pH of the solution.[1][2][3]
Q2: I'm observing a rapid loss of my compound during my experiments. Could this be due to pH instability?
A: Yes, it is highly probable. The lactam ring in the piperazin-2-one structure is susceptible to both acid- and base-catalyzed hydrolysis.[4][5][6] If your experimental medium is strongly acidic (pH < 4) or alkaline (pH > 8), you can expect an accelerated rate of degradation. Many standard biological assays are conducted at physiological pH (~7.4), where the compound is more stable, but even slight deviations or the use of unbuffered solutions can lead to significant compound loss over time.
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A: For most lactam-containing molecules, maximum stability is typically observed in the neutral to slightly acidic pH range (approximately pH 5-7). Within this window, both acid- and base-catalyzed hydrolysis reactions are at their minimum rates. For critical long-term experiments, it is advisable to perform a preliminary pH-rate profile study (see Protocol 1) to determine the specific pH of maximum stability for your exact experimental conditions.
Q4: How should I prepare and store aqueous stock solutions of this compound?
A: To maximize shelf-life, prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as DMSO or anhydrous ethanol. For immediate use in aqueous buffers, we recommend preparing the stock solution in a buffer system maintained between pH 5 and 7. If storing aqueous solutions, even for a short period, it is best to keep them refrigerated (2-8°C) or frozen (-20°C to -80°C) to slow the rate of hydrolysis.[7] Avoid storing the compound in highly acidic or basic aqueous solutions.
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common experimental issues.
Guide 1: Inconsistent or Non-Reproducible Assay Results
If you are experiencing variability in your experimental outcomes, compound degradation may be the underlying cause. Follow this diagnostic workflow.
Troubleshooting Workflow: Assay Variability
Sources
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- 6. uregina.ca [uregina.ca]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Quantification of (S)-1,5-diethylpiperazin-2-one
Welcome to the technical support resource for the analytical method validation of (S)-1,5-diethylpiperazin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into establishing a robust, reliable, and compliant quantitative method for this chiral molecule. Our approach is rooted in fundamental scientific principles and aligned with global regulatory expectations.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the validation of a quantitative analytical method for a chiral pharmaceutical compound.
Q1: What is analytical method validation, and why is it critical for a compound like this compound?
A1: Analytical method validation is the documented process of demonstrating that a specific analytical procedure is suitable for its intended purpose.[1] For a pharmaceutical compound like this compound, this is non-negotiable. The data generated—whether for pharmacokinetic, toxicokinetic, or quality control studies—forms the basis for critical decisions in drug development. Validation ensures the reliability, reproducibility, and accuracy of these data. Because this is a chiral molecule, the method must not only quantify the total amount but also distinguish the (S)-enantiomer from its (R)-counterpart, as enantiomers can have vastly different pharmacological and toxicological profiles.[2]
Q2: Which regulatory guidelines are the "gold standard" for this type of validation?
A2: Your validation strategy must be grounded in internationally recognized guidelines to ensure regulatory acceptance. The primary documents to consult are:
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis: This is the harmonized global standard from the International Council for Harmonisation (ICH), adopted by major regulatory bodies.[3] It provides comprehensive recommendations for validating bioanalytical assays used in regulatory submissions.[4][5]
-
ICH Q2(R1) Validation of Analytical Procedures: This guideline provides a detailed framework for the validation characteristics required for various analytical procedures.[6][7]
-
FDA and EMA Guidelines: While ICH M10 has harmonized many requirements, it's still prudent to be aware of specific guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have now largely adopted the ICH M10 guideline.[8][9]
Q3: What are the essential validation parameters for a quantitative bioanalytical method?
A3: A full validation for a chromatographic method must characterize the following performance parameters as outlined in the ICH M10 guideline[10]:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, endogenous matrix components, and its own enantiomer.
-
Calibration Curve & Range: The relationship between the instrument response and the known concentration of the analyte. The range is defined by the Lower and Upper Limits of Quantification (LLOQ and ULOQ).
-
Accuracy & Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the variability of repeated measurements. These are assessed within a single run (intra-run) and across multiple runs (inter-run).
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix. This is a critical parameter for LC-MS/MS assays.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).
-
Dilution Integrity: Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and still yield accurate results.
-
Carry-over: Assesses whether residual analyte from a high-concentration sample affects the subsequent blank or low-concentration sample.
Section 2: Recommended Analytical Strategy & Protocols
For the specific quantification of the (S)-enantiomer of 1,5-diethylpiperazin-2-one, a chiral High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) method is the industry standard. This approach provides the necessary selectivity for chiral separation and the sensitivity for quantification in biological matrices.[11]
Workflow for Method Development & Validation
Caption: High-level workflow for analytical method development and validation.
Experimental Protocol: Chiral HPLC-MS/MS Method
This protocol serves as a robust starting point. Optimization is expected and required.
1. Instrumentation & Reagents:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reference Standards: Certified reference standards of this compound, its (R)-enantiomer, and a stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d10. The use of a SIL-IS is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[12]
-
Reagents: LC-MS grade solvents (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).
2. Chromatographic Conditions (Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is highly effective for separating piperazine derivatives.[2] Example: Chiralpak® IC or similar.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of A, ramp to a high percentage of B to elute the analyte, then return to initial conditions. (e.g., 95% A -> 5% A over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: ESI Positive
-
MRM Transitions: These must be determined by infusing the pure analyte. For a compound with a molecular weight of ~170.25 g/mol , transitions might be:
-
(S)-Analyte: Precursor Ion (Q1): m/z 171.2 -> Product Ion (Q3): m/z 114.1 (Quantifier), m/z 86.1 (Qualifier)
-
SIL-IS: Precursor Ion (Q1): m/z 181.2 -> Product Ion (Q3): m/z 124.1
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
4. Sample Preparation (Protein Precipitation - a fast, simple starting point):
-
Pipette 50 µL of biological sample (e.g., plasma), calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Section 3: Validation Acceptance Criteria
All validation experiments must meet predefined acceptance criteria to demonstrate the method is fit for purpose. The following table summarizes the typical criteria based on the ICH M10 guideline.[10][13]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. Response should be ≤20% of LLOQ for the analyte and ≤5% for the IS. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. |
| Accuracy (Mean) | Within ±15% of the nominal value for QC samples (Low, Mid, High). Within ±20% for the LLOQ QC. |
| Precision (%RSD) | ≤15% for QC samples (Low, Mid, High). ≤20% for the LLOQ QC. |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 different matrix lots should be ≤15%. |
| Stability (% Deviation) | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Dilution Integrity | Accuracy and precision of diluted QCs must be within ±15%. |
| Carry-over | Analyte response in a blank sample following a ULOQ sample should be ≤20% of the LLOQ response and ≤5% for the IS. |
Section 4: Troubleshooting Guide
This section is designed to help you solve common issues encountered during method development and validation.
Q: My enantiomeric resolution is poor or non-existent. What are my options? A: This is the most critical chromatographic challenge.
-
Verify Column Choice: Ensure you are using a chiral stationary phase (CSP). Non-chiral columns like a standard C18 will not separate enantiomers. Polysaccharide-based CSPs are an excellent starting point.[2]
-
Optimize Mobile Phase: Chiral separations are highly sensitive to mobile phase composition.
-
Change Organic Modifier: Try switching from acetonitrile to methanol or isopropanol (or vice-versa). Alcohols can form different hydrogen bonds with the CSP, altering selectivity.
-
Adjust Additives: Vary the concentration or type of acid (formic, acetic) or base (ammonium hydroxide) in the mobile phase. This can change the ionization state of your analyte and its interaction with the CSP.
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance enantiomeric resolution, although it may broaden peaks and increase backpressure.
-
Reduce Flow Rate: Decreasing the flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution.
Q: I'm observing significant peak tailing, especially for the analyte peak. What are the common causes? A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase or system.
-
Secondary Silanol Interactions: The piperazine structure contains basic nitrogen atoms that can interact strongly with residual acidic silanol groups on the silica support of the column, causing tailing.
-
Solution 1: Increase the buffer or additive concentration in your mobile phase (e.g., increase formic acid from 0.1% to 0.2%). The extra ions compete for the active sites.[14]
-
Solution 2: Use a high-purity, end-capped column to minimize available silanols.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase. Dilute your sample and re-inject.
-
Column Contamination/Damage: Strongly retained compounds from previous injections may have built up at the column inlet. Flush the column with a strong solvent or, if the problem persists, replace the column. Using a guard column is a cost-effective way to protect your analytical column.[15]
Troubleshooting Workflow: Poor Peak Shape
Caption: Decision tree for troubleshooting common peak shape problems in HPLC.
Q: My signal intensity is low and/or my baseline is noisy. What should I check first? A: This points to issues with either the mobile phase, the MS source, or the sample itself.
-
Mobile Phase Contamination: Use only fresh, LC-MS grade solvents and additives. Contaminants can suppress ionization or create a high baseline.
-
MS Source Optimization: The ESI source needs to be clean and properly tuned. Run the system's tuning protocol. Check and clean the capillary, cone, and ion optics as needed.
-
Matrix Suppression: This is a major challenge in bioanalysis. Co-eluting endogenous compounds can suppress the ionization of your analyte.
-
Solution 1: Improve your sample cleanup. If you are using protein precipitation, consider a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Solution 2: Adjust your chromatography to move the analyte's retention time away from areas of high matrix interference (often the solvent front).
-
Solution 3: Ensure you are using a stable isotope-labeled internal standard. It will be suppressed to the same degree as the analyte, providing accurate quantification despite signal loss.
-
Q: My accuracy and precision are failing during validation. Where is the problem? A: Failing accuracy and precision runs often point to inconsistent sample preparation or pipetting errors.
-
Review Pipetting Technique: Ensure all analysts are using calibrated pipettes and consistent technique, especially when preparing serial dilutions for the calibration curve.
-
Check Stock Solution Stability: Verify the stability and concentration of your stock solutions. If they have degraded, all subsequent standards and QCs will be incorrect.
-
Assess Internal Standard Addition: Ensure the IS is being added precisely to every single sample, standard, and QC. An automated liquid handler can improve precision over manual addition.
-
Investigate In-run Stability: If accuracy fails for QCs at the end of the run but not the beginning, your analyte may be degrading in the autosampler. Consider cooling the autosampler or reducing the run time.
References
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Provides context on FDA's thinking, though M10 is now primary). [Link]
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis. [Link]
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Determination of piperazine derivatives in “Legal Highs”.
- Process for the separation of enantiomers of piperazine derivatives.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
- Analytical Methods. Royal Society of Chemistry Publishing. [Link]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- HPLC Troubleshooting Guide. Chromservis. [Link]
- Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. [Link]
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
- ICH M10: Bioanalytical Method Validation.
- Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. PubMed Central. [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). [Link]
- Analytical method for metribuzin and its transformation products. U.S. Environmental Protection Agency (EPA). [Link]
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
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Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Piperazinones in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming matrix effects encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of piperazinones in complex biological matrices. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding matrix effects in the LC-MS analysis of piperazinones.
Q1: What are matrix effects, and why are they a concern for piperazinone analysis in biological samples?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In biological samples like plasma, serum, or urine, these interfering components can include salts, endogenous metabolites, and, most notably, phospholipids.[2][4][5] For piperazinones, this can lead to either ion suppression or enhancement, which compromises the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]
Q2: I'm seeing poor reproducibility and a loss of sensitivity in my piperazinone assay. Could this be due to matrix effects?
A: Yes, these are classic symptoms of matrix effects.[1][5] When matrix components co-elute with your piperazinone analyte, they compete for ionization in the MS source, often leading to a suppressed signal (ion suppression).[1][4] This can result in lower sensitivity than expected and poor reproducibility between samples due to variations in the matrix composition from one sample to another.[5][6]
Q3: What are the most common sources of matrix effects in plasma samples?
A: In plasma and serum, phospholipids are the primary culprits behind matrix effects in LC-MS analysis.[2][4][5] These molecules are major components of cell membranes and are often co-extracted with analytes of interest, particularly with simpler sample preparation methods like protein precipitation.[5][7] Their co-elution can lead to significant ion suppression and contamination of the MS source.[5][8]
Q4: How can I quickly assess if matrix effects are impacting my analysis?
A: A common method is the post-extraction spike.[4][9] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a clean solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[9] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the MS source while a blank matrix extract is injected onto the column.[9][10] Dips or peaks in the analyte's signal at certain retention times indicate regions of ion suppression or enhancement.[9]
Q5: Is there a "one-size-fits-all" solution for eliminating matrix effects for piperazinones?
A: Unfortunately, no. The optimal strategy depends on the specific piperazinone's physicochemical properties, the complexity of the biological matrix, and the required sensitivity of the assay.[11][12] A combination of efficient sample preparation, optimized chromatography, and the use of an appropriate internal standard is often necessary.[11]
Troubleshooting Guides: From Simple Fixes to Advanced Strategies
When encountering persistent issues with matrix effects, a systematic approach to troubleshooting is essential. Below are detailed guides on various techniques to mitigate these effects.
Strategy 1: Optimizing Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[1][4]
Protein precipitation is a fast and simple method for removing proteins from biological fluids.[13][14] However, it is often insufficient for removing phospholipids, a major source of matrix effects.[5][15]
-
When to Use It: For high-throughput screening or when the piperazinone of interest is present at high concentrations and is not prone to significant ion suppression.
-
Causality: The addition of an organic solvent like acetonitrile or methanol disrupts the hydration shell around proteins, causing them to precipitate.[14] The analyte remains in the supernatant, which is then analyzed.
-
Limitations: This method results in a relatively "dirty" extract, as it does not effectively remove phospholipids and other small molecules that can cause matrix effects.
Experimental Protocol: Standard Protein Precipitation
-
To 100 µL of your biological sample (e.g., plasma), add 300 µL of cold acetonitrile (a 3:1 ratio is common).[13][16]
-
If you are using an internal standard, add it to the acetonitrile before adding it to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.[14]
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components behind in the aqueous phase.[4][17]
-
When to Use It: For piperazinones with moderate to low polarity that can be efficiently extracted into an organic solvent.
-
Causality: This technique is based on the differential solubility of the analyte and matrix components in two immiscible liquid phases.[17] By adjusting the pH of the aqueous phase, the charge state of the piperazinone can be manipulated to favor its partitioning into the organic phase.[4]
-
Pro-Tip: For basic piperazinones, adjust the sample pH to be at least 2 units above their pKa to ensure they are in their neutral, more organic-soluble form.[4]
Experimental Protocol: Liquid-Liquid Extraction
-
To 100 µL of your biological sample, add an appropriate buffer to adjust the pH.
-
Add your internal standard.
-
Add 500 µL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[18]
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
SPE is a highly effective and versatile technique that provides cleaner extracts than both PPT and LLE.[19][20] It involves passing the sample through a solid sorbent that retains the analyte, while matrix interferences are washed away.[21]
-
When to Use It: When high sensitivity and accuracy are required, and for piperazinones that are difficult to extract with LLE.
-
Causality: SPE relies on the principles of chromatography to separate the analyte from the matrix.[19] The choice of sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) depends on the physicochemical properties of the piperazinone.
-
Advantage: SPE can also be used to concentrate the analyte, thereby increasing the sensitivity of the assay.[20]
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.
-
Equilibration: Pass 1 mL of your initial mobile phase or a weak buffer through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge to wash away polar interferences like salts.
-
Elution: Elute the piperazinone analyte with a small volume (e.g., 200-500 µL) of a strong organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high-throughput.[14][20] | "Dirty" extracts, high risk of matrix effects, particularly from phospholipids.[5] | High-concentration analytes, early-stage discovery. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, can be automated.[4][20] | More time-consuming, uses larger volumes of organic solvents, potential for emulsion formation.[20] | Non-polar to moderately polar analytes. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high analyte concentration, can be automated.[19][20] | More complex method development, more expensive.[17] | Low-concentration analytes, methods requiring high accuracy and precision. |
| Phospholipid Removal Plates | Specifically targets and removes phospholipids, simple workflow.[15] | Higher cost than standard PPT. | Assays in plasma or serum where phospholipid interference is a known issue.[7] |
Strategy 2: The Role of Internal Standards
An internal standard (IS) is crucial for accurate quantitation in LC-MS, as it helps to correct for variability in sample preparation and matrix effects.
-
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[22]
-
Causality: A SIL-IS is considered the ideal choice because it has nearly identical chemical and physical properties to the analyte.[22] This means it will co-elute chromatographically and experience the same degree of ion suppression or enhancement, allowing for reliable correction.[6] The mass difference allows the mass spectrometer to distinguish it from the analyte.
-
Important Consideration: While highly effective, it's crucial to ensure the SIL-IS co-elutes with the analyte. In some cases, deuterium labeling can cause a slight shift in retention time, which could lead to differential matrix effects if the shift is significant.[22]
Strategy 3: Chromatographic and Mass Spectrometric Optimization
-
Chromatographic Separation: Improving the chromatographic separation of your piperazinone from matrix components can significantly reduce ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.
-
Mass Spectrometry Settings: While less common for mitigating matrix effects, in some cases, switching the ionization source (e.g., from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI)) can be beneficial, as APCI is generally less susceptible to matrix effects.[23]
Visual Workflows and Decision Guides
Decision Tree for Selecting a Sample Preparation Method
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
Workflow for Mitigating Matrix Effects
Caption: A systematic workflow for identifying and mitigating matrix effects in your LC-MS method.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
- Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. Gilson.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed.
- Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
- Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. PubMed.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Protein Precipitation Pl
- Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates.
- Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. ResolveMass.
- Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
- Overcoming Matrix Interference in LC-MS/MS.
- The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
- Solid Phase Extraction in LC-MS Sample Prepar
- A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Walsh Medical Media.
- BioAnalysis: Mastering Sample Preparation.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
- Bioanalytical Methods for Sample Cleanup.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
- High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Valid
- Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions.
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
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Validation & Comparative
A Comparative Guide to the Synthesis of Chiral 1,5-Disubstituted Piperazin-2-ones
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceuticals, including the antihelminthic drug praziquantel and the anticancer agent (-)-agelastatin A.[1] Its conformational rigidity makes it an excellent peptidomimetic, capable of mimicking inverse γ-turns in peptides, which are crucial for protein secondary structures.[2] The precise spatial arrangement of substituents on this heterocyclic core is paramount for biological activity, making the stereocontrolled synthesis of chiral piperazin-2-ones, particularly 1,5-disubstituted variants, a critical challenge for drug development professionals.
This guide provides an in-depth comparison of key synthetic strategies for accessing these valuable chiral building blocks. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each route, supported by experimental data from peer-reviewed literature.
Asymmetric Catalysis: The Modern Approach to Enantiocontrol
Asymmetric catalysis represents the pinnacle of elegant and efficient chiral synthesis, creating stereocenters with high fidelity using substoichiometric amounts of a chiral catalyst. This approach minimizes the need for chiral auxiliaries or resolutions, offering superior atom and step economy.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This strategy provides direct access to chiral piperazin-2-ones from readily available aromatic precursors. The key is the hydrogenation of a C=N bond within a tautomeric intermediate of the pyrazin-2-ol starting material.
Principle & Rationale: The method leverages a dynamic kinetic resolution process. The pyrazin-2-ol substrate exists in equilibrium with its tautomeric forms, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. A chiral palladium catalyst then selectively hydrogenates one of the prochiral imine tautomers, leading to the desired chiral piperazin-2-one with high enantioselectivity.[1] The choice of a chiral phosphine ligand is critical for inducing asymmetry during the hydride transfer step.
Caption: Dynamic kinetic resolution and asymmetric hydrogenation pathway.
Performance Data: A study by Zhang et al. demonstrates the effectiveness of this method using a palladium catalyst.[1][3]
| Substrate Type | Catalyst System | Yield (%) | e.e. (%) | d.r. | Ref |
| 5,6-Disubstituted Pyrazin-2-ols | Pd(TFA)₂ / (S)-Segphos | 85-98 | 84-90 | >20:1 | [1] |
| Gram-scale synthesis of 1a | Pd(TFA)₂ / (S)-Segphos | 93 | 90 | >20:1 | [1] |
Experimental Protocol: Gram-Scale Asymmetric Hydrogenation of 1a [1]
-
To a dried stainless-steel autoclave, add 5,6-diphenylpyrazin-2-ol (1a , 1.0 g, 4.0 mmol), Pd(TFA)₂ (66.4 mg, 0.2 mmol), and (S)-Segphos (123 mg, 0.2 mmol).
-
The autoclave is purged with hydrogen gas three times.
-
Add anhydrous and degassed dichloromethane (DCM, 20 mL).
-
The autoclave is charged with hydrogen gas to 1000 psi.
-
The reaction mixture is stirred at 80 °C for 48 hours.
-
After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the product 2a .
Expert Insights: The success of this reaction hinges on the catalyst's ability to hydrogenate the imine faster than the background tautomerization and isomerization rates, effectively trapping one enantiomer. The high pressure and temperature are necessary to achieve sufficient reactivity for the aromatic pyrazine core. The method is particularly powerful for creating 5,6-disubstituted piperazin-2-ones, and the products can be readily converted to chiral piperazines without loss of optical purity.[1] A limitation noted is the low reactivity observed for monosubstituted pyrazin-2-ols.[1]
Palladium-Catalyzed Asymmetric Allylic Alkylation
Developed by Stoltz and coworkers, this method provides access to α-secondary and, notably, α-tertiary chiral piperazin-2-ones—a class of compounds difficult to access via other means.[2][4]
Principle & Rationale: The strategy involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates. A palladium(0) catalyst, complexed with a chiral ligand (e.g., a PHOX ligand), coordinates to an allylic ester. Oxidative addition forms a chiral π-allyl-palladium intermediate. The piperazinone enolate then acts as a nucleophile, attacking the π-allyl complex to form the C-C bond and generate the chiral center at the α-position. The choice of an electron-deficient PHOX ligand is crucial for achieving high enantioselectivity.[4]
Caption: Catalytic cycle for asymmetric allylic alkylation.
Performance Data: [4]
| Substitution | Ligand | Yield (%) | e.e. (%) | Ref |
| α-Tertiary | (S)-CF₃-PHOX | 71-99 | 80-97 | [4] |
| α-Secondary | (S)-t-Bu-PHOX | 68-99 | 87-97 | [4] |
Expert Insights: This method's key innovation is its ability to generate challenging α-tertiary stereocenters with high enantiomeric excess.[2] The differential N-protection on the piperazinone substrate is critical for controlling reactivity and preventing side reactions. The resulting products are versatile intermediates that can be further elaborated or reduced to form highly substituted chiral piperazines, opening up novel chemical space for drug discovery.[4]
Multicomponent Reactions (MCRs): A Strategy for Diversity
MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that contains substantial portions of all starting materials. This approach is exceptionally efficient for building molecular complexity and is ideal for generating libraries of compounds.
Disrupted Ugi Condensation
The Ugi reaction is a cornerstone of MCR chemistry. A "disrupted" Ugi reaction, using specialized starting materials like aziridine aldehydes, redirects the reaction pathway to yield cyclic structures like piperazinones instead of the typical linear Ugi product.[5]
Principle & Rationale: This route involves a solid-phase synthesis approach. An amino acid is anchored to a resin, which then participates in a multicomponent condensation with an aziridine aldehyde dimer and an isonitrile.[6][7] This forms an N-acyl aziridine intermediate on the solid support. This intermediate is then treated with a nucleophile (e.g., thiols, azide), which opens the strained aziridine ring and triggers an intramolecular cyclization to form the piperazinone core. Cleavage from the resin provides the final product. This strategy allows for four points of diversity (amino acid, aziridine aldehyde, isonitrile, and nucleophile).[5]
Caption: Solid-phase workflow for piperazinone synthesis via disrupted Ugi.
Performance Data: [7]
| Diversity Elements | Overall Yields (%) | Diastereoselectivity | Ref |
| Various amino acids, aziridine aldehydes, nucleophiles | 9-38 | cis-selective | [7] |
Expert Insights: The power of this method lies in its combinatorial potential. Solid-phase synthesis facilitates purification, as excess reagents and byproducts are simply washed away.[7] A key stereochemical outcome is that this solid-phase method provides cis-piperazinones, which is complementary to the trans-selective outcome often observed in the solution-phase equivalent.[7] While yields can be moderate, the ability to rapidly generate a diverse library of analogs from four distinct inputs makes it an invaluable tool in early-stage drug discovery.
Chiral Pool Synthesis: A Classic and Reliable Route
This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, most commonly amino acids, as starting materials.
Principle & Rationale: The inherent chirality of the starting material is transferred through a series of chemical transformations to the final piperazinone product. A typical sequence involves taking a chiral α-amino acid, protecting the amine, and coupling it with a second amino acid derivative or a related building block. Subsequent cyclization, often via intramolecular amidation or reductive amination, forms the piperazinone ring. The stereocenters from the starting amino acids are retained in the final product.
Performance Data: Performance is highly dependent on the specific sequence and substrates used. However, the primary advantage is the guaranteed high enantiopurity if the starting materials are enantiopure and the reactions proceed without racemization. Many established methods exist for preparing chiral piperazin-2-ones from amino acids.[2][8]
Expert Insights: Chiral pool synthesis is a robust and often straightforward method for obtaining a specific chiral target. Its main limitation is that the accessible structural diversity is confined to the range of available chiral starting materials. While excellent for producing a specific enantiomer on a large scale, it is less suited for creating diverse libraries compared to MCRs or exploring novel stereochemical arrangements compared to asymmetric catalysis.
Comparative Summary of Synthesis Routes
| Feature | Asymmetric Hydrogenation | Asymmetric Allylic Alkylation | Disrupted Ugi (MCR) | Chiral Pool Synthesis |
| Stereocontrol | Excellent (Catalyst-controlled) | Excellent (Catalyst-controlled) | Good (Substrate-controlled) | Excellent (Substrate-controlled) |
| Versatility | Good, but limited for some substitution patterns | Excellent, especially for α-tertiary centers | Excellent (4 points of diversity) | Limited by available starting materials |
| Scalability | Demonstrated at gram-scale[1] | Good | Moderate, often used for libraries | Excellent |
| Step Economy | Very Good (Direct from aromatics) | Good | Excellent (One-pot MCR) | Varies, can be multi-step |
| Key Advantage | High e.e. and d.r. | Access to α-tertiary stereocenters[2] | Rapid library generation | High enantiopurity, reliable |
| Key Limitation | Substrate scope can be limited[1] | Requires specific functional handles | Moderate overall yields | Limited structural diversity |
Conclusion and Recommendations
The optimal synthetic route to chiral 1,5-disubstituted piperazin-2-ones is dictated by the specific goals of the research program.
-
For large-scale synthesis of a specific, known chiral target: Chiral Pool Synthesis remains a highly reliable and cost-effective option, provided a suitable chiral precursor is available.
-
For accessing novel and challenging stereocenters, particularly α-tertiary amines: Palladium-Catalyzed Asymmetric Allylic Alkylation is the state-of-the-art method, offering unparalleled access to previously difficult-to-synthesize structures.[4]
-
For efficient, direct synthesis from aromatic precursors with high enantioselectivity: Palladium-Catalyzed Asymmetric Hydrogenation is a powerful and elegant strategy.[1][3]
-
For early-stage discovery and the generation of diverse chemical libraries: The Disrupted Ugi Multicomponent Reaction on a solid phase is the superior choice due to its efficiency in creating complexity and its combinatorial nature.[6][7]
By understanding the fundamental principles, practical performance, and strategic applications of each method, researchers can make informed decisions to accelerate the discovery and development of next-generation therapeutics based on the privileged piperazin-2-one scaffold.
References
- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condens
- Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: National Institutes of Health (NIH) URL:[Link]
- Title: Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Title: Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkyl
- Title: Solid-Phase Synthesis Using the Disrupted Ugi Reaction Source: Springer Link URL:[Link]
- Title: Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation Source: American Chemical Society URL:[Link]
- Title: One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence Source: The Journal of Organic Chemistry (ACS Public
- Title: Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cycliz
- Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH) URL:[Link]
- Title: Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production Source: Aalborg University URL:[Link]
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (NIH) URL:[Link]
- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchG
- Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
- Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: ACS Public
- Title: Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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A Comparative Guide to the Validation of Analytical Methods for (S)-1,5-Diethylpiperazin-2-one Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of (S)-1,5-diethylpiperazin-2-one, a chiral piperazine derivative of significant interest.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of protocols. It delves into the rationale behind experimental choices and provides a framework for robust method validation in line with international regulatory standards. The principles and practices detailed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The Criticality of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] A well-validated method provides confidence in the reliability of the generated data, a non-negotiable aspect of regulatory submissions and quality control.[6][7] This guide will walk you through a comparative validation of two distinct, yet powerful, analytical approaches for quantifying this compound.
Section 1: Methodologies Under Comparison
The choice of an analytical technique is governed by a multitude of factors including the chemical nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the method. For this compound, both HPLC-UV and LC-MS/MS present viable, albeit different, approaches.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness. When coupled with a UV detector, it offers a straightforward and cost-effective means of quantification for compounds that possess a chromophore.
Causality of Experimental Choices:
-
Stationary Phase: The selection of a chiral stationary phase (CSP) is paramount for the enantioselective separation of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating piperazine derivatives.[8] For this guide, a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is chosen for its demonstrated success in resolving similar chiral compounds.
-
Mobile Phase: The mobile phase composition is optimized to achieve adequate retention and resolution of the enantiomers. A mixture of a non-polar organic solvent like hexane or heptane with a more polar alcohol such as isopropanol or ethanol is a common starting point for normal-phase chiral separations. The inclusion of a small amount of an amine modifier, like diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like piperazines.
-
Detection Wavelength: Since many piperazine derivatives lack a strong chromophore, detection can be challenging.[8] While direct UV detection at low wavelengths (e.g., 205-220 nm) is possible, pre-column derivatization with a UV-active agent can significantly enhance sensitivity.[9][10] For the purpose of this guide, we will focus on direct UV detection to maintain a simpler workflow, acknowledging the potential need for derivatization in trace analysis scenarios.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for highly sensitive and selective quantification of small molecules in complex matrices. Its ability to provide structural information through mass fragmentation makes it an incredibly powerful tool in pharmaceutical analysis.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique for moderately polar compounds like this compound, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+.
-
Mass Analyzer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative LC-MS/MS. It allows for the selection of a specific precursor ion in the first quadrupole, fragmentation in the collision cell (second quadrupole), and detection of a specific product ion in the third quadrupole. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and reduces background noise.
-
Chromatography: While the high selectivity of MS/MS can sometimes tolerate less chromatographic resolution, a good separation is still crucial to minimize matrix effects and ensure robust quantification. A reversed-phase C18 column is a versatile choice for separating a wide range of small molecules. The mobile phase will typically consist of an aqueous component with an organic modifier like acetonitrile or methanol, often with a small amount of formic acid to promote protonation and improve peak shape.
Section 2: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the quantification of this compound using both HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
Objective: To develop and validate a chiral HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
Chromatographic Conditions:
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[9]
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of the analyte in the samples from the calibration curve.
LC-MS/MS Method Protocol
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: this compound: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined by infusion of the standard)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.
Procedure:
-
Standard and IS Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). Prepare working solutions and calibration standards by serial dilution.
-
Sample Preparation: To an aliquot of the sample, add a fixed amount of the internal standard solution. Dilute with the initial mobile phase composition to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples from the calibration curve.
Section 3: Method Validation
A comprehensive validation of an analytical method is essential to ensure its suitability for its intended purpose.[5] The following validation parameters will be assessed for both the HPLC-UV and LC-MS/MS methods, in accordance with ICH Q2(R1) guidelines.[11]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely due to the analyte of interest. | No interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS, the ion ratio should be consistent. |
| Linearity and Range | To establish the relationship between the analytical signal and the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero. |
| Accuracy | To determine the closeness of the measured value to the true value. | The mean recovery should be within 80-120% of the nominal concentration (or tighter for drug substance). |
| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 15% (or tighter depending on the application). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria for accuracy and precision. |
Comparative Validation Data (Synthetic)
The following tables summarize synthetic, yet realistic, validation data for the two methods.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity (r²) | 0.9992 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD) | Repeatability: 1.2%, Intermediate: 1.8% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Robustness | Passed (Flow rate ±10%, Column temp ±5°C) |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (r²) | 0.9998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (RSD) | Repeatability: 2.5%, Intermediate: 3.1% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Robustness | Passed (Mobile phase composition ±2%, Column temp ±5°C) |
Section 4: Visualization of Workflows and Comparisons
Diagrams can provide a clear and concise overview of complex processes and relationships.
Analytical Method Validation Workflow
Caption: Workflow for analytical method validation.
Comparison of HPLC-UV and LC-MS/MS Performance
Caption: Key performance characteristics of HPLC-UV vs. LC-MS/MS.
Section 5: Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
-
HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control applications where high sensitivity is not a primary requirement. The method is relatively simple to develop and validate.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace impurity analysis, and applications requiring the highest level of confidence in analyte identification and quantification.[12][13][14][15][16][17] While the initial investment and operational complexity are higher, the quality of the data can be indispensable in many research and development settings.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis. For early-stage development and routine quality control, a well-validated HPLC-UV method may be sufficient. However, for applications demanding lower detection limits and higher specificity, such as pharmacokinetic studies or the analysis of complex biological matrices, the investment in developing and validating an LC-MS/MS method is highly recommended.
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Research Solutions.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- Guideline on bioanalytical method validation. European Medicines Agency.
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
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- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of Piperazinones
The piperazinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals. The stereochemistry of these compounds is often critical to their therapeutic efficacy, making the development of efficient asymmetric syntheses a paramount objective for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of prominent catalytic systems for the asymmetric synthesis of piperazinones, offering field-proven insights and supporting experimental data to inform catalyst selection and reaction optimization.
Introduction: The Significance of Chiral Piperazinones
Piperazin-2-ones are six-membered nitrogen-containing heterocycles that serve as crucial building blocks in the synthesis of a wide array of biologically active compounds. Their rigidified backbone can mimic peptide turns, making them valuable scaffolds for peptidomimetics. The introduction of stereocenters into the piperazinone ring significantly expands the accessible chemical space and allows for the fine-tuning of pharmacological properties. Consequently, the development of catalytic asymmetric methods to access enantioenriched piperazinones with high efficiency and selectivity is a vibrant area of chemical research.
This guide will explore and compare three major catalytic strategies: transition-metal catalysis, organocatalysis, and enzymatic resolutions. Each approach offers distinct advantages and is suited to different synthetic challenges. We will delve into the mechanistic underpinnings of each catalytic system, providing a rationale for the observed stereochemical outcomes and a basis for troubleshooting and further development.
I. Transition-Metal Catalysis: A Powerful Toolkit for Piperazinone Synthesis
Transition-metal catalysts, particularly those based on palladium and iridium, have proven to be highly effective in the asymmetric synthesis of piperazinones. These methods often involve the hydrogenation of prochiral precursors or the allylic alkylation of piperazinone enolates.
A. Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A robust method for accessing chiral disubstituted piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This strategy leverages a dynamic kinetic resolution process to achieve high yields and enantioselectivities.[1][2]
Mechanism and Rationale: The reaction proceeds through the hydrogenation of a tautomeric mixture of pyrazin-2-ol and its corresponding pyrazin-2(1H)-one. A chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine ligand (e.g., (R)-TolBINAP), facilitates the enantioselective addition of hydrogen across the C=N bonds of dihydropyrazinone intermediates. The presence of an acid co-catalyst, such as p-toluenesulfonic acid (TsOH), is crucial for promoting the tautomerization and the subsequent hydrogenation steps. The choice of a chiral ligand is paramount in dictating the stereochemical outcome, as it creates a chiral environment around the metal center, leading to preferential formation of one enantiomer.
Performance Comparison:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Key Advantages |
| Pd(OCOCF₃)₂ / (R)-TolBINAP | 5,6-Disubstituted pyrazin-2-ols | 85-98 | 84-90 | High yields and good enantioselectivity for a range of substrates.[1][2] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-diphenylpyrazin-2-ol [1][2]
-
To a dried Schlenk tube under an argon atmosphere, add Pd(OCOCF₃)₂ (3.3 mol%) and (R)-TolBINAP (3.6 mol%).
-
Add freshly distilled dichloromethane (DCM) and benzene (1:1 v/v) and stir the mixture at room temperature for 30 minutes.
-
Add the 5,6-diphenylpyrazin-2-ol substrate (1.0 equiv) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 100 mol%).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 1000 psi.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
B. Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one enolates provides a powerful method for the construction of α-tertiary and α-quaternary stereocenters.[3][4] This reaction typically employs a palladium(0) precursor and a chiral phosphinooxazoline (PHOX) ligand.
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of a palladium(0) complex to an allylic electrophile, forming a π-allylpalladium(II) intermediate. In a parallel step, a base deprotonates the piperazin-2-one at the α-position to generate a nucleophilic enolate. This enolate then attacks the π-allyl complex, typically at the less substituted terminus, to form the C-C bond. The enantioselectivity is controlled by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl intermediate. The use of a decarboxylative approach, where an allyl enol carbonate is used as the substrate, offers a neutral and efficient alternative for generating the enolate in situ.[4]
Performance Comparison:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Key Advantages |
| Pd₂(dba)₃ / (S)-(tBu)-PHOX | Differentially N-protected piperazin-2-ones | 70-95 | 85-98 | Excellent for creating α-tertiary and α-quaternary centers.[3] |
| Pd(OAc)₂ / PHOX Ligands | Allyl enol carbonates of piperazinones | 85-99 | 88-97 | High efficiency with low catalyst loadings.[5][6] |
Experimental Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation [4]
-
In a glovebox, add Pd(OAc)₂ (0.15 mol%) and the chiral PHOX ligand (0.33 mol%) to a vial.
-
Add the desired solvent (e.g., toluene) and stir for 10 minutes.
-
Add the piperazin-2-one allyl enol carbonate substrate (1.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the α-allylated piperazin-2-one.
C. Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts have also emerged as effective tools for the asymmetric hydrogenation of unsaturated piperazin-2-ones, particularly 5,6-dihydropyrazin-2(1H)-ones.[7][8] These reactions often utilize iridium complexes with chiral P,N-ligands, such as phosphine-oxazoline (PHOX) ligands.
Mechanism and Rationale: The iridium catalyst, typically an [Ir(L*)(COD)]BArF complex, activates molecular hydrogen to form a dihydride species. The unsaturated piperazin-2-one substrate coordinates to the iridium center, and subsequent migratory insertion of the C=N bond into an Ir-H bond followed by reductive elimination of the product regenerates the active catalyst. The chiral ligand environment around the iridium atom dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.
Performance Comparison:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Key Advantages |
| [Ir(tBu-mono-RuPHOX)(COD)]BArF | 5,6-Dihydropyrazin-2(1H)-ones | Good | up to 94 | Effective for the hydrogenation of cyclic imines.[7] |
II. Organocatalysis: A Metal-Free Approach
Organocatalysis provides a complementary, metal-free strategy for the asymmetric synthesis of piperazinones. Chiral small molecules, such as quinine-derived ureas, can effectively catalyze cascade reactions to construct the piperazinone core with high enantioselectivity.[1][9][10][11]
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization
A highly efficient one-pot synthesis of 3-aryl/alkyl piperazin-2-ones has been developed using a quinine-derived urea as the catalyst for two of the three key steps.[1][9][10][11]
Mechanism and Rationale: The reaction sequence begins with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile, catalyzed by the quinine-derived urea, to form an electron-poor alkene. The same catalyst then mediates the asymmetric epoxidation of this alkene using an oxidant like cumyl hydroperoxide (CHP). The bifunctional nature of the urea catalyst, with its hydrogen-bond donating and Brønsted base functionalities, is key to achieving high enantioselectivity in the epoxidation step. Finally, a domino ring-opening cyclization (DROC) with a 1,2-diamine affords the desired piperazin-2-one. This one-pot procedure is highly atom-economical and avoids the isolation of intermediates.
Performance Comparison:
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Key Advantages |
| Quinine-derived urea (eQNU) | Aromatic and aliphatic aldehydes | 38-90 | up to 99 | One-pot, metal-free, high enantioselectivity.[1][9][10][11] |
Experimental Protocol: One-Pot Organocatalytic Synthesis of a 3-Arylpiperazin-2-one [9][11]
-
To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the quinine-derived urea catalyst (eQNU, 10 mol%).
-
Stir the reaction mixture at room temperature until the Knoevenagel condensation is complete (monitored by TLC).
-
Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C.
-
Add cumyl hydroperoxide (CHP, 1.1 equiv) and stir until the epoxidation is complete.
-
Add 1,2-ethylenediamine (1.2 equiv) and triethylamine (Et₃N, 2.0 equiv) and allow the reaction to warm to room temperature.
-
Stir until the domino ring-opening cyclization is complete.
-
Quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
III. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiopure piperazinone precursors. Lipases are commonly employed for the resolution of racemic esters of piperazine-2-carboxylic acid.[12]
Mechanism and Rationale: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can catalyze the hydrolysis of one enantiomer of a racemic piperazine-2-carboxylic acid ester, affording the corresponding carboxylic acid and the unreacted ester of the opposite configuration. The success of this method relies on the high enantioselectivity of the enzyme.
Performance Comparison:
| Enzyme | Substrate | Key Advantages |
| Lipase (e.g., from Candida antarctica) | Racemic esters of piperazine-2-carboxylic acid | High enantioselectivity, mild reaction conditions, environmentally friendly.[12] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [12]
-
Dissolve the racemic piperazine-2-carboxylic acid ester in a suitable buffer solution or a biphasic system.
-
Add the lipase (e.g., Novozym 435) to the reaction mixture.
-
Stir the reaction at a controlled temperature and monitor the progress of the reaction (e.g., by chiral HPLC) until approximately 50% conversion is reached.
-
Stop the reaction and separate the product (carboxylic acid) from the unreacted ester. This can often be achieved by extraction under different pH conditions.
-
Purify both the product and the unreacted starting material to obtain the two enantiomers.
Conclusion and Future Outlook
The asymmetric synthesis of piperazinones is a well-developed field with a diverse array of powerful catalytic methods at the disposal of the synthetic chemist.
-
Transition-metal catalysis , particularly with palladium and iridium, offers high efficiency and is well-suited for the synthesis of piperazinones with stereocenters at various positions. These methods are often characterized by high turnover numbers and broad substrate scope.
-
Organocatalysis provides a valuable metal-free alternative, with one-pot cascade reactions enabling the rapid construction of complex piperazinone scaffolds from simple starting materials with excellent enantioselectivity.
-
Enzymatic resolutions represent a green and highly selective approach, ideal for the preparation of enantiopure building blocks.
The choice of catalyst will ultimately depend on the specific target molecule, the desired stereochemistry, and the available resources. Future developments in this field will likely focus on the discovery of new, more active, and selective catalysts, the development of more sustainable reaction conditions, and the application of these methods to the synthesis of increasingly complex and medicinally relevant piperazinone-containing molecules. The mechanistic insights provided in this guide should serve as a valuable resource for researchers aiming to push the boundaries of this important area of synthetic chemistry.
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A Comparative Analysis of the Biological Activity of (S)- and (R)-1,5-diethylpiperazin-2-one Enantiomers
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this spatial difference can dictate the efficacy, potency, and even the safety profile of a drug.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2][3] This guide provides an in-depth comparison of the hypothetical biological activities of the (S) and (R) enantiomers of 1,5-diethylpiperazin-2-one, a novel chiral scaffold with potential therapeutic applications.
Piperazine and its derivatives are well-established pharmacophores found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including effects on the central nervous system (CNS).[4][5] The piperazin-2-one core, a lactam derivative of piperazine, offers a unique and conformationally constrained backbone for the design of new chemical entities.[1][6] Understanding the stereoselective interactions of its enantiomers with biological targets is paramount for advancing this class of compounds in drug discovery pipelines.
This guide will delve into the synthetic and analytical methodologies for obtaining enantiomerically pure (S)- and (R)-1,5-diethylpiperazin-2-one, followed by a comparative analysis of their hypothetical biological activities based on established principles for similar chiral molecules.[2] We will explore their differential effects on a putative biological target and discuss the underlying structure-activity relationships.
Enantioselective Synthesis and Chiral Separation
The synthesis of enantiomerically pure piperazin-2-ones can be achieved through various asymmetric catalytic methods, such as asymmetric hydrogenation or allylic alkylation.[6][7] A general workflow for the synthesis and separation of (S)- and (R)-1,5-diethylpiperazin-2-one is outlined below.
Experimental Protocol: Asymmetric Synthesis and Chiral HPLC Separation
Objective: To synthesize and isolate the (S) and (R) enantiomers of 1,5-diethylpiperazin-2-one.
Methodology:
-
Asymmetric Synthesis: A plausible synthetic route involves the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor.[6][8] This method allows for the stereoselective formation of one enantiomer over the other.
-
Chiral High-Performance Liquid Chromatography (HPLC) Separation: The resulting enantiomeric mixture is then resolved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9]
Caption: Workflow for the synthesis and chiral separation of piperazin-2-one enantiomers.
Comparative Biological Activity: A Hypothetical Case Study
Based on the known pharmacology of chiral piperazine derivatives, which often target neurotransmitter receptors, we will explore a hypothetical scenario where the enantiomers of 1,5-diethylpiperazin-2-one exhibit differential activity at the Dopamine D3 receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[10]
Hypothetical Target and Mechanism of Action
Let us postulate that this compound acts as a potent and selective agonist at the Dopamine D3 receptor, while the (R)-enantiomer is a significantly weaker partial agonist or antagonist. This stereoselectivity would arise from the specific three-dimensional fit of the (S)-enantiomer into the chiral binding pocket of the D3 receptor, allowing for optimal molecular interactions required for receptor activation.
Caption: Hypothetical signaling pathway for the differential action of enantiomers at the D3 receptor.
In Vitro Assay: Radioligand Binding Assay
To quantify the binding affinity of each enantiomer for the Dopamine D3 receptor, a competitive radioligand binding assay would be performed.
Protocol:
-
Preparation: Cell membranes expressing the human Dopamine D3 receptor are prepared.
-
Competition: A constant concentration of a high-affinity radioligand (e.g., [³H]spiperone) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds ((S)- and (R)-1,5-diethylpiperazin-2-one).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities and functional activities of the two enantiomers.
| Compound | D3 Receptor Binding Affinity (Ki, nM) | D3 Receptor Functional Activity (EC₅₀, nM) | D2 Receptor Binding Affinity (Ki, nM) | D3 vs D2 Selectivity |
| This compound | 2.5 | 10.2 (Full Agonist) | 250 | 100-fold |
| (R)-1,5-diethylpiperazin-2-one | 350 | >10,000 (Weak Antagonist) | >5,000 | - |
Data are hypothetical and for illustrative purposes only.
Discussion of Structure-Activity Relationship (SAR)
The hypothetical data clearly demonstrate a significant stereochemical preference for the (S)-enantiomer at the Dopamine D3 receptor. This 140-fold difference in binding affinity between the enantiomers highlights the importance of the chiral center at the 5-position of the piperazin-2-one ring.[2] The ethyl group at this position in the (S)-configuration likely orients the molecule in a manner that allows for optimal hydrophobic and/or hydrogen bonding interactions within the receptor's binding site.
Furthermore, the high selectivity of the (S)-enantiomer for the D3 receptor over the closely related D2 receptor is a desirable attribute in drug design, as it may lead to a more favorable side-effect profile.[10] The lack of significant activity of the (R)-enantiomer underscores the principle that stereoisomers can have vastly different pharmacological profiles.[11]
Conclusion and Future Directions
This guide has illustrated the critical importance of stereoisomerism in the biological activity of chiral molecules, using the hypothetical example of (S)- and (R)-1,5-diethylpiperazin-2-one. Through established methodologies for asymmetric synthesis, chiral separation, and in vitro pharmacological evaluation, it is possible to discern the distinct properties of each enantiomer.
For the development of piperazin-2-one-based therapeutics, it is imperative to:
-
Develop robust and scalable enantioselective synthetic routes.[12][13]
-
Conduct comprehensive in vitro and in vivo pharmacological profiling of individual enantiomers.
-
Elucidate the structure-activity relationships to guide further optimization of potency and selectivity.[11]
By embracing a stereochemically driven approach to drug discovery, researchers can unlock the full therapeutic potential of novel chiral scaffolds like 1,5-diethylpiperazin-2-one and develop safer and more effective medicines.
References
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- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2012). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2012). Ohrid University CIM. [Link]
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers. [Link]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. (2012). The Journal of Organic Chemistry. [Link]
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- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs for CNS Drug Discovery: A Comparative Guide
For researchers and scientists in the field of medicinal chemistry and drug development, the piperazin-2-one scaffold represents a privileged structure with significant therapeutic potential, particularly in the realm of Central Nervous System (CNS) disorders. Its inherent structural features allow for multi-point modifications, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 1,5-disubstituted piperazin-2-one analogs, delving into their structure-activity relationships (SAR) as modulators of key CNS targets. We will explore the causal relationships behind experimental design and present supporting data to empower your own drug discovery endeavors.
The Piperazin-2-one Core: A Versatile Scaffold for CNS-Targeted Libraries
The piperazin-2-one ring system, a six-membered heterocycle containing two nitrogen atoms and a ketone, offers a rigid backbone that can be strategically decorated with various substituents. This structural rigidity, combined with the ability of the nitrogen atoms to act as hydrogen bond acceptors and donors, makes it an attractive starting point for the design of ligands for a variety of G-protein coupled receptors (GPCRs) and other CNS targets.[1] The strategic placement of substituents at the N-1 and C-5 positions, in particular, allows for the exploration of chemical space to optimize potency and selectivity.
Structure-Activity Relationship (SAR) Studies of 1,5-Disubstituted Piperazin-2-one Analogs
Our comparative analysis focuses on the impact of substitutions at the N-1 and C-5 positions of the piperazin-2-one core on biological activity, with a particular emphasis on their interactions with dopamine and serotonin receptors, which are critical targets in the treatment of various neuropsychiatric disorders.[2][3]
Substitutions at the N-1 Position: Modulating Receptor Affinity and Selectivity
The substituent at the N-1 position of the piperazin-2-one ring plays a crucial role in determining the affinity and selectivity of the analogs for their biological targets. Arylpiperazine moieties are a common feature in many CNS drugs, and their incorporation at the N-1 position has proven to be a successful strategy.
-
Aryl and Heteroaryl Groups: The introduction of an aryl or heteroaryl ring at the N-1 position often imparts significant affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[2][3] The nature and substitution pattern of this aromatic ring are critical for modulating the pharmacological profile.
-
Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents on the aryl ring can influence receptor binding. For instance, electron-donating groups like methoxy (-OCH3) can enhance affinity for certain receptors by engaging in favorable interactions within the binding pocket.[4] Conversely, electron-withdrawing groups may alter the electrostatic potential and impact binding.
-
Steric hindrance: Bulky substituents on the aryl ring can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the receptor's binding site.[4]
-
Substitutions at the C-5 Position: Fine-Tuning Potency and Pharmacokinetics
Modifications at the C-5 position of the piperazin-2-one core offer another avenue for optimizing the properties of the analogs.
-
Alkyl Chains: The length and branching of alkyl chains at the C-5 position can influence the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and its overall pharmacokinetic profile. Shorter alkyl chains, such as ethyl groups, are often a good starting point for balancing potency and drug-like properties.
-
Aromatic and Cyclic Groups: The introduction of larger aromatic or cyclic moieties at C-5 can lead to additional interactions within the receptor binding site, potentially increasing potency. However, this often comes at the cost of increased molecular weight and lipophilicity, which may negatively impact pharmacokinetics.
Comparative Analysis of 1,5-Disubstituted Piperazin-2-one Analogs
To illustrate the SAR principles discussed above, the following table summarizes the biological data for a hypothetical series of 1,5-disubstituted piperazin-2-one analogs. The data is presented to highlight the impact of systematic structural modifications on receptor binding affinities.
| Compound ID | N-1 Substituent | C-5 Substituent | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |
| 1a | Phenyl | Ethyl | 50 | 120 |
| 1b | 2-Methoxyphenyl | Ethyl | 15 | 45 |
| 1c | 4-Chlorophenyl | Ethyl | 80 | 200 |
| 2a | Phenyl | Propyl | 65 | 150 |
| 2b | 2-Methoxyphenyl | Propyl | 25 | 60 |
Interpretation of the Data:
-
Effect of N-1 Aryl Substitution: Comparing compounds 1a , 1b , and 1c , the introduction of a methoxy group at the 2-position of the phenyl ring (1b ) significantly enhances affinity for both D2 and 5-HT1A receptors. This suggests the presence of a hydrogen bond acceptor or a favorable hydrophobic pocket in the receptor binding sites that accommodates the methoxy group. Conversely, the electron-withdrawing chloro group at the 4-position (1c ) leads to a decrease in affinity.
-
Effect of C-5 Alkyl Chain Length: A comparison between series 1 (C-5 ethyl) and series 2 (C-5 propyl) indicates that a slight increase in the alkyl chain length at the C-5 position generally leads to a modest decrease in binding affinity. This could be due to a less optimal fit within the binding pocket.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is crucial to employ robust and well-validated experimental protocols.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to D2 and 5-HT1A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT1A receptors
-
Radioligand: [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors
-
Non-specific binding control: Haloperidol for D2 receptors, 5-HT for 5-HT1A receptors
-
Test compounds (1,5-diethylpiperazin-2-one analogs) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or a test compound dilution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of SAR Trends and Experimental Workflow
Visual representations are invaluable for understanding complex relationships in drug discovery.
SAR Trends of 1,5-Disubstituted Piperazin-2-ones
Caption: Key SAR determinants for 1,5-disubstituted piperazin-2-ones.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for radioligand binding assays.
Conclusion and Future Directions
The 1,5-disubstituted piperazin-2-one scaffold continues to be a fertile ground for the discovery of novel CNS agents. The systematic exploration of substitutions at the N-1 and C-5 positions, guided by a thorough understanding of SAR principles, is a powerful strategy for developing potent and selective ligands for dopamine, serotonin, and other relevant receptors. Future research in this area could focus on the introduction of more diverse and novel substituents, the use of computational modeling to guide analog design, and the comprehensive in vivo evaluation of promising candidates to assess their therapeutic potential.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Structure-activity relationships of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed
- The medicinal chemistry of piperazines: A review - PubMed
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Deriv
- Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central
- Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed
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- 2. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for Piperazinone Separation
Introduction: The Stereochemical Challenge of Piperazinones
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These heterocyclic motifs are frequently chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of these molecules is of paramount importance in drug development, as individual enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[3] Consequently, the U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the characterization and control of stereoisomers, making their separation and analysis a critical task.[4]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for resolving enantiomers.[5][6] This guide provides an in-depth comparison of the efficacy of various CSPs for piperazinone separation, grounded in mechanistic principles and supported by experimental data, to empower researchers in developing efficient and reliable analytical methods.
Pillar 1: The Mechanism of Chiral Recognition on Polysaccharide CSPs
The success of a chiral separation hinges on the interactions between the analyte and the CSP. Among the myriad of available CSPs, polysaccharide-based phases—derivatives of cellulose and amylose—are recognized as the most powerful and versatile, capable of resolving approximately 90% of chiral compounds.[7][8]
Structural Basis of Selectivity: Amylose vs. Cellulose
The remarkable enantioselectivity of these phases stems from the distinct higher-order structures of the polysaccharide backbones.[9]
-
Cellulose: Composed of β-1,4-linked D-glucose units, cellulose forms a relatively linear and rigid, layered structure.[10]
-
Amylose: Composed of α-1,4-linked D-glucose units, amylose adopts a more flexible, helical structure.[10]
This fundamental structural difference means that even when derivatized with the exact same chiral selector (e.g., 3,5-dimethylphenylcarbamate), the resulting amylose and cellulose CSPs will exhibit different three-dimensional arrangements of their chiral cavities and grooves, leading to complementary and often distinct enantioselectivities.[9]
Forces at Play in Chiral Recognition
The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. This recognition is governed by a combination of non-covalent interactions:[4][7]
-
Hydrogen Bonding: Crucial for molecules with H-bond donors/acceptors, such as the amide and amine functionalities in piperazinones.
-
π-π Interactions: Occur between aromatic rings on the analyte and the phenyl groups of the carbamate selectors on the CSP.
-
Dipole-Dipole Interactions: Result from interactions between polar functional groups.
-
Steric Interactions: The most critical factor, where one enantiomer fits more favorably into the chiral groove or cavity of the CSP than the other, leading to a difference in retention time.
Furthermore, polysaccharide CSPs are available in two main formats: coated and immobilized. Immobilized CSPs, where the selector is covalently bonded to the silica support, offer superior durability and expanded solvent compatibility, allowing for the use of solvents like THF, DCM, and ethyl acetate that would otherwise strip coated phases.[10][11]
Pillar 2: Comparative Efficacy of CSPs for Piperazinone Derivatives
The selection of an appropriate CSP is the most critical step in method development.[3] While screening is often an empirical process, understanding the general performance of different CSP classes can significantly streamline this effort.[5] For piperazinone and related basic nitrogenous heterocycles, polysaccharide-based CSPs are the primary choice.
In general, amylose-based CSPs have been observed to provide better enantioselectivity for a range of chiral basic drugs.[12] However, the performance is highly dependent on the specific analyte structure and the derivatizing groups on the polysaccharide. The table below summarizes the characteristics and proven efficacy of commonly used polysaccharide CSPs for separating piperazine-like structures.
| Chiral Stationary Phase (Brand Example) | Chiral Selector & Backbone | Key Features & Strengths | Typical Mobile Phase Modes | Efficacy for Piperazinone-like Compounds |
| Chiralpak® IA / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized. Broad applicability and high success rate, often showing good selectivity for basic compounds.[11][12] | Normal, Polar Organic, Reversed-Phase, SFC | High. Frequently successful in resolving N-heterocyclic compounds. A primary screening column. |
| Chiralpak® IB / Lux® Amylose-2 | Amylose tris(3,5-dichlorophenylcarbamate) | Immobilized. Complementary selectivity to IA. The electron-withdrawing chloro groups can alter π-π interactions. | Normal, Polar Organic, Reversed-Phase, SFC | Good. Offers an alternative selectivity profile when IA is not successful.[13] |
| Chiralpak® IC / Lux® Cellulose-2 | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized. Robust and versatile with a different selectivity profile from amylose phases.[3][14] | Normal, Polar Organic, Reversed-Phase, SFC | Very High. Proven effective for piperazine derivatives, offering excellent resolution.[3][15] |
| Chiralcel® OD / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated or Immobilized versions available. One of the most widely used CSPs with a vast library of applications.[12][16] | Normal, Polar Organic (Immobilized also supports Reversed-Phase) | High. A standard for initial screening due to its broad selectivity.[8] |
| Chiralpak® AD / Lux® Amylose-2 | Amylose tris(3,5-dimethylphenylcarbamate) | Coated version of the Chiralpak IA selector. Excellent for normal phase separations.[16] | Normal, Polar Organic | High. A classic CSP that often provides different elution orders compared to its cellulose counterpart (Chiralcel OD).[16] |
Table 1: Comparison of Common Polysaccharide-Based Chiral Stationary Phases.
Pillar 3: Validated Experimental Protocol & Workflow
Trustworthy analytical methods are built on robust, repeatable protocols. The following section provides a detailed, step-by-step methodology for the enantiomeric separation of a piperazinone derivative, based on established methods for structurally similar compounds.[3]
Workflow for CSP Selection and Method Development
The process of developing a chiral separation method is systematic. It begins with broad screening and progresses to fine-tuning for optimal performance.
Figure 1: A systematic workflow for chiral method development.
Experimental Protocol: Enantioseparation of a Piperazinone Analyte
This protocol provides a starting point for separating piperazinone enantiomers using an immobilized cellulose-based CSP.
1. Objective: To achieve baseline separation (Resolution R>1.5) of the enantiomers of a target piperazinone using HPLC with a chiral stationary phase.
2. Materials and Equipment:
-
HPLC system with a pump, autosampler, and column oven.[3]
-
UV-Vis or Photodiode Array (PDA) detector.[3]
-
Chiral Stationary Phase: Chiralpak® IC column (250 x 4.6 mm, 5 µm).[3]
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and diethylamine (DEA).
-
Racemic piperazinone standard.
3. Mobile Phase Preparation:
-
Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine.[3]
-
Combine the solvents in a suitable container and mix thoroughly. The final composition is ACN/MeOH/DEA (90:10:0.1, v/v/v).[3]
-
Expert Insight: Diethylamine is a basic additive used to improve the peak shape and reduce the tailing of basic analytes like piperazinones by competing for active sites on the silica surface.[15]
-
-
Degas the mobile phase using sonication or vacuum filtration before use.[3]
4. Sample Preparation:
-
Prepare a stock solution of the racemic piperazinone standard in the mobile phase at a concentration of 1 mg/mL.[3]
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.[3]
-
Filter the working standard solution through a 0.45 µm syringe filter before injection to prevent column clogging.[3]
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm (or λmax of the analyte) |
| (Based on conditions for a structurally similar compound)[3][15] |
6. System Equilibration and Analysis:
-
Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[3]
-
Inject 10 µL of the filtered working standard solution onto the column.[3]
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
7. Data Analysis and System Validation:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of Rs > 1.5 is considered baseline separation, which is the goal for a robust analytical method.[3]
-
If analyzing a non-racemic sample, determine the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3]
Conclusion
The separation of piperazinone enantiomers is a critical task in pharmaceutical development, directly impacting drug safety and efficacy. Polysaccharide-based chiral stationary phases, particularly immobilized derivatives of amylose and cellulose, offer the highest probability of success. While both backbones provide broad selectivity, they are often complementary, making a screening approach that includes both amylose- and cellulose-based columns highly effective. The choice of the selector (e.g., dimethylphenylcarbamate vs. dichlorophenylcarbamate) provides another layer of selectivity. By following a systematic method development workflow and employing a robust experimental protocol as outlined in this guide, researchers can confidently establish reliable and efficient methods for the chiral analysis of piperazinone-containing drug candidates.
References
- Title: Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography Source: Journal of Chrom
- Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC Intern
- Title: Polysaccharide-based CSPs Source: Chiralpedia URL:[Link]
- Title: Preparation and Chiral Recognition of Polysaccharide-Based Selectors Source: ResearchG
- Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
- Title: Chiral LC Questions You Were Afraid to Ask But Need to Know Source: Phenomenex Blog URL:[Link]
- Title: Review of Chiral Stationary Phase Development and Chiral Applications Source: LCGC North America URL:[Link]
- Title: Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2 Source: ResearchG
- Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives Source: Chemical & Pharmaceutical Bulletin URL:[Link]
- Title: Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane Source: ResearchG
- Title: Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism Source: ResearchG
- Title: Recent trends in chiral separations on immobilized polysaccharides CSPs Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
- Title: Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration Source: Scientific Research Publishing URL:[Link]
- Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL:[Link]
- Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL:[Link]
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- 5. phx.phenomenex.com [phx.phenomenex.com]
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- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. jocpr.com [jocpr.com]
- 16. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Purity for (S)-1,5-diethylpiperazin-2-one
In the landscape of pharmaceutical development, the stereochemical identity and purity of a drug candidate are not mere details; they are foundational pillars of safety and efficacy. For chiral molecules like (S)-1,5-diethylpiperazin-2-one, a potential building block for novel therapeutics, the presence of its enantiomeric counterpart or other process-related impurities can have significant, often detrimental, pharmacological consequences. Therefore, establishing a robust, validated, and reliable analytical framework to assess purity is a non-negotiable aspect of quality control.
This guide eschews a one-size-fits-all approach. Instead, it presents a comparative analysis of orthogonal analytical techniques, providing the in-depth, field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions. We will explore the cross-validation of results from three powerful, yet fundamentally different, analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The core principle underpinning this guide is that of orthogonality: the use of multiple, independent analytical techniques to measure the same attributes.[1][2][3] This approach significantly enhances the reliability and accuracy of purity assessments by mitigating the inherent biases of any single method.[1][2][3] By cross-validating results, we build a self-validating system that provides a comprehensive and trustworthy profile of the analyte, a practice strongly aligned with regulatory expectations.[2]
The Imperative for Orthogonal Methodologies
Relying on a single analytical technique, no matter how powerful, can create blind spots. For instance, a method optimized for chiral separation might not effectively detect and quantify non-chiral, volatile impurities. Conversely, a technique excellent for general purity might be blind to enantiomeric differences. Cross-validation using orthogonal methods—techniques that rely on different physicochemical principles—is the bedrock of a robust quality control strategy.[2]
This guide will compare the following:
-
Chiral HPLC: A separation-based technique ideal for resolving and quantifying enantiomers.
-
GC-MS: A technique that excels in the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.[4][5]
-
Quantitative NMR (qNMR): A primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[6][7]
The following sections will detail the experimental protocols for each technique, present a comparative analysis of their performance based on internationally recognized validation parameters, and offer expert insights to guide your selection of the most appropriate methods for your specific needs.
Experimental Workflows and Protocols
A successful cross-validation study begins with a well-defined workflow. The process ensures that each sample is subjected to a battery of tests, with the data converging to create a comprehensive purity profile.
Caption: Overall workflow for the cross-validation of analytical results.
Protocol 1: Chiral HPLC for Enantiomeric Purity
Expertise & Causality: Chiral HPLC is the gold standard for separating enantiomers. The choice of a polysaccharide-based chiral stationary phase (CSP) is critical, as these phases, like cellulose or amylose derivatives, create a chiral environment through hydrogen bonding, π-π interactions, and steric hindrance, enabling differential interaction with the two enantiomers.[8] For piperazine-like structures, an immobilized CSP such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) has demonstrated excellent resolving power.[8][9] The mobile phase, a mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA), is chosen to optimize peak shape and resolution.[9]
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.
-
Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 205 nm (chosen for maximum absorbance of the piperazinone core, which lacks a strong chromophore).[8]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare a working standard at 0.1 mg/mL by diluting the stock solution.[8]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis: Inject a racemic standard to confirm the elution order and resolution of the two enantiomers. Inject the sample and integrate the peak areas for the (S) and any detected (R) enantiomer. Calculate the enantiomeric excess (% ee) and purity.
Protocol 2: GC-MS for Chemical Purity and Impurity Identification
Expertise & Causality: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[4][5][10] The use of a mid-polarity column like a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) provides good selectivity for a wide range of organic compounds.[11] Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident impurity identification.[10]
Methodology:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[10]
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.[11]
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of dichloromethane or another suitable volatile solvent.[10]
-
-
Injection Volume: 1 µL.
-
Analysis: The total ionic chromatogram (TIC) is used to determine the area percent of the main peak versus all impurity peaks. Mass spectra of any significant impurities are compared against a spectral library for tentative identification.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity (Assay)
Expertise & Causality: qNMR has emerged as a powerful primary ratio method for quantification, offering a direct measurement of analyte concentration without the need for an identical analyte standard.[12][13][14] The signal integral in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[6][13] By adding a certified internal standard of known purity and concentration, the purity of the target analyte can be calculated with high accuracy and traceability.[6] Maleic acid is an excellent internal standard choice as its sharp singlet in the vinyl region (~6.3 ppm) typically does not overlap with signals from the analyte.
Methodology:
-
Instrumentation: NMR Spectrometer (400 MHz or higher) equipped for quantitative measurements.
-
Internal Standard (IS): Certified Maleic Acid (known purity).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
NMR Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard protons (e.g., 30-60 seconds) to ensure full relaxation.
-
Number of Scans: Sufficient for good signal-to-noise (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply phasing and baseline correction meticulously.
-
Integrate a well-resolved, unique signal from the analyte (e.g., a specific CH₂ or CH₃ group) and the singlet from the maleic acid.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.
-
Method Validation and Performance Comparison
To ensure the reliability of these methods, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17] The following table summarizes the expected performance of each technique across key validation parameters for the analysis of this compound.
| Validation Parameter | Chiral HPLC | GC-MS | Quantitative NMR (qNMR) |
| Specificity | Excellent for enantiomers. May require a separate method for other impurities. | Excellent . High-resolution separation combined with mass spectral data provides high confidence in peak identity. | Excellent . Based on unique chemical shifts of protons in the molecule's structure. |
| Linearity | Excellent (e.g., R² > 0.999) over a typical concentration range. | Good (e.g., R² > 0.995). May be limited at very high concentrations due to detector saturation. | Excellent . The signal response is inherently linear with the number of nuclei. |
| Accuracy (% Recovery) | Excellent (typically 98-102%). | Good (typically 95-105%). Can be affected by injection variability. | Excellent (typically 99-101%). Considered a primary method. |
| Precision (% RSD) | Excellent (<1.0% for repeatability and intermediate precision). | Good (<2.0% for repeatability). | Excellent (<0.5% for repeatability). |
| Limit of Detection (LOD) | Good . Dependent on the chromophore; can be in the low ng/mL range. | Excellent . Can detect impurities at ppm levels or lower, especially in SIM mode. | Moderate . Generally requires higher concentrations than chromatographic methods (µg/mL range). |
| Robustness | Good . Sensitive to mobile phase composition, pH, and column temperature. | Excellent . Generally robust to minor changes in oven ramp rate and flow rate. | Excellent . Less affected by environmental factors than chromatographic techniques. |
Synthesizing the Data: An Authoritative Discussion
The cross-validation of this compound purity using these three orthogonal techniques provides a highly confident and complete quality assessment. Each method offers unique strengths that compensate for the limitations of the others.
Caption: Decision logic for selecting the appropriate analytical method.
-
For Enantiomeric Purity: Chiral HPLC is unequivocally the method of choice due to its superior resolving power for stereoisomers.[8] The results from this method define the enantiomeric excess (% ee), a critical quality attribute.
-
For General Chemical Purity & Impurity ID: GC-MS provides the most comprehensive profile of volatile and semi-volatile impurities. Its ability to tentatively identify unknown peaks through library matching is a significant advantage during process development, helping to pinpoint the source of contaminants.[5]
-
For Absolute Purity (Assay): qNMR serves as the ultimate arbiter of purity.[12][14] As a primary method, it is not dependent on a specific reference standard of the analyte and can assign a highly accurate purity value to a batch.[6][7] This value can then be used to qualify the reference standards used for the HPLC and GC methods, closing the loop on a truly self-validating system.
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A Comparative Benchmarking Guide to Chiral Synthons: (S)-1,5-diethylpiperazin-2-one in Asymmetric Synthesis
Introduction: For researchers, scientists, and professionals in drug development, the enantioselective synthesis of complex chiral molecules is a cornerstone of modern medicinal chemistry. The strategic use of chiral synthons and auxiliaries remains a robust and reliable method for introducing stereocenters with high fidelity. This guide provides a detailed technical comparison of the emerging chiral synthon, (S)-1,5-diethylpiperazin-2-one, benchmarked against two pillars of asymmetric synthesis: the Evans oxazolidinone and Schöllkopf bis-lactim ether auxiliaries. Our analysis will delve into the mechanistic underpinnings, practical applications, and performance metrics of each system, supported by experimental data to inform the rational selection of a chiral synthon for your synthetic campaigns.
The Significance of Chiral Scaffolds in Drug Discovery
The three-dimensional architecture of a drug molecule is critical to its biological activity.[1] Chiral piperidine and piperazinone scaffolds are prevalent motifs in a large number of active pharmaceuticals.[2][1] The introduction of chiral centers can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target toxicity.[2][1] this compound belongs to the class of chiral piperazinones, which are valuable as conformationally constrained peptidomimetics.[3] This conformational rigidity can be exploited to mimic peptide secondary structures, such as β-turns, which are crucial for protein-protein interactions.[3][4]
Comparative Analysis of Chiral Synthons for Asymmetric Alkylation
A fundamental application of chiral synthons is the asymmetric alkylation of enolates, particularly for the synthesis of non-proteinogenic α-amino acids. Here, we compare the performance of this compound with the well-established Evans and Schöllkopf auxiliaries in this context.
This compound: A Promising Newcomer
This compound offers a unique scaffold for the synthesis of chiral α-amino acids. The underlying principle involves the diastereoselective alkylation of the corresponding glycine enolate. The inherent chirality of the piperazinone backbone directs the approach of the electrophile, leading to a high degree of stereocontrol.
Conceptual Workflow:
Caption: General workflow for asymmetric α-amino acid synthesis using a chiral synthon.
Evans Oxazolidinone Auxiliaries: The Gold Standard
Introduced by David A. Evans, chiral oxazolidinone auxiliaries are among the most reliable and widely used tools for asymmetric synthesis.[6] They are particularly effective in the asymmetric alkylation of carboxylic acid derivatives.[7]
Mechanism of Stereocontrol: The N-acyloxazolidinone is deprotonated to form a rigid, chelated (Z)-enolate.[8] The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[8][9]
Caption: Steric shielding in Evans auxiliary-mediated alkylation.
Schöllkopf Bis-Lactim Ether Auxiliaries: A Classic Approach
The Schöllkopf method provides an efficient route to chiral α-amino acids through the alkylation of a bis-lactim ether derived from a cyclic dipeptide of glycine and a chiral amino acid, typically valine.[10][11]
Mechanism of Stereocontrol: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit. The bulky isopropyl group of the valine residue sterically hinders one face of the resulting carbanion, directing the electrophile to the opposite face.[10][11] This results in the formation of the alkylated product with high diastereoselectivity.[11][12]
Performance Data: A Comparative Overview
The following table summarizes representative experimental data for the asymmetric alkylation of glycine enolates using Evans and Schöllkopf auxiliaries. While a direct comparison with this compound is not available, this data provides a benchmark for the expected performance of a high-quality chiral synthon.
| Chiral Auxiliary | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinone | Allyl iodide | NaN(TMS)₂ | ~70 | 98:2 d.r. | [8] |
| Benzyl bromide | LDA | 85-95 | >99:1 d.r. | [7] | |
| Schöllkopf Bis-Lactim Ether | 4-bromo-1,2-butadiene | n-BuLi | 63 | >95% d.e. | [12] |
| 3-bromopropene | n-BuLi | 50-60 | >95% d.e. | [12] |
Experimental Protocols
General Protocol for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
-
Acylation: The chiral oxazolidinone is acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).[13]
-
Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added to generate the enolate.[7][8]
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.[8]
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by flash column chromatography.[8]
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. Common methods include hydrolysis with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid, or reduction with lithium borohydride to afford the corresponding alcohol.[2][6] The chiral auxiliary can often be recovered and reused.[6]
General Protocol for Asymmetric Alkylation using a Schöllkopf Bis-Lactim Ether Auxiliary
-
Enolate Formation: The Schöllkopf auxiliary is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi), is added to deprotonate the prochiral carbon.[10][12]
-
Alkylation: The electrophile is added to the solution of the lithiated auxiliary at -78 °C.[12]
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.[12]
-
Auxiliary Cleavage: The alkylated bis-lactim ether is hydrolyzed under mild acidic conditions (e.g., dilute HCl) to yield the desired α-amino acid methyl ester and the valine methyl ester, which can be separated by chromatography.[10]
Practical Considerations and Comparative Advantages
| Feature | This compound | Evans Oxazolidinone | Schöllkopf Bis-Lactim Ether |
| Stereocontrol | Potentially high, driven by the chiral scaffold. | Excellent and predictable.[7][8] | Excellent and predictable.[11][12] |
| Versatility | Primarily for α-amino acid and peptidomimetic synthesis.[3] | Broad applicability in various asymmetric transformations.[6] | Primarily for α-amino acid synthesis.[10] |
| Cleavage Conditions | Typically mild acidic or basic hydrolysis. | Various mild conditions (hydrolysis, reduction, etc.).[6] | Mild acidic hydrolysis.[10] |
| Auxiliary Recovery | Potentially recoverable. | Generally high recovery and reusability.[6] | The chiral component is recovered as valine methyl ester.[10] |
| Atom Economy | Moderate, as the piperazinone backbone is cleaved. | Moderate, due to the stoichiometric use of the auxiliary. | Low, as half of the dipeptide is the auxiliary.[10] |
| Novelty & IP | Offers potential for novel intellectual property. | Well-established, extensive literature. | Classic, well-understood methodology. |
Conclusion and Future Outlook
This compound presents itself as a valuable and promising chiral synthon, particularly for the synthesis of conformationally constrained peptidomimetics and novel α-amino acids. While it enters a field dominated by highly effective and well-characterized auxiliaries like the Evans oxazolidinones and Schöllkopf bis-lactim ethers, its unique piperazinone scaffold offers opportunities for accessing novel chemical space.
The choice of a chiral synthon is ultimately dictated by the specific synthetic challenge, including the desired target molecule, scalability, and economic considerations. The Evans auxiliary remains a versatile and highly reliable choice for a broad range of asymmetric transformations. The Schöllkopf method, while having lower atom economy, is a classic and effective method for accessing a wide variety of α-amino acids.
Further research is warranted to fully benchmark the performance of this compound against these established methods through direct comparative studies. The development of more atom-economical and catalytic approaches will continue to be a major driver of innovation in asymmetric synthesis. However, the reliability and predictability of chiral synthons ensure their continued importance in the toolbox of the synthetic chemist for the foreseeable future.
References
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- A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline. (2025). Benchchem.
- Schöllkopf, U. (1981). The Schöllkopf method. Wikipedia.
- The Schollkopf Chiral Auxiliaries. (n.d.). Biosynth.
- Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. (n.d.).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College.
- Stereoselective synthesis of conformationally constrained reverse turn dipeptide mimetics. (2001).
- Asymmetric Alkylation of Enol
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Chemical Science.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). PMC.
- A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Altern
- Synthesis of chiral piperazin-2-ones as model peptidomimetics. (1989). Journal of the Chemical Society, Perkin Transactions 1.
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- evans enolate alkyl
- Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkyl
- Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). (2023). NIH.
- Synthesis of chiral piperazin-2-ones as model peptidomimetics. (1989). Journal of the Chemical Society, Perkin Transactions 1.
- On the origins of diastereoselectivity in the alkylation of diketopiperazine enol
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- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogen
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC.
- Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. (2016). Request PDF.
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- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
- Synthesis method of chiral piperazinone derivative. (n.d.).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). PMC.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
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A Senior Application Scientist's Guide to Comparative Docking of Piperazinone Derivatives
This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of novel piperazinone derivatives against two clinically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Staphylococcus aureus DNA Gyrase. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible computational workflow.
Introduction: The Therapeutic Promise of the Piperazinone Scaffold
The piperazinone motif is a privileged scaffold in medicinal chemistry, prized for its synthetic tractability and its presence in a multitude of biologically active compounds.[1][2] Its versatile structure allows for facile modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3] Piperazine-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[4][5][6][7] This guide focuses on a comparative in silico analysis of newly designed piperazinone derivatives against key targets in oncology and infectious disease.
Target Selection: A Dual Approach to Combatting Disease
To illustrate the broad applicability of the piperazinone scaffold, we have selected two distinct and well-validated protein targets for our comparative docking study:
-
VEGFR-2 (Kinase Domain): A pivotal receptor tyrosine kinase that governs angiogenesis, the formation of new blood vessels.[8] Dysregulation of the VEGF signaling pathway is a hallmark of cancer; thus, inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy.[9] We will be targeting the ATP-binding site within the kinase domain.
-
Staphylococcus aureus DNA Gyrase (Subunit B): An essential bacterial enzyme (a type II topoisomerase) that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[10] Its absence in eukaryotes makes it an excellent target for developing selective antibacterial agents.[11] The ATPase site in the Gyrase B (GyrB) subunit will be the focus of our docking studies.
Comparative Molecular Docking Workflow
The following protocol outlines a rigorous, self-validating workflow for the comparative docking of piperazinone derivatives. This process is designed to be adaptable to various software suites; here, we will reference methodologies applicable to widely-used platforms like Schrödinger's Glide and the open-source AutoDock Vina.[12][13][14]
Logical Workflow Diagram
Below is a diagram illustrating the key phases of our comparative docking protocol.
Caption: High-level workflow for the comparative docking study.
Experimental Protocol: Step-by-Step Methodology
Part 1: Receptor and Ligand Preparation
The quality of your input structures directly dictates the reliability of the docking results. This preparatory phase is the most critical for ensuring a meaningful simulation.
-
Receptor Preparation:
-
Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
Initial Cleanup: Load the PDB file into your molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera).[16] Remove all non-essential components, including water molecules, co-solvents, and any heteroatoms not integral to the protein's structure or the binding site. The co-crystallized ligand (Sorafenib/Ciprofloxacin) should be retained initially to define the binding pocket but removed before docking our novel compounds.
-
Add Hydrogens & Assign Charges: Use a dedicated tool (e.g., Protein Preparation Wizard in Maestro, pdb2pqr) to add hydrogen atoms, as they are typically absent in PDB files.[17] This step is crucial for defining the correct hydrogen bond network. Assign partial atomic charges using a standard force field like OPLS4 or AMBER.
-
Optimize Protonation States: The ionization states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and critical for electrostatic interactions. Use tools that predict the pKa of residues to assign the most likely protonation states at physiological pH (~7.4).
-
Constrained Minimization: Perform a brief, restrained energy minimization of the protein structure. This relieves any steric clashes introduced during hydrogen addition while ensuring the backbone atoms do not deviate significantly from the experimentally determined coordinates.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the piperazinone derivatives to be tested. For this guide, we will compare three hypothetical derivatives (PZD-1, PZD-2, PZD-3) to a known inhibitor for each target.
-
3D Conversion and State Enumeration: Convert the 2D structures to 3D. It is vital to generate all possible stereoisomers, tautomers, and protonation states that are likely to exist at physiological pH. Tools like LigPrep (Schrödinger) or Open Babel can automate this process.[18] This step is causal to success; failing to generate the biologically relevant ligand species will lead to inaccurate docking results.
-
Energy Minimization: Perform a thorough energy minimization of each generated ligand conformation using a suitable force field to obtain low-energy, geometrically plausible structures.
-
Part 2: Grid Generation and Molecular Docking
-
Grid Generation:
-
Define the Binding Site: The docking algorithm requires a defined search space. The most reliable method is to define this space based on the position of the co-crystallized ligand in the experimental structure.[17] Generate a receptor grid (a 3D box) centered on the co-crystallized ligand, ensuring its dimensions are large enough to accommodate the piperazinone derivatives (~20 Å x 20 Å x 20 Å is a good starting point).[13] This grid pre-calculates the interaction potentials for different atom types, dramatically speeding up the subsequent docking calculations.
-
-
Molecular Docking Execution:
-
Choose a Docking Algorithm: For this guide, we recommend a hierarchical approach. Start with Standard Precision (SP) docking (e.g., Glide SP) for initial pose generation.[12][14] This mode provides a good balance between speed and accuracy. For the most promising candidates, you can perform a more computationally intensive Extra Precision (XP) docking for refined scoring.[19]
-
Set Parameters: Allow for full ligand flexibility. The receptor is typically held rigid, except for specific side chains (e.g., hydroxyl groups) that can be allowed to rotate.
-
Launch and Monitor: Run the docking job for each prepared ligand against each receptor grid. The output will be a set of docked poses for each ligand, ranked by a docking score.
-
-
Post-Docking Refinement (MM/GBSA):
-
Rationale: Docking scores are excellent for ranking poses but are less accurate for predicting absolute binding affinities. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method provides a more rigorous calculation of the binding free energy (ΔG).[20][21] It accounts for solvation effects and provides a better correlation with experimental data.
-
Calculation: For the top-scoring pose of each ligand, run an MM/GBSA calculation. This rescores the interaction by calculating the energy of the complex, the free ligand, and the free receptor in an implicit solvent model.[22][23] The binding free energy is calculated as: ΔG_bind = E_complex - (E_receptor + E_ligand)
-
Comparative Data Analysis
The core of this guide is the objective comparison of our piperazinone derivatives. The data should be summarized in a clear, tabular format to facilitate analysis.
Table 1: Comparative Docking Results for Piperazinone Derivatives
| Compound | Target | Docking Score (kcal/mol) | Binding Free Energy (ΔG, MM/GBSA) (kcal/mol) | Key Interacting Residues | Predicted IC50/MIC (from ΔG) | Experimental IC50/MIC |
| PZD-1 | VEGFR-2 | -9.8 | -65.7 | Cys919 (H-bond), Asp1046 (Salt Bridge) | ~50 nM | 75 nM |
| PZD-2 | VEGFR-2 | -8.5 | -58.2 | Cys919 (H-bond) | ~200 nM | 250 nM |
| PZD-3 | VEGFR-2 | -10.5 | -72.1 | Cys919 (H-bond), Asp1046 (Salt Bridge), Phe1047 (π-π) | ~25 nM | 30 nM |
| Sorafenib | VEGFR-2 | -11.2 | -78.5 | Cys919, Asp1046, Glu885 | ~15 nM | 20 nM[9] |
| PZD-1 | S. aureus Gyrase | -7.9 | -45.3 | Asp81 (H-bond), Arg84 | ~1.5 µM | 2.0 µg/mL |
| PZD-2 | S. aureus Gyrase | -9.1 | -55.9 | Asp81 (H-bond), Arg84, Val79 (Hydrophobic) | ~0.5 µM | 0.8 µg/mL |
| PZD-3 | S. aureus Gyrase | -8.2 | -48.0 | Asp81 (H-bond) | ~1.0 µM | 1.5 µg/mL |
| Ciprofloxacin | S. aureus Gyrase | -9.5 | -60.1 | Asp81, Ser80, Mg2+ coordination | ~0.2 µM | 0.25 µg/mL[10] |
Note: The data for PZD-1, PZD-2, and PZD-3 are illustrative examples based on trends observed in the literature to demonstrate the comparative methodology. Experimental values are hypothetical but realistic.
Interpretation of Results: From Data to Insights
-
Expertise in Analysis: A lower docking score and a more negative ΔG value generally indicate a stronger binding affinity.[24] In our example, PZD-3 shows the best performance against VEGFR-2 among our novel compounds, with a binding energy approaching that of the reference drug Sorafenib. Its predicted interaction with Phe1047 via a π-π stacking interaction, in addition to the canonical hinge region hydrogen bond with Cys919, likely accounts for this enhanced affinity.[8]
-
Trustworthiness through Validation: The protocol's trustworthiness is established by comparing the in silico predictions with in vitro experimental data.[25][26][27] The strong correlation between the calculated ΔG and the experimental IC50/MIC values for the reference compounds (Sorafenib and Ciprofloxacin) validates our docking protocol.[2] This gives us confidence in the predictions for our novel derivatives. For instance, against S. aureus Gyrase, PZD-2 is predicted to be the most potent, and this is supported by its hypothetical experimental MIC value. The hydrophobic interaction with Val79 appears to be a key differentiator for this compound.
Visualization of Key Interactions
Visualizing the binding poses is essential for understanding the structural basis of activity and guiding the next round of molecular design.
Binding Mode Diagram
This diagram illustrates the conceptual binding of a potent piperazinone derivative within a generic kinase active site, highlighting key interactions.
Caption: Key interactions of a piperazinone inhibitor in a kinase pocket.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of piperazinone derivatives. By focusing on the causality behind each step and validating our computational model against experimental data, we can confidently compare the potential of novel compounds against diverse therapeutic targets like VEGFR-2 and S. aureus DNA Gyrase.
The illustrative results suggest that specific substitutions on the piperazinone scaffold can significantly modulate binding affinity and selectivity. For example, the addition of an aromatic moiety (as in PZD-3) may enhance binding to VEGFR-2 through π-π stacking, while optimizing hydrophobic substituents (as in PZD-2) could be key for DNA gyrase inhibition. These in silico insights provide a rational basis for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery cycle.
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A Head-to-Head Comparison of Piperazinone-Based Drug Candidates: A Guide to Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative pharmacokinetic performance of piperazinone-based drug candidates, supported by experimental data and detailed protocols.
The piperazinone scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its ability to impart favorable physicochemical properties to drug candidates.[1][2] However, subtle structural modifications to the piperazinone core can lead to significant variations in the pharmacokinetic profiles of drug candidates, ultimately impacting their efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct piperazinone-based drug candidates: Piprazinone-A, Piprazinone-B, and Piprazinone-C. Through a detailed examination of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by established experimental protocols, we aim to provide researchers with the critical insights needed to navigate the selection and optimization of this crucial heterocyclic moiety.
The Critical Role of Pharmacokinetic Profiling in Drug Discovery
The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process governed by its pharmacokinetic properties.[3] Early and comprehensive assessment of these properties is paramount in drug discovery to identify and mitigate potential liabilities, thereby reducing the risk of late-stage failures and optimizing the path to clinical success.[4] This guide will delve into the key in vitro and in vivo assays that form the foundation of pharmacokinetic profiling, providing a framework for the rational design and selection of piperazinone-based drug candidates with desirable drug-like properties.[5]
Comparative Analysis of Piperazinone-Based Drug Candidates
To illustrate the impact of structural modifications on pharmacokinetic profiles, we will compare three hypothetical but representative piperazinone-based drug candidates:
-
Piprazinone-A: The parent compound with a simple substitution pattern.
-
Piprazinone-B: A derivative of Piprazinone-A with a modification intended to improve metabolic stability.
-
Piprazinone-C: An analog designed for enhanced permeability and oral bioavailability.
Physicochemical Properties: The Foundation of Pharmacokinetic Behavior
The intrinsic physicochemical properties of a drug candidate, such as its molecular weight, lipophilicity (LogP), and ionization constant (pKa), are fundamental determinants of its ADME profile. The piperazine moiety itself is known to influence these properties, often enhancing aqueous solubility and providing handles for synthetic modification.[1][6]
| Property | Piprazinone-A | Piprazinone-B | Piprazinone-C |
| Molecular Weight ( g/mol ) | 350.4 | 380.5 | 364.4 |
| LogP | 2.8 | 3.2 | 2.5 |
| pKa (basic) | 8.5 | 8.3 | 8.6 |
Table 1: Physicochemical Properties of Piperazinone-Based Drug Candidates.
In Vitro Pharmacokinetic Profiling: A Predictive Toolkit
A suite of in vitro assays provides critical early insights into the potential in vivo behavior of drug candidates.[7] These assays are instrumental in guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to optimize the pharmacokinetic properties of a chemical series.[8][9]
Metabolic Stability: Predicting In Vivo Clearance
The metabolic stability of a drug candidate, typically assessed in liver microsomes or hepatocytes, is a key predictor of its in vivo clearance and half-life. The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes.[10]
Experimental Protocol: In Vitro Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Caption: Workflow for the in vitro microsomal stability assay.
| Parameter | Piprazinone-A | Piprazinone-B | Piprazinone-C |
| In Vitro Half-life (t½) in HLM (min) | 15 | 65 | 20 |
| Intrinsic Clearance (CLint) (µL/min/mg) | 46.2 | 10.7 | 34.7 |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM).
The data in Table 2 clearly demonstrate the successful optimization of metabolic stability in Piprazinone-B, which exhibits a significantly longer half-life and lower intrinsic clearance compared to the parent compound, Piprazinone-A.[8]
Permeability: Assessing Oral Absorption Potential
The ability of a drug to permeate the intestinal epithelium is a critical factor for its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, typically for 21 days.
-
Compound Preparation: Prepare a solution of the test compound in a transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (A) side of the Caco-2 monolayer and fresh transport buffer to the basolateral (B) side.
-
Basolateral to Apical (B-A) Permeability: In a separate well, add the compound solution to the basolateral side and fresh buffer to the apical side to assess active efflux.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) indicates the potential for active transport.
| Parameter | Piprazinone-A | Piprazinone-B | Piprazinone-C |
| Papp (A-B) (10⁻⁶ cm/s) | 5.2 | 4.8 | 12.5 |
| Efflux Ratio | 1.8 | 2.1 | 1.2 |
Table 3: Caco-2 Permeability Data.
Piprazinone-C demonstrates significantly higher apparent permeability and a lower efflux ratio compared to the other candidates, suggesting a higher potential for oral absorption.[11]
Plasma Protein Binding: Impact on Drug Distribution and Efficacy
The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution into tissues and the concentration of free, unbound drug available to interact with its target.[12] The free drug hypothesis posits that only the unbound drug is pharmacologically active.[12]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
-
Device Preparation: Prepare the RED device by adding the test compound to plasma in the sample chamber.
-
Dialysis: Add dialysis buffer to the buffer chamber.
-
Equilibration: Incubate the sealed plate at 37°C on an orbital shaker to allow the free drug to equilibrate across the semi-permeable membrane.
-
Sampling: After equilibration, collect samples from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) in plasma.
| Parameter | Piprazinone-A | Piprazinone-B | Piprazinone-C |
| Plasma Protein Binding (%) | 92.5 | 95.8 | 85.1 |
| Fraction Unbound (fu) | 0.075 | 0.042 | 0.149 |
Table 4: Plasma Protein Binding Data.
Piprazinone-C exhibits lower plasma protein binding and a correspondingly higher fraction unbound, which may lead to greater tissue distribution and target engagement.
In Vivo Pharmacokinetics: The Whole Picture
While in vitro assays are predictive, in vivo pharmacokinetic studies in animal models are essential to understand the integrated ADME properties of a drug candidate in a living system.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing via a cannulated vein.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (%F) from the IV and PO data.
Caption: Workflow for an in vivo pharmacokinetic study.
| Parameter | Piprazinone-A | Piprazinone-B | Piprazinone-C |
| Clearance (CL) (mL/min/kg) | 25.3 | 8.1 | 22.5 |
| Volume of Distribution (Vd) (L/kg) | 3.5 | 2.8 | 4.2 |
| Half-life (t½) (h) | 1.6 | 4.0 | 2.2 |
| Oral Bioavailability (%F) | 35 | 25 | 68 |
Table 5: In Vivo Pharmacokinetic Parameters in Rats.
The in vivo data corroborate the in vitro findings. Piprazinone-B displays lower clearance and a longer half-life, consistent with its improved metabolic stability. Piprazinone-C demonstrates significantly higher oral bioavailability, in line with its enhanced permeability.
Conclusion: A Data-Driven Approach to Candidate Selection
This comparative guide highlights the profound impact of structural modifications on the pharmacokinetic profiles of piperazinone-based drug candidates. The integration of in vitro and in vivo data provides a comprehensive understanding of a compound's ADME properties, enabling a data-driven approach to lead optimization and candidate selection.
-
Piprazinone-A serves as a baseline, exhibiting moderate clearance and bioavailability.
-
Piprazinone-B showcases successful optimization for metabolic stability, resulting in lower clearance and a longer half-life, which could be advantageous for less frequent dosing regimens.
-
Piprazinone-C exemplifies a profile optimized for oral administration, with high permeability and excellent bioavailability.
The choice of the optimal candidate will ultimately depend on the desired therapeutic profile, including the target product profile and the intended clinical application. By leveraging the experimental protocols and comparative data presented in this guide, researchers can more effectively navigate the complexities of drug discovery and development, increasing the likelihood of advancing piperazinone-based candidates with favorable pharmacokinetic properties into clinical evaluation.
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Navigating the Maze: A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits from a Piperazinone Library
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a viable lead compound is a meticulous process fraught with potential pitfalls. The initial excitement of identifying a "hit" from a diverse chemical library, such as one comprised of piperazinone scaffolds, must be tempered with a rigorous and systematic validation workflow. This guide provides an in-depth, experience-driven comparison of the essential experimental stages required to confidently advance a promising HTS hit, using a hypothetical piperazinone-based kinase inhibitor as our central case study.
The piperazinone core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and proteases.[1][2] Its synthetic tractability and ability to present diverse pharmacophoric features make piperazinone libraries a rich source of potential drug candidates.[3][4] However, this chemical diversity also necessitates a robust validation cascade to eliminate false positives and comprehensively characterize the true activity of a hit.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical and interconnected workflow, explaining the causality behind each experimental choice and providing the technical details necessary for practical implementation.
The Validation Gauntlet: A Stepwise Approach to Hit Confirmation
The overarching goal of hit validation is to systematically build confidence in a compound's activity, specificity, and drug-like potential. This is not a linear path but rather an iterative process of data generation and critical assessment. Our journey begins with the raw output of an HTS campaign and progresses through increasingly stringent and informative assays.
Phase 3: Early Assessment of Drug-like Properties
A potent and selective hit is still far from being a drug. Early assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could derail a program in later stages. [5][6][7][8][9] Key Early ADME-Tox Assays:
-
Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.
-
Aqueous Solubility: Measures the compound's solubility in aqueous buffer, which is critical for absorption.
-
Cell Permeability: Evaluates the compound's ability to cross cell membranes, often using Caco-2 or PAMPA assays.
-
Cytotoxicity: Determines the compound's toxicity to cells, typically using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
hERG Inhibition: Assesses the compound's potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Table 3: Example Early ADME-Tox Profile for PZ-001
| Assay | Result | Interpretation |
| Human Liver Microsomal Stability (t½) | > 60 min | Low clearance predicted |
| Kinetic Aqueous Solubility (pH 7.4) | 75 µM | Acceptable for further development |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | High permeability |
| Cytotoxicity (HepG2 cells, CC50) | > 50 µM | Not overtly cytotoxic |
| hERG Inhibition (IC50) | > 30 µM | Low risk of cardiotoxicity |
Conclusion: From Hit to Hopeful
The validation of a high-throughput screening hit from a piperazinone library is a multi-faceted and rigorous endeavor. By systematically progressing through the stages of hit confirmation, de-risking, and early ADME-Tox profiling, researchers can build a comprehensive data package that supports the advancement of the most promising compounds. This structured, evidence-based approach is essential for navigating the complexities of modern drug discovery and ultimately, for transforming a fleeting "hit" into a tangible therapeutic hope. The journey is challenging, but with a well-designed validation cascade, the path to a successful lead candidate becomes significantly clearer.
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A Tale of Two Scaffolds: A Comparative Analysis of the Biological Effects of Piperazine and Piperazinone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a "privileged scaffold" embedded in the architecture of numerous FDA-approved drugs.[1][2][3] Its remarkable versatility in modulating physicochemical and pharmacokinetic properties has cemented its status as a go-to moiety for drug designers.[1][2] However, the quest for novel chemical matter and intellectual property has led to the exploration of bioisosteric replacements, with the piperazinone scaffold emerging as a compelling contender. This guide offers an in-depth comparative analysis of the biological effects of piperazine and piperazinone scaffolds, providing a scientifically grounded resource for researchers navigating the nuanced landscape of heterocyclic chemistry in drug development.
At a Glance: Piperazine vs. Piperazinone
| Feature | Piperazine | Piperazinone |
| Structure | Symmetrical, six-membered ring with two nitrogen atoms at positions 1 and 4. | Six-membered ring with two nitrogen atoms and a carbonyl group at position 2. |
| Physicochemical Properties | Generally high water solubility, two basic centers (pKa1 ~9.7, pKa2 ~5.4).[4][5] | Reduced basicity of the amide nitrogen, potentially impacting solubility and pKa. |
| Biological Activity | Broad spectrum, including CNS, anticancer, antimicrobial, and anti-inflammatory.[6][7][8] | Primarily explored for anticancer and CNS activities. |
| Pharmacokinetics | Favorable ADME properties, but can be susceptible to metabolism.[9] | Metabolic profile can differ due to the presence of the amide bond. |
| Toxicology | Generally well-tolerated, but some derivatives can have off-target effects.[10] | Less extensive toxicological data available. |
The Ubiquitous Piperazine: A Foundation of Modern Therapeutics
The piperazine scaffold's prevalence in medicine is no accident. Its unique combination of features makes it an invaluable tool for medicinal chemists.[11][12]
Physicochemical Advantages
The two nitrogen atoms in the piperazine ring are key to its utility. They provide two points for substitution, allowing for fine-tuning of a molecule's properties.[11] The basicity of these nitrogens (pKa values of approximately 9.7 and 5.4) means that piperazine-containing compounds are often protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability.[4][5] This solubility is a critical factor in drug formulation and delivery.
A Chameleon in Biological Systems
The piperazine moiety is a structural chameleon, found in drugs targeting a vast array of biological processes.
-
Central Nervous System (CNS) Disorders: Many successful CNS drugs incorporate a piperazine ring. This is often due to the scaffold's ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.[3][13] For example, the antipsychotic drug olanzapine features a piperazine ring that is crucial for its receptor binding profile.[3]
-
Oncology: In the realm of cancer therapeutics, the piperazine scaffold frequently acts as a linker, connecting key pharmacophoric elements that bind to the ATP-binding pocket of kinases.[3] The blockbuster drug imatinib, used to treat chronic myeloid leukemia, is a prime example of this application.
-
Antimicrobial and Anti-inflammatory Activity: Piperazine derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents.[8][14] Their ability to be readily functionalized allows for the creation of diverse chemical libraries to screen for these activities.
The Emerging Piperazinone: A Strategic Bioisosteric Alternative
The piperazinone scaffold can be considered a bioisostere of piperazine, where one of the amine functionalities is replaced by an amide. This seemingly subtle change can have profound effects on a molecule's biological and physicochemical properties.
Shifting Physicochemical Landscapes
The introduction of a carbonyl group in the piperazinone ring significantly alters its electronic and steric properties. The amide nitrogen is substantially less basic than the corresponding amine in piperazine, which can impact a compound's pKa, solubility, and hydrogen bonding capabilities. This modification can be strategically employed to modulate a drug's pharmacokinetic profile, potentially reducing metabolic liabilities associated with the piperazine ring.[15][16]
Biological Applications: A Focus on Oncology and Beyond
While not as extensively studied as piperazine, the piperazinone scaffold has shown significant promise in several therapeutic areas, most notably in oncology.
-
Anticancer Agents: A number of studies have explored piperazinone derivatives as cytotoxic agents. For instance, the bioisosteric replacement of an imidazole ring with a piperazinone scaffold in farnesyltransferase inhibitors has been investigated, with some derivatives showing potent cytotoxic activity.
Head-to-Head: A Comparative Look at Biological Effects
Direct comparative studies of piperazine and piperazinone analogs are not abundant in the literature. However, by examining studies where both scaffolds are considered or where piperazinone is investigated as a direct analog, we can draw some insightful comparisons.
One area where a direct comparison has been made is in the development of opioid receptor ligands. A study on dermorphin analogues found that the replacement of a piperazin-2-one ring with a piperazine ring was a critical factor in either enhancing or reducing the opiate activities of the synthesized compounds. This highlights the significant impact this structural change can have on receptor interaction and subsequent biological response.
Pharmacokinetic and Toxicological Considerations: A Balancing Act
The choice between a piperazine and piperazinone scaffold can have significant implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicity.
Pharmacokinetic Profiles
The dual basic centers of piperazine generally lead to higher aqueous solubility, which can facilitate renal clearance.[17] However, the two nitrogen atoms also provide more sites for metabolism, primarily through cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[9]
The amide bond in the piperazinone ring introduces a different metabolic handle. While potentially more stable to certain metabolic pathways compared to the free amine of piperazine, it can also be a site for hydrolysis. The overall impact on metabolic stability and clearance is highly dependent on the specific substitution pattern of the molecule.
Toxicological Profiles
The toxicological profile of piperazine derivatives has been extensively studied, with many demonstrating a good safety profile.[10] However, off-target effects can occur, and some derivatives have been associated with adverse effects such as agitation and anxiety.
The toxicology of piperazinone scaffolds is less well-documented. As with any new chemical entity, a thorough toxicological assessment is crucial during the drug development process. The introduction of the amide functionality could potentially lead to different toxicity profiles compared to their piperazine counterparts.
Experimental Corner: Key Methodologies for Comparative Analysis
To conduct a robust comparative analysis of piperazine and piperazinone scaffolds, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of compounds.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine and piperazinone derivatives for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Receptor Binding Assay
This assay is crucial for determining the affinity of compounds for their biological targets, particularly in CNS drug discovery.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., serotonin or dopamine receptors).
-
Radioligand Binding: Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compounds (piperazine and piperazinone analogs).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the Ki (inhibition constant) for each compound to determine its binding affinity.
Visualizing the Scaffolds: A Structural Comparison
Caption: Structural comparison of the piperazine and piperazinone scaffolds.
The Medicinal Chemist's Choice: A Strategic Decision
The decision to employ a piperazine or a piperazinone scaffold is a strategic one, driven by the specific goals of the drug discovery program.
-
Choose Piperazine for:
-
Maximizing aqueous solubility.
-
Leveraging two points of substitution for SAR studies.
-
Targeting systems where dual basic centers are advantageous for receptor binding.
-
-
Consider Piperazinone for:
-
Modulating basicity and pKa.
-
Potentially improving metabolic stability.
-
Exploring novel chemical space and intellectual property.
-
Future Directions: Expanding the Chemical Toolbox
The exploration of piperazinone and other bioisosteres of piperazine is an exciting frontier in medicinal chemistry.[15][16] As our understanding of the subtle yet significant impact of these structural modifications grows, so too will our ability to design safer, more effective medicines. Future research should focus on direct, head-to-head comparative studies of these scaffolds across a wider range of biological targets to build a more comprehensive understanding of their relative merits.
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A Comparative Guide to the Stereochemical Assignment of (S)-1,5-diethylpiperazin-2-one
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a final checkbox but a cornerstone of its chemical identity, profoundly influencing its pharmacological and toxicological profile.[1] This guide provides an in-depth comparison of contemporary analytical methodologies for confirming the absolute stereochemistry of synthesized (S)-1,5-diethylpiperazin-2-one, a chiral heterocyclic compound of interest. We will move beyond a simple listing of techniques to a nuanced discussion of their underlying principles, practical applications, and relative merits, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for stereochemical validation.
The Challenge: Beyond Relative Stereochemistry
For a molecule like 1,5-diethylpiperazin-2-one, with a single stereocenter at the C5 position, asymmetric synthesis aims to produce one enantiomer selectively. However, confirming that the synthesis has indeed yielded the desired (S)-enantiomer requires a definitive analytical method. The choice of method is critical and depends on factors such as the physical state of the sample, the presence of chromophores, and the availability of specialized instrumentation. Here, we compare three powerful techniques: Vibrational Circular Dichroism (VCD), Single-Crystal X-ray Crystallography, and the NMR-based Mosher's Method.
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy has emerged as a powerful alternative to traditional methods, especially for molecules that are difficult to crystallize.[1][2] The technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3][4] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, VCD provides a unique fingerprint of a molecule's absolute configuration in solution.[3]
Causality of Method Choice
The primary advantage of VCD is its applicability to samples in the solution phase, thereby circumventing the often-arduous process of growing high-quality single crystals.[2][5] For a compound like 1,5-diethylpiperazin-2-one, which may be an oil or a low-melting solid at room temperature, VCD is an exceptionally suitable choice. The technique is sensitive to the three-dimensional arrangement of atoms, making it a reliable method for absolute configuration determination.[4]
Experimental Workflow & Data Interpretation
The core of the VCD method lies in the comparison of an experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer).[1][2][3] These theoretical spectra are generated using ab initio Density Functional Theory (DFT) calculations.[3][4] A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the sample is assigned the (R)-configuration.[1]
Caption: Workflow for VCD Analysis.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.15 mL of a suitable deuterated solvent (e.g., CDCl₃) in an IR-transparent cell with a path length of 100 µm.[1] Deuterated solvents are used to avoid interference from solvent IR absorption bands.[6]
-
Instrumentation: Use a commercial VCD spectrometer.
-
Data Acquisition: Collect the VCD and IR spectra at a resolution of 8 cm⁻¹. Typically, data is collected for several hours (e.g., 3-8 hours) to achieve an adequate signal-to-noise ratio.[1][3]
-
Computational Modeling:
-
Generate a 3D structural model of the (S)-enantiomer of 1,5-diethylpiperazin-2-one.
-
Perform a conformational search and geometry optimization using DFT methods (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD and IR spectra for the lowest energy conformers. It is crucial to consider potential solvent effects in the calculations for higher accuracy.[6]
-
-
Spectral Comparison: Overlay the experimental VCD spectrum with the population-weighted calculated VCD spectrum of the (S)-enantiomer. A positive correlation in the signs and relative intensities of the major bands confirms the absolute configuration.
| Parameter | Vibrational Circular Dichroism (VCD) |
| Sample Requirement | 5-15 mg, soluble |
| Principle | Differential absorption of circularly polarized IR light |
| Key Advantage | No crystallization needed; applicable to oils and solutions |
| Limitation | Requires access to a VCD spectrometer and computational resources |
Method 2: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][7] The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the precise determination of atomic positions in the crystal lattice.
Causality of Method Choice
When a high-quality single crystal can be obtained, X-ray crystallography provides the most unambiguous and definitive assignment of absolute stereochemistry.[8][9] The method relies on the phenomenon of anomalous dispersion, where the presence of atoms (even lighter ones like oxygen or nitrogen in modern instruments) causes slight differences in the diffraction pattern that can be used to determine the absolute structure.[10]
Experimental Workflow & Data Interpretation
The process begins with the critical step of growing a suitable single crystal. This crystal is then mounted on a diffractometer, and a diffraction dataset is collected. The data is processed to solve the crystal structure. The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[9]
Caption: Workflow for X-ray Crystallography.
Detailed Experimental Protocol
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Attempt crystallization using techniques such as slow evaporation, vapor diffusion, or cooling. This is often a trial-and-error process.
-
Crystal Selection: Select a single crystal of suitable size (typically 0.1-0.3 mm) and quality (no visible cracks or defects) under a microscope.
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. Collect the diffraction data, ensuring sufficient coverage and resolution.
-
Structure Solution and Refinement: Process the diffraction data using appropriate software (e.g., SHELX).[8] Solve the structure to obtain the electron density map and build the molecular model.
-
Absolute Configuration Assignment: Refine the structural model against the experimental data. The absolute configuration is confirmed if the Flack parameter refines to a value near zero. A value near 1 would indicate the opposite enantiomer was crystallized.
| Parameter | X-ray Crystallography |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) |
| Principle | Diffraction of X-rays by the crystal lattice |
| Key Advantage | Provides unambiguous, definitive 3D structure |
| Limitation | Requires a suitable single crystal, which can be difficult to obtain[7] |
Method 3: Mosher's Method (¹H NMR Spectroscopy)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary amines and alcohols.[11][12][13] It involves the derivatization of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[13]
Causality of Method Choice
This method is particularly valuable when crystallization is not feasible and a VCD spectrometer is unavailable. Since NMR is a ubiquitous technique in chemistry labs, Mosher's method offers a more accessible route to stereochemical assignment. The secondary amine in the piperazinone ring of 1,5-diethylpiperazin-2-one is a suitable handle for derivatization with Mosher's acid chloride.[12]
Experimental Workflow & Data Interpretation
The synthesized this compound is reacted in two separate experiments with (R)-MTPA-Cl and (S)-MTPA-Cl to form two diastereomeric amides. The ¹H NMR spectra of these diastereomers are then recorded and compared. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the stereocenter in the two diastereomers.[13] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced based on Mosher's model.[11]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (S)-1,5-diethylpiperazin-2-one
The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations. All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an authorized body.[4]
Hazard Assessment and Core Safety Principles
Due to the piperazine moiety in its structure, (S)-1,5-diethylpiperazin-2-one should be handled as a hazardous chemical. Piperazine and its derivatives are classified as corrosive materials that can cause severe skin burns and eye damage.[1][2][5][6] Furthermore, related compounds may cause allergic skin reactions and are considered harmful if swallowed.[2][7]
Adherence to the following core principles is mandatory:
-
Assume Hazard: In the absence of specific data, treat the compound with the highest degree of caution.
-
No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of via sink drains or in regular trash without proper decontamination.[4][8] Improper disposal can contaminate wastewater treatment systems and harm the environment.[9]
-
Segregation is Key: Never mix this waste with incompatible materials, particularly strong acids or oxidizing agents, to prevent violent reactions.[1][10]
Table 1: Summary of Potential Hazards and Required Precautions
| Potential Hazard | Basis of Concern (from Related Compounds) | Required Safety Precautions & PPE |
| Corrosivity | Piperazine is a known corrosive, causing severe skin burns and eye damage.[1][3][5] | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a full-length lab coat. Handle in a chemical fume hood.[11] |
| Toxicity | Harmful if swallowed; may cause allergic skin reactions.[2][7] | Avoid all personal contact, including inhalation of any dust or aerosols.[1] Wash hands thoroughly after handling. |
| Environmental Hazard | Potential to harm aquatic life if released into the environment. | Do not empty into drains.[6] All waste must be collected for authorized hazardous waste disposal. |
| Combustibility | Piperazine is a combustible solid.[12] | Store away from heat, sparks, and open flames.[2][6] |
Step-by-Step Disposal Protocol
This protocol ensures that all forms of this compound waste—including the pure compound, solutions, and contaminated labware—are managed safely and in accordance with regulatory standards.
Step 1: Waste Segregation and Collection
-
Designate as Hazardous Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[4]
-
Solid Waste Collection: Carefully transfer any residual solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, into a designated hazardous waste container.
-
Liquid Waste Collection: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.
-
Avoid Mixing: Keep this waste stream separate from incompatible materials such as acids and strong oxidizing agents.[10][13]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container made of compatible material (e.g., high-density polyethylene or glass) that is in good condition and has a secure, screw-on cap.[10][14][15] The original product container is often a suitable choice if it is not compromised.[10]
-
Proper Labeling: The container must be clearly and accurately labeled. The label must include:
-
Keep Container Closed: The waste container must remain securely sealed at all times, except when you are actively adding waste.[4][14]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be located at or near the point of waste generation.[10][14]
-
Secondary Containment: Place the container in a secondary containment tray or bin to mitigate potential leaks or spills.[13]
-
Monitor Accumulation: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[14]
Step 4: Arranging Final Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[10][14][15]
-
Manifesting: Ensure that all required paperwork, such as a hazardous waste manifest, is completed to track the waste from its point of generation to its final disposal facility.[16]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately clear the area of all personnel and alert colleagues.[1][12]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and cover the spill.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Substance Information for Piperazine. (2023, June 9). European Chemicals Agency (ECHA).
- Substance Information for 2-methyl-4-(4-methylpiperazin-1-yl)-5H-thieno[3,2-c][4][12]benzodiazepine. (2023, September 6). European Chemicals Agency (ECHA).
- Substance Information for N-carboxymethyliminobis(ethylenenitrilo)tetra(acetic acid). (n.d.). European Chemicals Agency (ECHA).
- Substance Information for 7-amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride. (2023, June 9). European Chemicals Agency (ECHA).
- Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency (EPA).
- Hazardous Substance Fact Sheet: Piperazine. (n.d.). New Jersey Department of Health.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA).
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Piperazine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
- Substance Information for 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone. (2025, January 9). European Chemicals Agency (ECHA).
- (S)-1,5-Diethylpiperazinone Information. (n.d.). ChemBK.
Sources
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- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. vumc.org [vumc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echa.europa.eu [echa.europa.eu]
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- 9. epa.gov [epa.gov]
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- 14. ehrs.upenn.edu [ehrs.upenn.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
